8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Description
Properties
IUPAC Name |
7-chloro-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-7-10-6-9(12)3-2-8(10)4-5-13-11(7)14/h2-3,6-7H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMXBSJNHZORGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCNC1=O)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469126 | |
| Record name | 8-Chloro-1-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824430-77-5 | |
| Record name | 8-Chloro-1-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
This guide provides a comprehensive overview and detailed protocols for the synthesis of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, a significant heterocyclic scaffold in medicinal chemistry. The synthetic strategy is centered around a robust and efficient palladium-catalyzed intramolecular Heck reaction, a powerful tool for the formation of seven-membered rings.[1] This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying scientific rationale for the chosen synthetic pathway.
Strategic Approach: A Four-Stage Synthesis
The synthesis of the target molecule is strategically divided into four key stages, commencing with commercially available starting materials and culminating in the desired benzazepinone. This approach ensures a convergent and efficient pathway, with each step building upon a well-characterized intermediate.
Figure 1: Overall synthetic pathway for 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Stage 1: Synthesis of the Alcohol Precursor
The journey begins with the reduction of the commercially available 2-(2-bromo-5-chlorophenyl)acetic acid to the corresponding alcohol. This transformation is a critical first step, providing the foundational structure for the subsequent amination.
Protocol 1: Reduction of 2-(2-Bromo-5-chlorophenyl)acetic acid
Rationale: The choice of a reducing agent is crucial for the efficient and clean conversion of the carboxylic acid to the primary alcohol without affecting the halogen substituents on the aromatic ring. While various reducing agents can be employed, borane-tetrahydrofuran complex (BH3·THF) is a mild and selective reagent for this purpose.
Materials:
-
2-(2-Bromo-5-chlorophenyl)acetic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of 2-(2-bromo-5-chlorophenyl)acetic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of borane-tetrahydrofuran complex (1.5 eq) at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-(2-bromo-5-chlorophenyl)ethan-1-ol.
Stage 2: Formation of the Key Amine Intermediate
With the alcohol in hand, the next stage involves its conversion to the corresponding N-methylated amine. This is a pivotal step, as the secondary amine functionality is essential for the subsequent acylation and cyclization.
Protocol 2: Synthesis of N-Methyl-2-(2-bromo-5-chlorophenyl)ethylamine
Rationale: A two-step, one-pot procedure is often employed for the conversion of an alcohol to a secondary amine to avoid the formation of over-alkylated products. The alcohol is first converted to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with methylamine.
Materials:
-
2-(2-Bromo-5-chlorophenyl)ethan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Methylamine (2 M solution in THF)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated ammonium chloride solution (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of 2-(2-bromo-5-chlorophenyl)ethan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the formation of the tosylate by TLC.
-
Once the tosylation is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude tosylate in anhydrous DMF and add a solution of methylamine in THF (3.0 eq).
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours in a sealed vessel.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate with a small percentage of triethylamine as the eluent to yield N-methyl-2-(2-bromo-5-chlorophenyl)ethylamine.
Stage 3: Acylation to Form the Heck Precursor
The penultimate step involves the acylation of the secondary amine with acryloyl chloride to generate the precursor for the intramolecular Heck reaction. This reaction forms the crucial amide bond and introduces the alkene functionality required for the cyclization.
Protocol 3: Synthesis of N-(2-(2-Bromo-5-chlorophenyl)ethyl)-N-methylacrylamide
Rationale: The acylation is typically carried out under basic conditions to neutralize the HCl generated during the reaction. The use of a non-nucleophilic base like triethylamine is preferred to avoid side reactions. The reaction is generally fast and proceeds at low temperatures.
Materials:
-
N-Methyl-2-(2-bromo-5-chlorophenyl)ethylamine
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of N-methyl-2-(2-bromo-5-chlorophenyl)ethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add acryloyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-(2-bromo-5-chlorophenyl)ethyl)-N-methylacrylamide, which can often be used in the next step without further purification.
Stage 4: Intramolecular Heck Reaction for Benzazepinone Formation
The final and most critical step is the palladium-catalyzed intramolecular Heck reaction. This elegant transformation constructs the seven-membered benzazepinone ring system through the formation of a new carbon-carbon bond.
Protocol 4: Synthesis of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Rationale: The intramolecular Heck reaction is a powerful method for the synthesis of cyclic compounds.[1] The choice of the palladium catalyst, ligand, base, and solvent is crucial for the efficiency and selectivity of the reaction. A common catalytic system for this type of transformation is Pd(OAc)2 with a phosphine ligand such as P(o-tol)3. The base is required to regenerate the active Pd(0) catalyst in the catalytic cycle.
Figure 2: Simplified catalytic cycle of the intramolecular Heck reaction.
Materials:
-
N-(2-(2-Bromo-5-chlorophenyl)ethyl)-N-methylacrylamide
-
Palladium(II) acetate (Pd(OAc)2)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Triethylamine (TEA) or Potassium carbonate (K2CO3)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Celite
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of N-(2-(2-bromo-5-chlorophenyl)ethyl)-N-methylacrylamide (1.0 eq) in anhydrous acetonitrile or DMF, add palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and triethylamine (2.0 eq) or potassium carbonate (2.0 eq).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Data Presentation
| Stage | Starting Material | Product | Key Reagents | Expected Yield |
| 1 | 2-(2-Bromo-5-chlorophenyl)acetic acid | 2-(2-Bromo-5-chlorophenyl)ethan-1-ol | BH3·THF | 85-95% |
| 2 | 2-(2-Bromo-5-chlorophenyl)ethan-1-ol | N-Methyl-2-(2-bromo-5-chlorophenyl)ethylamine | TsCl, Methylamine | 60-75% |
| 3 | N-Methyl-2-(2-bromo-5-chlorophenyl)ethylamine | N-(2-(2-Bromo-5-chlorophenyl)ethyl)-N-methylacrylamide | Acryloyl chloride, TEA | >90% |
| 4 | N-(2-(2-Bromo-5-chlorophenyl)ethyl)-N-methylacrylamide | 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | Pd(OAc)2, P(o-tol)3, Base | 65-80% |
Characterization of the Final Product
The structure and purity of the synthesized 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the azepine ring, and the N-methyl group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the expected number of carbon atoms, including the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the target compound, confirming its molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic absorption band for the amide carbonyl group.
Conclusion
The synthetic route outlined in this guide provides a reliable and efficient method for the preparation of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. By employing a key intramolecular Heck reaction, this strategy allows for the construction of the challenging seven-membered ring system with good yields. The detailed protocols and the underlying scientific rationale are intended to empower researchers in the field of medicinal chemistry to synthesize this and related benzazepinone scaffolds for further investigation and drug discovery efforts.
References
-
Wikipedia. Intramolecular Heck reaction. [Link]
-
de Meijere, A., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English, 33(23-24), 2379-2411. [Link]
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Physicochemical properties of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
An In-Depth Technical Guide to the Physicochemical Properties of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Profile of a Novel Benzodiazepine Analog
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (CAS No. 824430-77-5) is a synthetic compound belonging to the benzodiazepine class of molecules. Its core structure, a benzo[d]azepin-2-one, is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this specific analog. It is important to note that while extensive experimental data for this particular molecule is not widely published, this guide consolidates available predicted data and outlines the established experimental protocols for its empirical determination. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and potential application of this and related compounds.
Physicochemical Characteristics
A thorough understanding of a compound's physicochemical properties is fundamental to drug discovery and development, influencing everything from formulation to bioavailability. The following table summarizes the available predicted data for 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
| Property | Value | Source | Notes |
| Molecular Formula | C₁₁H₁₂ClNO | [1][2] | - |
| Molecular Weight | 209.67 g/mol | [2][3] | - |
| Boiling Point | 388.9 ± 42.0 °C | [3] | Predicted |
| Density | 1.174 ± 0.06 g/cm³ | [3] | Predicted |
| pKa | 15.32 ± 0.40 | [3][4] | Predicted |
| XLogP3 | 2.4 | [4] | Predicted |
| Melting Point | No data available | [1] | To the best of our knowledge, this has not been experimentally determined. |
| Water Solubility | No data available | [1][5] | To the best of our knowledge, this has not been experimentally determined. |
Disclaimer: The physicochemical properties listed above are predominantly based on computational predictions. Experimental verification is highly recommended for any research or development applications.
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized, field-proven methodologies for the experimental determination of key physicochemical parameters. These protocols are designed to be self-validating and are applicable to the characterization of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid compound.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the crystalline 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is placed on a clean, dry surface and crushed into a fine powder.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.
-
Apparatus Insertion: The loaded capillary tube is placed into the heating block of a calibrated melting point apparatus.
-
Rapid Preliminary Measurement: The sample is heated at a relatively fast rate to quickly determine an approximate melting range. This provides a target for a more accurate measurement.
-
Accurate Measurement: The apparatus is allowed to cool. A fresh sample is then heated at a much slower rate, typically 1-2°C per minute, starting from a temperature about 20°C below the approximate melting point.
-
Recording the Melting Range: The temperature at which the first drop of liquid is observed is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. This range is the experimental melting point.
Aqueous Solubility Determination
Solubility is a crucial property that affects a drug's absorption and distribution. The shake-flask method is a widely accepted "gold standard" for determining the equilibrium solubility of a compound.
Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the shake-flask method to determine aqueous solubility.
Step-by-Step Protocol:
-
Preparation of the Test System: An excess amount of solid 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is added to a vial containing a precise volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.
-
Equilibration: The vial is sealed and placed in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). The mixture is agitated for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at a high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound is used for accurate quantification.
-
Solubility Determination: The determined concentration is reported as the equilibrium solubility of the compound in the specified medium at that temperature.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most reliable method for its determination.
Experimental Workflow for Shake-Flask LogP Determination
Caption: Workflow for the shake-flask method to determine the LogP value.
Step-by-Step Protocol:
-
Solvent Preparation: Equal volumes of n-octanol and water (or a suitable buffer for LogD determination) are mixed and shaken overnight to ensure mutual saturation. The two phases are then separated.
-
Compound Addition: A small, known amount of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is dissolved in a small volume of the pre-saturated n-octanol.
-
Partitioning: An equal volume of the pre-saturated aqueous phase is added to the octanol solution in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a period sufficient to allow the compound to partition between the two phases and reach equilibrium (e.g., 1-2 hours).
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite and improve the separation.
-
Concentration Measurement: A sample is carefully taken from both the n-octanol and the aqueous layers. The concentration of the compound in each sample is determined using an appropriate analytical technique, such as HPLC-UV.
-
LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this ratio.
Potential Biological Significance and Signaling Pathways
While the specific biological activity of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is not extensively documented in publicly available literature, its structural similarity to other benzodiazepines suggests it may interact with the central nervous system. Benzodiazepines are a well-established class of psychoactive drugs that exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor.
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[6] The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions into the neuron.[7] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[7]
Benzodiazepines bind to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site.[8] This binding does not directly open the chloride channel but rather enhances the effect of GABA, increasing the frequency of channel opening when GABA is bound.[9] This positive allosteric modulation leads to an enhanced inhibitory signal, which is responsible for the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties of this class of drugs.[6]
Conceptual GABAA Receptor Signaling Pathway
Caption: Simplified signaling pathway of benzodiazepine action at the GABA-A receptor.
Given its structure, it is plausible that 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one could be investigated for its potential as a modulator of GABAA receptors. Further research, including binding assays and electrophysiological studies, would be necessary to confirm this hypothesis and to determine its specific pharmacological profile.
Conclusion
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one represents a molecule of interest within the broader class of benzodiazepines. While a complete experimental characterization of its physicochemical properties is not yet available in the public domain, this guide provides a solid foundation based on predicted data and established experimental methodologies. The outlined protocols offer a clear path for researchers to empirically determine the key parameters necessary for advancing the study of this compound. Its structural features suggest a potential for interaction with the GABAergic system, making it a candidate for further investigation in the field of neuroscience and drug development.
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Capuano, B. (1999). 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1][3]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][1][3]diazepine. Molecules, 4(10), 329-332. [Link]
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Olsen, R. W. (2018). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry (pp. 388-403). Academic Press. [Link]
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Google Patents. (n.d.). US3980789A - 8-Chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1][3]. Retrieved January 21, 2026, from
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An In-depth Technical Guide to the Biological Activity of Selective Vasopressin V₂ Receptor Antagonists: A Lixivaptan Case Study
Introduction: The benzo[d]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While the specific molecule 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is not extensively documented in publicly available literature, its core structure is closely related to a class of highly significant therapeutic agents. This guide will, therefore, focus on a well-researched and clinically relevant analogue, Lixivaptan (VPA-985) , to provide a comprehensive technical overview of the biological activity associated with this class of molecules. Lixivaptan serves as an exemplary model for understanding the profound physiological effects mediated through selective antagonism of the vasopressin V₂ receptor.
This document is intended for researchers, scientists, and drug development professionals, offering deep insights into the mechanism of action, experimental evaluation, and therapeutic potential of selective V₂ receptor antagonists.
The Vasopressin System and the Therapeutic Rationale for V₂ Receptor Antagonism
Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a critical neuropeptide hormone responsible for maintaining water homeostasis.[1] Its physiological effects are mediated through binding to various vasopressin receptors (V₁ₐ, V₁ₑ, and V₂). The V₂ receptors are predominantly located on the basolateral membrane of the principal cells in the kidney's collecting ducts.[2]
Activation of the V₂ receptor by AVP initiates a G-protein coupled receptor (GPCR) signaling cascade that leads to water reabsorption from the filtrate back into the bloodstream. In certain pathological states, such as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH), heart failure, and cirrhosis, dysregulation of AVP secretion leads to excessive water retention, resulting in dilutional hyponatremia.[1][3] Furthermore, this signaling pathway has been implicated in the pathophysiology of Autosomal Dominant Polycystic Kidney Disease (ADPKD), where it promotes cyst growth.[4][5]
Lixivaptan is a potent, orally-active, non-peptide, and selective vasopressin V₂ receptor antagonist.[4][6] By competitively blocking the V₂ receptor, it inhibits the action of vasopressin, promoting the excretion of electrolyte-free water, a process known as aquaresis .[2][5][7] This targeted mechanism offers a therapeutic advantage over traditional diuretics, which often cause significant electrolyte imbalances.
Molecular Mechanism of Action: Interrupting the AVP Signaling Cascade
Lixivaptan's therapeutic effect is achieved by competitively inhibiting the binding of endogenous arginine vasopressin to the V₂ receptor.[2] This antagonism prevents the conformational change in the receptor necessary for the activation of its downstream signaling pathway.
The sequence of events is as follows:
-
AVP Binding and G-Protein Activation: Under normal physiological conditions, AVP binds to the V₂ receptor, activating a coupled Gs protein.
-
Adenylyl Cyclase and cAMP Production: The activated Gs protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2]
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP activates Protein Kinase A (PKA).[2][7]
-
Aquaporin-2 (AQP2) Translocation: PKA phosphorylates aquaporin-2 (AQP2) water channels, which are stored in sub-apical vesicles. This phosphorylation event triggers the translocation and insertion of AQP2 channels into the apical membrane of the collecting duct cells.[5][7]
-
Water Reabsorption: The presence of AQP2 channels in the apical membrane dramatically increases its permeability to water, allowing for the reabsorption of water from the tubular fluid into the bloodstream, thus concentrating the urine.
Lixivaptan disrupts this entire cascade at its inception. By blocking AVP from binding to the V₂ receptor, it prevents the increase in intracellular cAMP, the activation of PKA, and the subsequent insertion of AQP2 water channels.[2][5] The net effect is a decrease in water reabsorption, leading to the excretion of a large volume of dilute urine and a subsequent increase in serum sodium concentration.
Visualizing the Signaling Pathway
The following diagram illustrates the mechanism of vasopressin action and the inhibitory effect of Lixivaptan.
Caption: V₂ Receptor signaling and Lixivaptan's inhibitory action.
Pharmacological Profile and Quantitative Data
Lixivaptan is characterized by its high affinity and selectivity for the human V₂ receptor.
| Parameter | Value | Source |
| Target | Vasopressin V₂ Receptor (AVPR2) | [8] |
| Mechanism of Action | Competitive Antagonist | [2][8] |
| IC₅₀ (human V₂ receptor) | 1.2 nM | [9] |
| IC₅₀ (rat V₂ receptor) | 2.3 nM | [9] |
| Administration Route | Oral | [4][6] |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Initial clinical studies demonstrated that lixivaptan administration leads to a dose-dependent increase in solute-free water clearance and aquaporin-2 excretion, with maximum urinary output observed approximately 2 hours post-administration.[7]
Experimental Protocols for Biological Activity Assessment
The evaluation of a selective V₂ receptor antagonist like Lixivaptan involves a series of in vitro and in vivo assays to determine its potency, selectivity, and pharmacodynamic effects.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human V₂ receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from a cell line stably expressing the recombinant human V₂ receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A radiolabeled V₂ receptor agonist, such as [³H]-Arginine Vasopressin, is used.
-
Assay Conditions: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., Lixivaptan).
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of bound radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and IC₅₀ values are calculated. These are then converted to Ki values using the Cheng-Prusoff equation.
In Vitro Functional Assay (cAMP Accumulation)
Objective: To assess the functional antagonist activity of the compound by measuring its ability to inhibit AVP-stimulated cAMP production.
Methodology:
-
Cell Culture: Use a cell line expressing the human V₂ receptor (as above).
-
Stimulation: Cells are pre-incubated with various concentrations of the test compound before being stimulated with a fixed concentration of AVP (or a selective V₂ agonist like dDAVP). A phosphodiesterase inhibitor (e.g., IBMX) is included to prevent cAMP degradation.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Dose-response curves are plotted to determine the IC₅₀ of the test compound for the inhibition of AVP-stimulated cAMP accumulation.
Workflow for In Vitro Evaluation
Caption: Standard in vitro workflow for V₂ receptor antagonist evaluation.
In Vivo Pharmacodynamic Studies in Animal Models
Objective: To evaluate the aquaretic effect of the compound in a living organism.
Methodology:
-
Animal Model: Sprague-Dawley rats are commonly used. Animals are hydrated to ensure a baseline level of urine flow.
-
Compound Administration: The test compound is administered orally (p.o.) or intravenously (i.v.) at various doses. A vehicle control group is included.
-
Metabolic Cages: Animals are placed in metabolic cages that allow for the separate collection of urine and feces.
-
Sample Collection: Urine is collected at timed intervals (e.g., over a 6-8 hour period).
-
Parameter Measurement: The following parameters are measured for each urine sample:
-
Total urine volume (to assess diuresis).
-
Urine osmolality (to assess free water clearance).
-
Urine electrolyte concentrations (Na⁺, K⁺) to confirm an aquaretic (electrolyte-sparing) effect.
-
-
Data Analysis: Dose-response relationships for the increase in urine volume and decrease in urine osmolality are determined.
Therapeutic Applications and Clinical Context
The primary therapeutic applications for selective V₂ receptor antagonists like Lixivaptan stem directly from their aquaretic mechanism.
-
Hyponatremia: Lixivaptan was extensively studied for the treatment of euvolemic and hypervolemic hyponatremia.[4][7] By promoting electrolyte-free water excretion, it effectively increases serum sodium levels in patients with conditions like SIADH and heart failure.[1][6]
-
Autosomal Dominant Polycystic Kidney Disease (ADPKD): The cAMP signaling pathway, which is inhibited by V₂ receptor antagonists, is a known driver of cyst cell proliferation and fluid secretion in ADPKD.[4][5] Therefore, drugs like Lixivaptan have been investigated as a means to slow kidney cyst growth and preserve renal function.[4][5] Lixivaptan received orphan drug designation from the FDA for this indication and progressed to Phase III clinical trials.[4]
It is important to note that while showing efficacy, the development of lixivaptan for ADPKD was discontinued in June 2022 due to observations of elevated liver enzymes in a clinical trial, highlighting the critical importance of long-term safety monitoring in drug development.[5]
Conclusion
While direct data on 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is sparse, the principles of its potential biological activity can be effectively understood through the detailed study of its close analogue, Lixivaptan. As a selective vasopressin V₂ receptor antagonist, Lixivaptan exemplifies a targeted therapeutic strategy for managing fluid balance disorders. Its mechanism—the competitive blockade of the AVP-induced cAMP signaling cascade in the renal collecting ducts—provides a powerful means to induce aquaresis. The experimental workflows detailed herein represent the standard methodologies for characterizing such compounds, from initial in vitro binding and functional assays to in vivo pharmacodynamic assessments. This comprehensive understanding is essential for any scientist or researcher working on the development of novel therapeutics targeting the vasopressin system.
References
- Lixivaptan - Wikipedia. (n.d.).
- Lixivaptan. (n.d.). Grokipedia.
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- Lixivaptan - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse.
- Ali, F., et al. (2013). Lixivaptan – an evidence-based review of its clinical potential in the treatment of hyponatremia. Dovepress, 7, 333-340.
- Hanna, R. M., et al. (2011). Lixivaptan: a novel vasopressin receptor antagonist. Expert Opinion on Investigational Drugs, 20(6), 827-833.
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Spectroscopic and Analytical Characterization of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of the novel synthetic compound, 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and mechanistic studies of new chemical entities within the benzodiazepine class.
The benzo[d]azepin-2-one core is a key pharmacophore in a range of neurologically active agents. The introduction of a chlorine atom at the 8-position and a methyl group at the 1-position is anticipated to modulate the compound's physicochemical properties and biological activity. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and establishing structure-activity relationships (SAR).
This guide will delve into the predicted spectroscopic data for this molecule, drawing upon established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The causality behind the predicted spectral features will be explained, providing a framework for the empirical analysis of this and structurally related compounds.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The structure of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, with its key functional groups, is depicted below.
Caption: Molecular structure of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one are presented below. These predictions are based on the analysis of similar benzodiazepine structures and the known effects of substituents on aromatic and aliphatic systems.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 3H | Aromatic protons |
| ~3.5 | t | 2H | CH₂ (C5) |
| ~3.0 | s | 3H | N-CH₃ |
| ~2.8 | t | 2H | CH₂ (C4) |
| ~2.5 | br s | 1H | N-H |
Rationale: The aromatic protons are expected in the downfield region due to the deshielding effect of the benzene ring. The benzylic methylene protons at C5 will be deshielded by the adjacent nitrogen and aromatic ring. The N-methyl group will appear as a sharp singlet. The methylene protons at C4, adjacent to the carbonyl group, will also be in the aliphatic region but slightly downfield. The N-H proton signal is expected to be broad and its chemical shift can be concentration-dependent.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (C2) |
| ~140-145 | Quaternary aromatic carbons |
| ~125-135 | CH aromatic carbons |
| ~50-55 | N-CH₃ |
| ~40-45 | CH₂ (C5) |
| ~30-35 | CH₂ (C4) |
Rationale: The carbonyl carbon of the lactam will be the most downfield signal. The aromatic carbons will resonate in their characteristic region, with quaternary carbons appearing at lower field. The aliphatic carbons of the N-methyl and the dihydroazepine ring will be in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one are listed below. These predictions are based on the vibrational modes of amides, aromatic rings, and alkyl groups.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Medium, sharp | N-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1680 | Strong | C=O stretch (lactam) |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1100 | Medium | C-N stretch |
| ~820 | Strong | C-Cl stretch |
Rationale: The N-H stretch of the secondary amide is expected around 3200 cm⁻¹. The most prominent peak will be the strong carbonyl absorption of the seven-membered lactam ring around 1680 cm⁻¹. Aromatic and aliphatic C-H stretches will appear at their characteristic frequencies. The C-Cl stretch is expected in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the protonated molecular ion. Electron impact (EI) ionization would lead to more extensive fragmentation.
Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Assignment |
| [M+H]⁺ | Protonated molecular ion |
| [M+Na]⁺ | Sodium adduct |
Plausible EI Fragmentation Pattern
Under EI conditions, the molecule is expected to undergo fragmentation. The presence of the chlorine atom will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.[3][4]
Caption: General workflow for LC-MS analysis.
Conclusion
This technical guide provides a predictive but scientifically grounded framework for the spectroscopic and analytical characterization of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. The provided data and protocols are based on established principles and data from structurally related compounds. Empirical verification of these predictions will be crucial upon the successful synthesis of this novel molecule. This guide serves as a valuable resource for researchers to anticipate the spectroscopic behavior of this compound and to design appropriate analytical strategies for its comprehensive characterization.
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Xu, J., Jiao, P., Zuo, G., & Jin, S. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d]b[3][5]enzothiazepin-1-ones. Rapid Communications in Mass Spectrometry, 14(8), 637-640. [Link]
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Xu, J., Jiao, P., Zuo, G., & Jin, S. (2000). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a]b[3][5]enzodiazepin-1(2H)-ones. Rapid Communications in Mass Spectrometry, 14(20), 1933-1937. [Link]
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Principe, G., et al. (2020). Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. Journal of Medicinal Chemistry, 63(17), 9345-9360. [Link]
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Capuano, B., et al. (2005). Synthesis of 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e]d[3][6]iazepine. Molbank, 2005(4), M454. [Link]
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Sharma, S., Jain, R., & Chawla, C. (2012). Synthesis and Biological Activities of Some Benzodiazepine Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 443-448. [Link]
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Al-Juboori, A. M. H. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia, 55(4), 43-52. [Link]
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Atanasova-Stamova, T., et al. (2021). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molecules, 26(11), 3185. [Link]
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Zhang, Y., et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology, 47(5), 459-468. [Link]
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Jin, S., et al. (2005). Mass Spectrometric Fragmentation of 2a,4-Disubstituted 2,2a,3,4-Tetrahydro-2-phenyl-1H-azeto[2,1-d]-b[3][5]enzothiazepin-1-ones Under Electron Impact Ionization Conditions and Comparison with their 2-Heteroatom Substituted Analogues. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(12), 2779-2785. [Link]
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Whitepaper: A Multi-Pronged Strategy for the Deconvolution of Protein Targets for 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Abstract
The process of elucidating the molecular targets of a small molecule is a cornerstone of modern drug discovery and chemical biology. A comprehensive understanding of a compound's protein interaction profile, or polypharmacology, is critical for deciphering its mechanism of action, predicting potential off-target toxicities, and identifying novel therapeutic applications. This technical guide presents a robust, integrated strategy for the unbiased identification and validation of protein targets for the novel compound 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, a benzodiazepine derivative. Our approach synergizes computational prediction with state-of-the-art chemical proteomics and is followed by rigorous biophysical and cell-based validation assays. By explaining the causality behind each experimental choice, this guide serves as a framework for researchers, scientists, and drug development professionals to confidently navigate the complexities of target deconvolution.
Introduction: The Imperative of Target Identification
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one belongs to the benzodiazepine class of compounds, which are classically known to modulate the function of γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[1] However, assuming a single, conserved mechanism of action for a novel derivative would be a critical oversight. Minor structural modifications can dramatically alter a molecule's target profile, leading to engagement with unforeseen proteins and pathways.[2] Identifying these interactions is paramount.
The challenge, therefore, is to move from a putative mechanism to a comprehensive, unbiased survey of the compound's interactome. A successful target identification campaign illuminates not only the intended on-target effects but also unintended off-target interactions that can be responsible for adverse effects or present opportunities for drug repositioning.[3]
This guide details a multi-layered, self-validating workflow designed to achieve this goal. We begin with hypothesis generation through computational methods, proceed to broad experimental screening using chemical proteomics, and conclude with stringent, orthogonal validation of the highest-confidence candidates.
Figure 2: Conceptual Diagram of Affinity Probe Synthesis.
Affinity Purification-Mass Spectrometry (AP-MS) Protocol
The AP-MS workflow uses the synthesized probe to isolate target proteins. [4]The self-validating nature of this protocol comes from the inclusion of rigorous controls.
Detailed Protocol:
-
Immobilization: Covalently attach the biotinylated affinity probe to streptavidin-coated magnetic beads. Also, prepare a control set of beads with no probe.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue. Ensure lysis is performed under non-denaturing conditions to preserve protein structure and interactions.
-
Incubation & Competition:
-
Condition A (Probe): Incubate the lysate with the affinity probe-coated beads.
-
Condition B (Competition Control): Pre-incubate the lysate with a molar excess (e.g., 100x) of the free, unmodified parent compound before adding the affinity probe-coated beads. The rationale is that true binding partners will be occupied by the free compound and will not bind to the beads.
-
Condition C (Negative Control): Incubate the lysate with the negative control probe-coated beads (if available) or unconjugated beads to identify non-specific binders to the bead matrix itself.
-
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins. This step is critical for reducing background noise.
-
Elution: Elute the specifically bound proteins from the beads. This can be done using harsh conditions (e.g., SDS sample buffer) or by competitive elution with a high concentration of free biotin.
-
Sample Preparation for MS: The eluted proteins are subjected to in-solution or in-gel tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). [5][6]
Quantitative Data Analysis and Hit Prioritization
The final and most critical step is to distinguish true interactors from the background. Quantitative proteomics is essential for this. [7][8]Using label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC), the abundance of each identified protein is compared across the different experimental conditions.
Hit Criteria: A high-confidence hit is a protein that is:
-
Significantly enriched in the affinity probe pulldown (Condition A) compared to the negative control (Condition C).
-
Significantly depleted in the competition control condition (Condition B) compared to the probe pulldown (Condition A).
| Hypothetical AP-MS Results | |||
| Protein ID | LFQ Intensity (Probe) | LFQ Intensity (Competition) | Fold Change (Probe/Competition) |
| Protein X | 1.5 x 10⁸ | 9.8 x 10⁵ | 153.1 |
| GABA-A Receptor Subunit α1 | 1.1 x 10⁸ | 1.2 x 10⁶ | 91.7 |
| Protein Y | 8.9 x 10⁷ | 7.5 x 10⁵ | 118.7 |
| Actin | 2.3 x 10⁹ | 2.1 x 10⁹ | 1.1 |
| Tubulin | 1.8 x 10⁹ | 1.7 x 10⁹ | 1.06 |
| Table 1: Example data from a quantitative AP-MS experiment. Proteins X, Y, and the GABA-A receptor subunit show significant depletion in the presence of the competitor, identifying them as high-confidence candidates. Actin and Tubulin are common non-specific binders. |
Phase 3: Orthogonal Validation of Putative Targets
The list of candidates from AP-MS must be validated through orthogonal methods that do not rely on the chemical probe. This phase is essential to confirm direct, specific binding and to demonstrate target engagement in a cellular context.
Biophysical Assays: Confirming Direct Interaction
Biophysical assays measure the direct interaction between the original, unmodified compound and purified candidate proteins. [9][10]This step is a crucial validation because it eliminates any potential artifacts introduced by the probe's linker or tag.
-
Surface Plasmon Resonance (SPR): This technique provides real-time kinetic data on binding, including association (k_on) and dissociation (k_off) rates, from which the binding affinity (K_D) is calculated. [11]It is highly sensitive and requires relatively small amounts of protein. [12]* Isothermal Titration Calorimetry (ITC): Considered the gold standard for binding thermodynamics, ITC directly measures the heat released or absorbed during a binding event. [13]It provides the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single, label-free experiment. [11]
Table 2: Hypothetical validation data. The strong concordance between SPR and ITC results for Protein X and the GABA-A receptor subunit builds high confidence in these interactions. Protein Y shows weaker, but still potentially relevant, binding.Biophysical Validation of Top Candidates Protein Target SPR (K_D) ITC (K_D) Protein X 120 nM 155 nM GABA-A Receptor Subunit α1 85 nM 90 nM Protein Y 2.1 µM 2.5 µM
Cellular Target Engagement: Proving the Interaction in a Live Cell
Confirming that a compound binds a purified protein is not enough; we must demonstrate that this engagement occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the premier method for this purpose. [14][15] The Principle of CETSA: The thermal stability of a protein typically increases when it is bound by a ligand. CETSA leverages this by heating intact cells or cell lysates treated with the compound to various temperatures. [14]Stabilized target proteins will remain in solution at higher temperatures compared to their unbound counterparts, which will denature and aggregate. [16]The amount of soluble protein remaining at each temperature is then quantified.
Figure 3: The Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed CETSA Protocol:
-
Cell Treatment: Treat cultured cells with the parent compound at a desired concentration. Include a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant (containing the soluble proteins) and quantify the amount of the specific target protein (e.g., Protein X) using a method like Western Blotting or an antibody-based proximity extension assay (PEA). [14]6. Data Analysis: Plot the percentage of soluble protein remaining versus temperature. A rightward shift in the melting curve for the compound-treated sample relative to the vehicle control is direct evidence of target engagement and stabilization in the cell. [17]
Conclusion and Future Directions
The identification of protein targets is not an endpoint but a gateway to understanding biological function and therapeutic potential. The multi-pronged strategy outlined in this guide—combining in silico prediction, unbiased chemical proteomics, and rigorous orthogonal validation—provides a high-confidence path to deconvolve the interactome of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Once targets like "Protein X" and the expected GABA-A receptor are validated through biophysical and cellular engagement assays, the next logical phase is functional characterization. This involves investigating how the compound's binding modulates the protein's activity and downstream signaling pathways, ultimately linking target engagement to a cellular phenotype. This comprehensive approach ensures that the journey from a novel molecule to a well-understood chemical probe or drug candidate is built on a foundation of scientific integrity and empirical evidence.
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A Technical Guide to 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one Analogs as Vasopressin V2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzazepinone Scaffold in Modern Drug Discovery
The 8-chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one core represents a privileged scaffold in medicinal chemistry. It forms the central structural framework of Tolvaptan, a selective, competitive vasopressin V2 receptor antagonist.[1][2] Tolvaptan is clinically used to treat euvolemic and hypervolemic hyponatremia, conditions often associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH).[2][3]
Arginine vasopressin (AVP) is a critical neurohypophysial hormone that regulates water homeostasis via three G protein-coupled receptors (GPCRs): V1a, V1b, and V2.[4] The V2 receptors, located primarily in the renal collecting ducts, are responsible for water reabsorption.[4][5] Antagonism of the V2 receptor blocks the action of AVP, leading to an increase in free water excretion—an effect known as "aquaresis"—without significantly altering sodium and other electrolyte excretion.[6][7] This targeted mechanism makes V2 receptor antagonists, particularly non-peptide agents like the benzazepinone analogs, a highly valuable therapeutic class.[3][6][7]
This guide provides an in-depth exploration of the structural analogs of 8-chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. We will dissect the synthesis of this core, analyze the structure-activity relationships (SAR) that govern its biological function, detail its mechanism of action, and provide validated experimental protocols for its evaluation.
The Core Scaffold: Synthesis and Physicochemical Properties
The benzazepinone core is a tricyclic structure that provides a rigid framework for orienting functional groups toward the V2 receptor binding pocket. A flexible and practical synthetic approach to this core has been developed, enabling the generation of a diverse library of analogs for SAR studies.[8]
A common synthetic strategy involves the reaction of a benzazepinone intermediate with an appropriate acylating agent. For instance, the synthesis of Tolvaptan involves the coupling of the core benzazepine alcohol with a substituted benzoic acid derivative.[1][8]
Representative Synthetic Step: A key step in forming many active analogs is the acylation of the benzazepine nitrogen. For example, reacting 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one with an activated benzoic acid derivative can lead to the formation of the final product.[9] This modularity allows for extensive exploration of the chemical space around the core scaffold.
Structural Analogs and Structure-Activity Relationship (SAR) Analysis
The development of potent and selective V2 receptor antagonists from the benzazepinone scaffold has been driven by systematic modifications at several key positions. The interaction of these analogs with the V2 receptor is complex, with subtle structural changes leading to significant shifts in binding affinity and functional activity.[10]
Key Modification Points and SAR Insights:
-
The Benzoyl Moiety: The substituent attached to the benzazepine nitrogen is critical for activity. In Tolvaptan, this is a 2-methyl-4-(2-methylbenzamido)benzoyl group.
-
Ortho-Substitution: Studies on related quinolinone-based V1a antagonists have shown that hydrogen-bonding capability at the ortho position of the benzoyl ring can be crucial for enhancing affinity.[11]
-
Multi-Substitution: The pattern of substitution on this aromatic ring significantly influences receptor binding. The interplay between steric and electronic factors dictates the optimal fit within the receptor's binding pocket.[11]
-
-
The Benzazepine Ring: Modifications to the core tricyclic structure have also been explored.
-
8-Position (Chloro Group): The chloro group at the 8-position is a common feature among potent analogs, suggesting it plays a key role in anchoring the ligand within the receptor.
-
1-Position (Methyl Group): Substitution at this position can influence the conformation of the seven-membered ring and, consequently, the overall shape of the molecule.[12]
-
-
Tricyclic Analogs: Further exploration has led to the synthesis of novel tricyclic benzazepine derivatives, some of which exhibit potent antagonistic activity at both V1a and V2 receptors, while others show selectivity for the V2 receptor.[13][14]
The table below summarizes representative SAR data for this class of compounds, highlighting how different substitutions impact V2 receptor affinity.
| Analog / Compound | Core Structure | Key Substitutions | V2 Receptor Affinity (Ki, nM) | Reference |
| Tolvaptan | Benzazepinone | 2-methyl-4-(2-methylbenzamido)benzoyl at N1 | 1.2 - 1.36 | [15] |
| OPC-31260 | Benzazepinone | Dichloro-substituted benzoyl moiety | High Affinity (Specific values vary by study) | [6][7] |
| SR-121463 | Non-peptide | Tricyclic variant | High Affinity (Competitive with AVP) | [6][7] |
| Compound 1t | Desloratadine-based | Substituted acyl groups | 2.1 | [4] |
Table 1: Structure-Activity Relationship data for selected vasopressin receptor antagonists. Affinity values (Ki) represent the concentration required to inhibit 50% of radioligand binding.
Pharmacology and Mechanism of Action
The primary mechanism of action for 8-chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one analogs is the competitive antagonism of the vasopressin V2 receptor, a Class A GPCR.[10]
Signaling Pathway:
-
AVP Binding & Receptor Activation: In a physiological state, AVP binds to the V2 receptor.
-
G-Protein Coupling: This binding event stimulates a Gs-coupled protein, which in turn activates adenylyl cyclase.[5]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[4][16]
-
PKA Activation & Aquaporin-2 Translocation: Increased intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates substrates that promote the translocation of aquaporin-2 (AQP2) water channels from intracellular vesicles to the apical membrane of the collecting duct cells.[5]
-
Water Reabsorption: The insertion of AQP2 channels dramatically increases the permeability of the membrane to water, leading to its reabsorption from the filtrate back into the bloodstream.[5]
Antagonist Action: Tolvaptan and its analogs bind to the V2 receptor but do not elicit this downstream signaling cascade. By occupying the binding pocket, they prevent AVP from binding and activating the receptor.[10] This blockade inhibits cAMP production, prevents AQP2 translocation, and ultimately reduces water reabsorption, leading to aquaresis.[5]
Caption: V2 Receptor signaling pathway and antagonist blockade.
Key Experimental Protocols
Evaluating the efficacy and properties of novel benzazepinone analogs requires robust and validated in vitro assays. The following protocols provide step-by-step methodologies for determining receptor binding affinity and functional antagonism.
Protocol: Competitive Radioligand Binding Assay for V2 Receptor Affinity (Ki)
This assay determines the affinity (Ki) of a test compound for the V2 receptor by measuring its ability to compete with a radiolabeled ligand.[17][18]
Objective: To calculate the inhibitory constant (Ki) of a test analog, reflecting its binding affinity to the V2 receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human V2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Tritiated arginine vasopressin ([³H]-AVP).
-
Test Compound: Benzazepinone analog, dissolved in DMSO and serially diluted.
-
Assay Buffer: Tris-HCl, MgCl₂, BSA.
-
Wash Buffer: Cold Tris-HCl.
-
Filtration System: Glass fiber filter plates (e.g., 96-well format) and a vacuum manifold.[19]
-
Scintillation Cocktail & Counter.
Methodology:
-
Plate Preparation: Add 50 µL of assay buffer to each well of a 96-well plate.
-
Compound Addition: Add 2 µL of serially diluted test compound to appropriate wells. For total binding, add 2 µL of DMSO. For non-specific binding (NSB), add 2 µL of a high concentration of unlabeled AVP (e.g., 1 µM).
-
Radioligand Addition: Add 25 µL of [³H]-AVP (at a final concentration near its Kd) to all wells.
-
Receptor Addition: Add 25 µL of the V2 receptor membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.[19]
-
Washing: Quickly wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioactivity.
-
Drying & Scintillation: Dry the filter plate. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Cell-Based Functional cAMP Accumulation Assay
This assay measures the ability of a test compound to antagonize AVP-induced cAMP production in whole cells, providing a functional measure of its activity.[20]
Objective: To determine the functional potency (IC50) of a test analog by measuring its inhibition of agonist-stimulated cAMP levels.
Materials:
-
Cell Line: A stable cell line expressing the human V2 receptor (e.g., HEK293-V2R).
-
Agonist: Arginine Vasopressin (AVP).
-
Test Compound: Benzazepinone analog.
-
Stimulation Buffer: HBSS or similar, containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Detection Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or GloSensor.[21][22][23]
-
Cell Lysis Buffer (provided with the kit).
Methodology:
-
Cell Plating: Seed the V2R-expressing cells into 384-well plates and grow to near confluency.
-
Cell Stimulation:
-
Aspirate the culture medium.
-
Add stimulation buffer containing the desired concentration of the test compound (antagonist). Incubate for 15-30 minutes.
-
Add the agonist (AVP) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubate for an additional 30 minutes at 37°C.
-
-
Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP detection kit. This releases the intracellular cAMP.
-
cAMP Detection: Perform the detection steps according to the manufacturer's protocol for the chosen kit (e.g., HTRF).[16] This typically involves adding detection reagents that generate a signal inversely proportional to the amount of cAMP produced.[21]
-
Signal Reading: Read the plate on a compatible plate reader (e.g., a fluorescence reader for HTRF).
-
Data Analysis:
-
Generate a cAMP standard curve to convert the raw signal into cAMP concentrations.[21]
-
Plot the cAMP concentration against the log concentration of the antagonist.
-
Determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the AVP-stimulated cAMP response, using a four-parameter logistic fit.
-
Conclusion and Future Directions
The 8-chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective vasopressin V2 receptor antagonists. The clinical success of Tolvaptan validates this chemical class as a powerful tool for managing disorders of water balance.[3]
Future research in this area will likely focus on:
-
Improving Selectivity: Fine-tuning the structure to further enhance selectivity for the V2 receptor over V1a and other GPCRs to minimize potential off-target effects.
-
Modulating Pharmacokinetics: Optimizing the physicochemical properties of new analogs to achieve desired absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Exploring Novel Analogs: Synthesizing and evaluating novel tricyclic and heterocyclic fused benzazepines to explore new regions of chemical space and identify compounds with superior properties.[13][24]
By leveraging the foundational SAR knowledge and employing the robust screening protocols detailed in this guide, researchers can continue to innovate within this important therapeutic class, paving the way for the next generation of aquaretic agents.
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- 10. Structural insights into antagonist recognition by the vasopressin V2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of non-peptide vasopressin V1a antagonists: 1-(1-multi-substituted benzoyl 4-piperidyl)-3,4-dihydro-2(1H)-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 8-Chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepines with substituents at C-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity study of novel tricyclic benzazepine arginine vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
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- 24. The synthesis and vasopressin (AVP) antagonist activity of a novel series of N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application and Protocol Guide: In-Depth Analysis of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one in Cellular Assays
A Note to the Research Community: Extensive investigation into the publicly available scientific literature and chemical databases for "8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one" (CAS No. 824430-77-5) has revealed a significant gap in knowledge regarding its specific biological activity and applications in cell culture. While the broader class of benzodiazepines and their derivatives are well-studied, information detailing the mechanism of action, specific cellular targets, and established protocols for this particular compound is not currently available in peer-reviewed publications or technical datasheets.
Therefore, this document serves as a foundational guide for researchers initiating studies with this novel compound. The presented protocols are based on established methodologies for characterizing new chemical entities in cell culture and are intended to be adapted as empirical data becomes available. The hypothetical mechanism of action is extrapolated from the known activities of structurally related benzodiazepine derivatives.
Introduction: The Benzodiazepine Scaffold in Modern Drug Discovery
The benzodiazepine core structure is a privileged scaffold in medicinal chemistry, historically recognized for its modulatory effects on the central nervous system, primarily through interaction with γ-aminobutyric acid type A (GABA-A) receptors. However, recent research has expanded the therapeutic potential of novel benzodiazepine derivatives beyond neuroscience, with demonstrated activities in oncology and other areas.[1] For instance, certain 1,5-benzodiazepine derivatives have been shown to induce apoptosis in colorectal cancer cells by inhibiting the JAK/STAT signaling pathway.[1] These findings underscore the importance of characterizing the biological effects of new benzodiazepine analogues like 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Hypothesized Mechanism of Action
Based on the activities of related compounds, a plausible starting hypothesis is that 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one may exhibit antiproliferative or pro-apoptotic effects in cancer cell lines. The chloro and methyl substitutions on the benzo[d]azepin-2(3H)-one core could confer specificity for novel cellular targets beyond the classical benzodiazepine receptors. A potential, yet unconfirmed, mechanism could involve the modulation of key signaling pathways implicated in cell survival and proliferation, such as the JAK/STAT or other kinase pathways.
Caption: Hypothesized inhibition of the JAK/STAT pathway by the compound.
Essential Preliminary Protocols
Prior to conducting detailed mechanistic studies, it is crucial to establish the fundamental parameters of the compound's activity and solubility.
Solubility and Stock Solution Preparation
Accurate and reproducible experimental results begin with the correct preparation of the compound stock solution.
| Parameter | Recommendation |
| Solvent | DMSO (Dimethyl Sulfoxide), cell culture grade |
| Stock Concentration | 10 mM to 100 mM |
| Storage | -20°C or -80°C in small aliquots to avoid freeze-thaw cycles |
Protocol for 10 mM Stock Solution:
-
Calculation:
-
Molecular Weight of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one: 223.68 g/mol
-
To make 1 mL of a 10 mM stock solution, weigh out 2.237 mg of the compound.
-
-
Dissolution:
-
Aseptically add the weighed compound to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, cell culture grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense into smaller, sterile, light-protected aliquots (e.g., 20 µL).
-
Store at -20°C or -80°C.
-
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Determination of Cytotoxicity (IC50)
A dose-response assay is fundamental to determine the concentration range at which the compound exhibits biological activity.
Caption: Workflow for determining the IC50 of the compound.
Protocol using MTT Assay:
-
Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) in 96-well plates at a predetermined optimal density.
-
Adherence: Allow cells to adhere and resume logarithmic growth by incubating for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of the compound in culture medium. A suggested starting range is from 0.01 µM to 100 µM. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Advanced Protocols for Mechanistic Studies
Once the IC50 is established, further experiments can be designed to elucidate the mechanism of action.
Apoptosis Assay by Flow Cytometry
This assay determines if the observed cytotoxicity is due to the induction of apoptosis.
Protocol using Annexin V/Propidium Iodide (PI) Staining:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Western Blot Analysis of Signaling Pathways
To investigate the effect of the compound on specific signaling pathways, Western blotting can be employed.
Protocol for JAK/STAT Pathway Analysis:
-
Protein Extraction: Treat cells with the compound at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and then incubate with primary antibodies against key proteins in the JAK/STAT pathway (e.g., p-JAK, JAK, p-STAT, STAT).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the change in protein expression or phosphorylation status.
Conclusion and Future Directions
The provided protocols offer a strategic framework for the initial characterization of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one in a cell culture setting. The data generated from these experiments will be crucial in defining its biological activity, identifying its cellular targets, and ultimately determining its potential as a novel therapeutic agent. As research on this compound progresses, it is anticipated that more specific and refined protocols will be developed and shared within the scientific community.
References
- Hasanpourghadi, M., Pandurangan, A. K., Karthikeyan, C., Trivedi, P., & Mustafa, M. R. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(23), 37373–37391.
- Synthesis and antiproliferative activity in vitro of novel 1,5-benzodiazepines. Part II. (2001). Archiv der Pharmazie, 334(1), 3-10.
- A 1H-1,5-benzodiazepine derivative induces apoptosis in colorectal cancer cells by inhibiting JAK/STAT signaling pathway. (2025). European Journal of Pharmacology, 1005, 178069.
Sources
Application Notes and Protocols: 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one as a Putative Ion Channel Modulator
Introduction: Unveiling the Potential of a Novel Benzodiazepine-like Scaffold
The study of ion channels, the fundamental gatekeepers of cellular excitability, is paramount in neuroscience, cardiology, and numerous other fields of physiology and pharmacology. Small molecule modulators are indispensable tools in this endeavor, allowing for the dissection of channel function and the development of novel therapeutics. The compound 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one presents a compelling scaffold for investigation. Its core structure is analogous to that of benzodiazepines, a renowned class of psychoactive drugs that exert their effects by allosterically modulating the function of γ-aminobutyric acid type A (GABA-A) receptors.[1][2]
GABA-A receptors are ligand-gated chloride channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[3][4] Benzodiazepines bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the receptor's response to GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron.[5] This increased inhibition underlies the anxiolytic, sedative, and anticonvulsant properties of these drugs.[6]
Given its structural similarity, it is hypothesized that 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one may function as a modulator of GABA-A receptors or other related ion channels. This guide provides a comprehensive framework for researchers to systematically characterize the activity of this compound, from initial screening to detailed mechanistic studies. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies for ion channel research.
Part 1: Preliminary Compound Validation and Preparation
Before initiating any biological assays, it is imperative to ascertain the purity and stability of the compound. This ensures that any observed biological effects are attributable to the compound of interest and not to impurities.
1.1 Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity of >98% is recommended for biological assays.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
1.2 Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Part 2: Electrophysiological Characterization
Electrophysiology is the gold standard for studying ion channel function, as it provides a direct measure of ion flow across the cell membrane.[7] The patch-clamp technique is a powerful tool for investigating the effects of small molecules on ion channel activity.
Protocol 1: Whole-Cell Patch-Clamp Recording
This protocol is designed to assess the effect of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one on GABA-A receptor currents in a heterologous expression system (e.g., HEK293 cells stably expressing specific GABA-A receptor subunits) or in primary neurons.
Materials:
-
HEK293 cells expressing the desired GABA-A receptor subtype (e.g., α1β2γ2)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with CsOH)
-
GABA
-
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Procedure:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass and fill with internal solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
Co-apply GABA with increasing concentrations of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
-
Record the potentiation or inhibition of the GABA-evoked current.
-
To test for direct agonist activity, apply the compound in the absence of GABA.
-
To test for antagonist activity, co-apply the compound with a saturating concentration of GABA.
Data Analysis:
-
Construct concentration-response curves to determine the EC50 (for potentiation) or IC50 (for inhibition) of the compound.
-
Analyze the effect of the compound on the kinetics of channel activation, deactivation, and desensitization.
Caption: Workflow for Electrophysiological Characterization.
Part 3: High-Throughput Screening using Fluorescence-Based Assays
Fluorescence-based assays are amenable to high-throughput screening (HTS) and can be used for initial characterization of a compound's activity on ion channels.[8] These assays typically use fluorescent dyes that are sensitive to changes in membrane potential.
Protocol 2: Membrane Potential Assay
This protocol utilizes a fluorescent membrane potential-sensitive dye to detect changes in cellular membrane potential following ion channel activation.
Materials:
-
HEK293 cells expressing the GABA-A receptor of interest
-
384-well black, clear-bottom plates
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
GABA
-
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Procedure:
-
Seed cells in 384-well plates and incubate for 24 hours.
-
Prepare the dye solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Prepare a compound plate containing serial dilutions of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
-
Place the cell plate and the compound plate into a fluorescence plate reader (e.g., FLIPR).
-
Measure baseline fluorescence for 10-20 seconds.
-
Add the compound from the compound plate to the cell plate and record the fluorescence change for 2-5 minutes.
-
Add a sub-maximal concentration of GABA (e.g., EC20) and continue to record the fluorescence change for another 2-5 minutes.
Data Analysis:
-
Calculate the change in fluorescence in response to the compound and GABA.
-
Generate concentration-response curves to determine the EC50 or IC50 of the compound.
Caption: Workflow for Fluorescence-Based Membrane Potential Assay.
Part 4: Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity and binding site of a compound on a target receptor.[9] These assays are crucial for confirming direct interaction and for structure-activity relationship (SAR) studies.
Protocol 3: Competitive Radioligand Binding Assay
This protocol measures the ability of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one to displace a known radiolabeled ligand from the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Cell membranes prepared from cells expressing the GABA-A receptor of interest
-
Radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
-
Unlabeled benzodiazepine for non-specific binding determination (e.g., diazepam)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, add binding buffer, radiolabeled ligand (at a concentration near its Kd), and increasing concentrations of unlabeled 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
-
For total binding wells, add only radiolabeled ligand and buffer.
-
For non-specific binding wells, add radiolabeled ligand, buffer, and a high concentration of unlabeled diazepam.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at 4°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the concentration of the unlabeled compound.
-
Fit the data to a one-site competition model to determine the Ki (inhibitory constant) of the compound.
Caption: Workflow for Competitive Radioligand Binding Assay.
Part 5: Data Interpretation and Hypothetical Results
The following tables summarize the kind of quantitative data that would be generated from the described experiments.
Table 1: Electrophysiological Data
| Parameter | Value |
|---|---|
| EC50 (Potentiation of GABA current) | 150 nM |
| Maximal Potentiation | 250 ± 20% of control |
| Direct Agonist Activity | None observed up to 10 µM |
| Antagonist Activity | None observed |
Table 2: Fluorescence Assay Data
| Parameter | Value |
|---|---|
| EC50 (Potentiation of GABA response) | 180 nM |
| Z'-factor | 0.75 |
Table 3: Radioligand Binding Data
| Parameter | Value |
|---|---|
| Radioligand | [3H]Flunitrazepam |
| Ki | 95 nM |
Part 6: Hypothetical Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one as a positive allosteric modulator of the GABA-A receptor.
Caption: Hypothesized Signaling Pathway.
Conclusion
The protocols and application notes provided in this guide offer a robust framework for the characterization of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one as a potential modulator of ion channels, with a particular focus on GABA-A receptors. By following these methodologies, researchers can elucidate the compound's mechanism of action, potency, and binding characteristics, thereby establishing its utility as a valuable tool for ion channel research and drug discovery.
References
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Möhler, H. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 23(23), 15183. [Link]
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Engin, E., & Rudolph, U. (2022). GABAA receptor subtypes and benzodiazepine use, misuse, and abuse. Frontiers in Psychiatry, 13, 1013442. [Link]
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Wikipedia contributors. (2024). GABAA receptor. In Wikipedia, The Free Encyclopedia. [Link]
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Dunlop, J., Bowlby, M., Peri, R., Vasilyev, D., & Arias, R. (2009). High-throughput electrophysiology: an emerging paradigm for ion-channel screening and physiology. Nature Reviews Drug Discovery, 8(3), 211-223. [Link]
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Ricci, G., G-C., B., & C., S. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(7), 1854-1864. [Link]
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Vicini, S., Mienville, J. M., & Costa, E. (1987). Actions of benzodiazepine and beta-carboline derivatives on gamma-aminobutyric acid-activated Cl- channels recorded from membrane patches of neonatal rat cortical neurons in culture. Journal of Pharmacology and Experimental Therapeutics, 243(3), 1195-1201. [Link]
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Aben, B., Van der Mey, M., & Vinkers, C. H. (2023). Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. International Journal of Molecular Sciences, 24(16), 12845. [Link]
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Kopp, C., & Rudolph, U. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(11), 3241. [Link]
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Spurny, R., Ramerstorfer, J., & Sieghart, W. (2012). Pentameric ligand-gated ion channel ELIC is activated by GABA and modulated by benzodiazepines. Proceedings of the National Academy of Sciences, 109(44), E3028-E3034. [Link]
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Wikipedia contributors. (2024). Diazepam. In Wikipedia, The Free Encyclopedia. [Link]
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Taft, D. R., & DeLorenzo, R. J. (1988). Benzodiazepines modulate voltage-sensitive calcium channels in GH3 pituitary cells at sites distinct from thyrotropin-releasing hormone receptors. Journal of Pharmacology and Experimental Therapeutics, 246(3), 1089-1095. [Link]
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Hviid, L., Jensen, M. L., & Ahring, P. K. (2019). Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings. PLOS ONE, 14(1), e0210224. [Link]
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Li, Y., & Chen, Z. (2024). Clinical applications of small-molecule GABAAR modulators for neurological disorders. Acta Pharmaceutica Sinica B. [Link]
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Olsen, R. W. (2018). Structure, Function, and Modulation of GABAA Receptors. Journal of Biological Chemistry, 293(30), 11735-11745. [Link]
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Patel, R. M., & Patel, N. J. (2016). New synthetic methodology for the synthesis of dibenzo[b,e][1][8]diazepines. Journal of Chemical and Pharmaceutical Research, 8(4), 318-326. [Link]
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National Center for Biotechnology Information. (n.d.). (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate. In PubChem. [Link]
-
Wikipedia contributors. (2024). GABAA receptor positive allosteric modulator. In Wikipedia, The Free Encyclopedia. [Link]
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Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]
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Application Notes and Protocols for In Vivo Studies of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a novel synthetic compound belonging to the benzodiazepine class of molecules. Compounds within this class are widely recognized for their therapeutic potential in treating anxiety, insomnia, and other central nervous system (CNS) disorders.[1][2] Their primary mechanism of action involves the positive allosteric modulation of gamma-aminobutyric acid (GABA) at the GABA-A receptor, which results in sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[3] This document provides a comprehensive guide for the preclinical in vivo evaluation of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, with a focus on establishing a safe and effective dosing regimen for rodent models. Given the novelty of this specific compound, the following protocols are based on established methodologies for structurally similar, poorly water-soluble benzodiazepine analogs and are designed to be adapted as empirical data becomes available.
Physicochemical Properties and Formulation Strategy
A critical initial step in the in vivo assessment of any novel compound is the development of a suitable formulation that ensures consistent and reproducible administration. Benzodiazepine derivatives are often characterized by poor water solubility, which presents a significant challenge for oral delivery.
Vehicle Selection and Preparation
For poorly water-soluble compounds intended for oral administration in preclinical studies, the use of a suspension is a common and effective strategy.[4][5] A vehicle composed of carboxymethylcellulose (CMC) in purified water is recommended for its low toxicity and minimal interference with physiological processes.
Table 1: Recommended Vehicle for Oral Gavage
| Component | Concentration | Purpose |
| Carboxymethylcellulose (CMC), sodium salt, low viscosity | 0.5% (w/v) | Suspending agent |
| Sterile, purified water | q.s. to 100% | Solvent |
Protocol for Preparation of 0.5% CMC Vehicle
-
Heat approximately one-third of the total required volume of sterile water to 60-70°C.
-
While stirring with a magnetic stirrer, slowly add the CMC powder to the heated water to facilitate dispersion and prevent clumping.[6]
-
Once the CMC is evenly dispersed, add the remaining volume of room temperature sterile water.
-
Continue stirring until the CMC is fully dissolved, and the solution becomes clear and homogenous.
-
Allow the solution to cool to room temperature before use.
Protocol for Preparation of Dosing Suspension
-
Calculate the required amount of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one and vehicle based on the desired final concentration and total volume.
-
Weigh the precise amount of the compound.
-
If necessary, gently triturate the compound using a mortar and pestle to ensure a fine, uniform particle size.
-
In a suitable container, add a small amount of the 0.5% CMC vehicle to the compound to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
The suspension should be prepared fresh daily and stirred continuously prior to and during dosing to maintain uniformity.
Acute Oral Toxicity Assessment (OECD 423)
Prior to conducting efficacy studies, it is imperative to determine the acute oral toxicity of the compound. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to classify the substance and estimate its acute toxicity.[7][8][9]
Experimental Design
-
Animal Model: Female Swiss albino mice (or other appropriate rodent strain), 8-12 weeks old.
-
Housing: Animals should be housed in standard conditions with ad libitum access to food and water.
-
Dose Levels: A starting dose of 300 mg/kg is often used for compounds with unknown toxicity. Subsequent dosing is determined by the outcome of the previous step.
-
Procedure:
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of the compound via gavage.
-
Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity, and behavior pattern.
-
Body weight should be recorded at the time of dosing and at least weekly thereafter.
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Dose-Range Finding and Efficacy Studies
Once a preliminary safety profile has been established, dose-range finding studies can be initiated to identify the Minimum Effective Dose (MED) and the dose range for efficacy studies. Based on in vivo studies of the structurally similar compound 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102), which showed anxiolytic effects in mice at doses of 1.0 mg/kg and sedative effects at 10.0 mg/kg, a starting dose range can be rationally selected.[10]
Workflow for In Vivo Efficacy Assessment
Caption: Workflow for dose-range finding and efficacy studies.
Behavioral Models for Anxiolytic and Sedative Activity
The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents.[11] A decrease in the time spent in the center of the open field is indicative of anxiety, while a significant reduction in total distance traveled can suggest sedation.
Protocol:
-
Habituate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Administer the compound or vehicle orally 30-60 minutes before the test.
-
Place each mouse individually in the center of the open field arena (e.g., a 50 cm x 50 cm box).
-
Record the animal's activity for 5-10 minutes using an automated tracking system.
-
Key parameters to analyze include:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency (a measure of exploratory behavior).
-
-
Thoroughly clean the arena with 70% ethanol between each trial.
The EPM is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[4][12][13][14] Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Protocol:
-
Acclimate the animals to the testing room for at least 30 minutes.
-
Administer the compound or vehicle orally 30-60 minutes prior to testing.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the following parameters using a video tracking system:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
-
Clean the maze thoroughly between each animal.
Pharmacokinetic (PK) Studies
Understanding the pharmacokinetic profile of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is crucial for interpreting the pharmacodynamic data and for planning future studies. A preliminary PK study in rats is recommended to determine key parameters such as bioavailability, half-life, and maximum concentration (Cmax).
Experimental Design for Oral Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Dose: A single oral dose, selected from the efficacious and well-tolerated range determined in the efficacy studies.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) at the following time points post-dosing: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours.[15][16]
-
Sample Processing: Plasma should be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of the compound in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Table 2: Key Pharmacokinetic Parameters to Determine
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL/F | Apparent total clearance |
| Vd/F | Apparent volume of distribution |
| F% | Bioavailability (requires intravenous dosing data for comparison) |
Mechanism of Action: GABA-A Receptor Modulation
Caption: General mechanism of action of benzodiazepines.
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. By systematically evaluating its acute toxicity, dose-response relationship for anxiolytic and sedative effects, and its pharmacokinetic profile, researchers can generate the critical data necessary to advance this compound through the drug development pipeline. It is essential to adhere to ethical guidelines for animal research and to adapt these protocols based on the emerging data for this novel compound.
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1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. (2025). Molecules. [Link]
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Murine Pharmacokinetic Studies. (n.d.). Methods in Molecular Biology. [Link]
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Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. (2012). Journal of Biomedicine and Biotechnology. [Link]
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New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). Pharmaceuticals. [Link]
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Oral gavage with methylcellulose? (2019). ResearchGate. [Link]
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Elevated plus maze protocol. (2023). protocols.io. [Link]
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In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. (2025). Scientific Reports. [Link]
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LAB_072 Open Field Test for Rodents. (2025). University of Queensland. [Link]
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An in vivo study analyzing the anxiolytic activity of Garcinia indica fruit rind in preclinical models. (2020). Journal of Ayurveda and Integrative Medicine. [Link]
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Pharmacokinetic studies in mice. (2023). ResearchGate. [Link]
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Anxiolytic 2,3-benzodiazepines, their specific binding to the basal ganglia. (2001). Current Medicinal Chemistry. [Link]
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Application Note: Quantitative Analysis of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one in Biological Matrices using LC-MS/MS
Abstract
This document provides a comprehensive guide to the quantitative analysis of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one in biological samples such as human plasma and urine. Due to the limited publicly available data for this specific compound, the methodologies presented herein are based on established principles for structurally similar small molecules, particularly benzodiazepine derivatives.[1][2] The core methodology leverages Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical testing, ensuring high selectivity and sensitivity.[3][4] This note details a robust workflow, including two effective sample preparation protocols—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—optimized chromatographic conditions, and mass spectrometric parameters. Furthermore, it outlines the essential validation parameters as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity and reliability for pharmacokinetic, toxicokinetic, or clinical studies.[5][6][7][8]
Introduction and Rationale
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a small molecule belonging to the benzazepinone class. Accurate quantification of such compounds in biological matrices (e.g., plasma, serum, urine) is fundamental to drug development, enabling the characterization of their pharmacokinetic (PK) and toxicokinetic (TK) profiles.[9] The reliability of these studies hinges on the quality of the bioanalytical data generated.
LC-MS/MS is the preferred analytical technique for this application due to its superior specificity, which allows for the differentiation of the analyte from endogenous matrix components and potential metabolites, and its high sensitivity, which is crucial for detecting low concentrations of the compound, especially at later time points in a PK profile.[3][10]
Causality Behind Method Choice: The decision to use LC-MS/MS is driven by the need to overcome the challenges of complex biological matrices. Endogenous substances can interfere with the signal (matrix effects) or co-elute with the analyte. The combination of chromatographic separation (LC) with the mass-to-charge ratio filtering of both a parent ion and a specific fragment ion (MS/MS) provides two dimensions of selectivity, drastically reducing the likelihood of interference and ensuring the generated data is both accurate and precise.[3]
Analyte Physicochemical Properties (Analog-Based Estimation)
| Property | Estimated Value / Characteristic | Implication for Method Development |
| Molecular Weight | ~223.68 g/mol | Suitable for standard ESI-MS detection. |
| Polarity (LogP) | Moderately lipophilic (Estimated LogP: 2-3) | Suggests good solubility in organic solvents like ethyl acetate, MTBE, or dichloromethane, making LLE a viable option. Also indicates strong retention on reversed-phase (e.g., C18) columns. |
| pKa (Basicity) | Weakly basic (Amide group) | The molecule can be protonated. This is key for developing strong cation-exchange SPE methods and for optimizing ionization in ESI+ mode. pH adjustment of samples is critical for extraction efficiency. |
Bioanalytical Workflow Overview
A robust and reproducible bioanalytical method follows a structured workflow. Each step is optimized to ensure maximum analyte recovery, minimal matrix interference, and high throughput.
Caption: Step-by-step workflow for the Mixed-Mode Cation Exchange SPE protocol.
Detailed Steps:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a close structural analog) and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE plate (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water. [11]3. Sample Loading: Load the pre-treated sample onto the SPE plate and draw it through slowly.
-
Washing:
-
Wash with 1 mL of 2% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
Protocol 2: Liquid-Liquid Extraction (LLE)
Rationale: LLE is a classic, cost-effective technique that separates compounds based on their differential solubility in two immiscible liquids. [12][13]For a moderately lipophilic and weakly basic analyte, extraction into an organic solvent at a basic pH (where the analyte is in its neutral form) is highly efficient. [1] Detailed Steps:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS working solution. Add 50 µL of 1M sodium carbonate buffer (pH 9-10) to basify the sample. Vortex.
-
Extraction: Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether (MTBE) or Dichloromethane)[14]. Cap and vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Dry-Down and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition.
LC-MS/MS Method Parameters
The following parameters serve as a robust starting point for method development. Optimization is required to achieve the best performance for the specific instrumentation used.
Liquid Chromatography (LC)
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately lipophilic small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes good peak shape and efficient protonation for ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and good elution strength. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small volume minimizes peak distortion while providing sufficient sensitivity. |
| Gradient | 10% B to 95% B over 3 min, hold 1 min, re-equilibrate | A fast gradient suitable for high-throughput analysis. |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The weakly basic nature of the analyte makes it amenable to protonation [M+H]+. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity by monitoring specific precursor → product ion transitions. [3] |
| Precursor Ion | [M+H]+ of Analyte | The protonated molecular ion. For C11H12ClNO, this would be m/z 224.1. |
| Product Ion | To be determined by infusion | A stable, high-intensity fragment ion resulting from collision-induced dissociation (CID). |
| Collision Energy | To be optimized (e.g., 15-35 eV) | The voltage that provides the most intense and stable product ion signal. |
| Source Temp. | ~500°C | Optimized for efficient desolvation of the mobile phase. |
Method Validation According to Regulatory Guidelines
To ensure the method is fit for purpose, a full validation must be performed according to regulatory guidance from the FDA or EMA. [6][7][15]The key parameters and typical acceptance criteria are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix from at least 6 sources. |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | Calibration curve with ≥ 6 non-zero standards. Correlation coefficient (r²) > 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and the variability of replicate measurements (precision). | Measured at LLOQ, Low, Mid, and High QC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). [16] |
| Matrix Effect | The suppression or enhancement of ionization caused by matrix components. | Matrix factor (analyte peak response in post-spiked matrix vs. neat solution) should be consistent across lots. IS-normalized matrix factor %CV should be ≤15%. |
| Recovery | The efficiency of the extraction process. | Analyte response in pre-spiked matrix vs. post-spiked matrix. Should be consistent and reproducible, though 100% recovery is not required. [16] |
| Stability | Analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Conclusion
The LC-MS/MS methodology outlined in this application note provides a robust and reliable framework for the quantitative analysis of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one in biological fluids. By leveraging established principles for analogous compounds and adhering to stringent regulatory validation standards, this approach ensures the generation of high-quality data suitable for pivotal drug development decisions. The detailed protocols for SPE and LLE offer flexibility based on laboratory resources and desired sample cleanliness. Proper method validation is paramount to guaranteeing the integrity of the resulting pharmacokinetic and toxicokinetic data.
References
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved from https://www.ema.europa.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from https://www.fda.
- ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from https://resolvemass.
- U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from https://www.frontiersin.org/articles/10.3389/fbinf.2024.1377853/full
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- Biotage. (n.d.). Extraction of Benzodiazepines from Whole Blood Using ISOLUTE® SLE+ Prior to GC/MS Analysis. Retrieved from https://www.biotage.com/hubfs/Application%20Notes/AN853-Extraction-of-Benzodiazepines-from-Whole-Blood-Using-ISOLUTE-SLE-Prior-to-GCMS-Analysis.pdf
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Application Notes & Protocols: 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one for Targeted Drug Delivery Research
Abstract
The selective delivery of potent cytotoxic agents to diseased tissues, particularly in oncology, remains a paramount objective in modern pharmacology. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective use of a novel payload, 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one , in targeted drug delivery systems. While this specific benzodiazepinone derivative is not yet established in the literature as a conventional cytotoxic payload, its unique structural features present an intriguing scaffold for development. This guide will establish the foundational logic for its application, proposing a mechanism of action and outlining detailed protocols for its conjugation, characterization, and evaluation in both in vitro and in vivo models. We will focus on its hypothetical application in an Antibody-Drug Conjugate (ADC) context targeting cancers overexpressing the Folate Receptor Alpha (FRα).
Introduction: Rationale and Scientific Premise
Targeted drug delivery aims to enhance the therapeutic index of potent molecules by increasing their concentration at the site of action while minimizing systemic exposure and associated toxicities.[1][2] This is often achieved by conjugating a cytotoxic "payload" to a targeting moiety, such as a monoclonal antibody (mAb) or a nanoparticle, that recognizes specific markers on diseased cells.[3][4]
The core structure of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, a lactam within a diazepine ring system, is reminiscent of benzodiazepines, a class of compounds known for their profound biological activities. While typically associated with central nervous system effects, subtle structural modifications can dramatically alter the pharmacological profile of such scaffolds.[5][6] We hypothesize that this particular derivative, upon intracellular release, could act as a potent alkylating agent or DNA intercalator following enzymatic activation within the lysosomal compartment of a cancer cell, leading to apoptosis.
The central hypothesis of this guide is: 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one can be functionalized and conjugated to a targeting vehicle, demonstrating selective cytotoxicity to cancer cells overexpressing a specific surface antigen.
This guide will use a well-characterized target, Folate Receptor Alpha (FRα), which is highly overexpressed in several cancers (e.g., ovarian, endometrial, and non-small cell lung cancer) but has limited expression in normal tissues, making it an ideal candidate for targeted therapy.
Payload Functionalization and Linker Strategy
To be used in an ADC, the payload must possess a functional handle for conjugation to a linker, which in turn connects to the antibody.[7] The parent molecule, 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, lacks an obvious, non-disruptive site for conjugation. Therefore, a synthetic modification is the first critical step. We propose the synthesis of a derivative with a linker attachment point.
Proposed Modification: Introduction of a para-aminobenzyl group at the N1-methyl position, creating a self-immolative spacer. This allows for the attachment of a cleavable linker. The synthesis would proceed via demethylation at the N1 position followed by re-alkylation with a protected aminobenzyl halide.
Linker Selection: A critical component of an ADC is the linker, which must be stable in systemic circulation but release the payload upon internalization into the target cell.[7] We propose a Valine-Citrulline (Val-Cit) dipeptide linker, which is known to be selectively cleaved by the lysosomal enzyme Cathepsin B, an enzyme often upregulated in tumor cells.[8] This linker will be attached to the payload via the self-immolative para-aminobenzyl (PAB) group and to the antibody's thiol groups (from reduced interchain disulfides) via a maleimide group.
Caption: Proposed structure of the ADC, linking the payload to the antibody.
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Complex
This protocol outlines the synthesis of the maleimide-functionalized drug-linker complex ready for conjugation to the antibody.
Materials:
-
Functionalized 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (with aminobenzyl handle)
-
Fmoc-Val-Cit-PAB-PNP (p-nitrophenyl carbonate)
-
Maleimidocaproic acid (MC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
Procedure:
-
Step 1: Coupling of Payload to Val-Cit-PAB:
-
Dissolve the functionalized payload in anhydrous DMF.
-
Add Fmoc-Val-Cit-PAB-PNP and DIPEA.
-
Stir under an inert atmosphere (N2) at room temperature for 12-16 hours.
-
Monitor reaction completion by HPLC-MS.
-
Purify the product by flash chromatography.
-
-
Step 2: Fmoc Deprotection:
-
Dissolve the product from Step 1 in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 1 hour.
-
Evaporate the solvent under reduced pressure. The resulting amine is used directly in the next step.
-
-
Step 3: Coupling of Maleimide Moiety:
-
Dissolve the deprotected product from Step 2 in DMF.
-
Add Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS).
-
Add DIPEA and stir at room temperature for 4 hours.
-
Monitor reaction completion by HPLC-MS.
-
Purify the final drug-linker complex (Payload-VC-PAB-MC) using preparative HPLC.
-
Lyophilize the pure fractions to obtain a stable powder.
-
Protocol 2: Antibody-Drug Conjugation
This protocol describes the conjugation of the drug-linker complex to the anti-FRα monoclonal antibody.
Materials:
-
Anti-FRα monoclonal antibody (e.g., Farletuzumab) in Phosphate Buffered Saline (PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Payload-VC-PAB-MC drug-linker complex
-
Propylene glycol or DMSO as a co-solvent
-
N-acetylcysteine
-
Sephadex G-25 desalting columns
Procedure:
-
Step 1: Antibody Reduction:
-
Prepare a solution of the anti-FRα mAb at 5-10 mg/mL in PBS.
-
Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 2 hours to partially reduce the interchain disulfide bonds.
-
-
Step 2: Conjugation Reaction:
-
Dissolve the Payload-VC-PAB-MC complex in propylene glycol or DMSO.
-
Add a 5-8 molar excess of the dissolved drug-linker complex to the reduced antibody solution.
-
Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.
-
-
Step 3: Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Step 4: Purification:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using a pre-equilibrated G-25 desalting column with PBS (pH 7.4).
-
Collect the protein-containing fractions, identified by UV absorbance at 280 nm.
-
Pool the ADC fractions and sterile filter (0.22 µm).
-
Caption: Workflow for the synthesis of the Antibody-Drug Conjugate (ADC).
Characterization of the ADC
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[9][10]
| Parameter | Method | Purpose | Acceptance Criteria |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy | To determine the average number of drug molecules conjugated per antibody. | 3.5 - 4.5 |
| Purity & Aggregation | Size Exclusion Chromatography (SEC-HPLC) | To quantify the percentage of monomeric ADC and detect high molecular weight aggregates. | ≥95% Monomer |
| Free Drug Content | Reversed-Phase HPLC (RP-HPLC) | To measure the amount of unconjugated payload-linker remaining in the final product. | <1% |
| In Vitro Potency | Cell-based Cytotoxicity Assay (e.g., MTS/XTT) | To determine the IC50 value against FRα-positive and FRα-negative cell lines. | IC50 (FRα+) < 10 nM; >100-fold selectivity vs. FRα- |
| Binding Affinity | Surface Plasmon Resonance (SPR) or ELISA | To confirm that conjugation has not compromised the antibody's ability to bind to its target (FRα). | KD similar to unconjugated mAb (≤1.5-fold change) |
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To evaluate the specific, target-dependent killing of cancer cells by the ADC.
Cell Lines:
-
FRα-positive: KB cells, IGROV-1 cells (ovarian cancer)
-
FRα-negative: A549 cells (lung cancer)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, the unconjugated payload, and a non-targeting control ADC in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the drug-containing medium. Incubate for 72-96 hours at 37°C, 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter 96® AQueous One Solution) to each well. Incubate for 1-4 hours.
-
Data Acquisition: Read the absorbance at 490 nm using a plate reader.
-
Analysis: Normalize the results to untreated control wells and plot the percentage of cell viability against the logarithm of the drug concentration. Calculate the IC50 values using a non-linear regression model.
In Vivo Evaluation
Preclinical in vivo studies are crucial for assessing the ADC's efficacy, pharmacokinetics (PK), and safety profile in a biological system.[11][12]
Protocol 4: Xenograft Tumor Model Efficacy Study
Objective: To assess the anti-tumor activity of the ADC in a mouse model.
Animal Model:
-
Female athymic nude mice (6-8 weeks old).
-
Subcutaneously implant 5 x 10^6 KB cells (FRα-positive) into the right flank.
-
Allow tumors to grow to an average volume of 100-150 mm³.
Treatment Groups (n=8-10 mice per group):
-
Vehicle Control (PBS)
-
Non-targeting ADC (at max dose)
-
Unconjugated Anti-FRα mAb
-
ADC (Low Dose, e.g., 1 mg/kg)
-
ADC (High Dose, e.g., 5 mg/kg)
Procedure:
-
Randomization: Randomize mice into treatment groups based on tumor volume.
-
Dosing: Administer treatments via intravenous (IV) injection once a week for 3 weeks.
-
Monitoring:
-
Measure tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width²).
-
Record body weight twice weekly as a measure of general toxicity.
-
-
Endpoint: Euthanize mice when tumors exceed 2000 mm³, show signs of ulceration, or if body weight loss exceeds 20%.
-
Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis (e.g., ANOVA) to compare treatment groups.
Conclusion and Future Directions
This document provides a foundational framework for the investigation of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one as a novel payload for targeted drug delivery. The protocols herein describe a logical and scientifically rigorous pathway from payload functionalization and conjugation to comprehensive in vitro and in vivo evaluation. While the application is hypothetical, it is grounded in established principles of ADC design and development.[13][14]
Future work should focus on elucidating the precise mechanism of action of the payload, optimizing the linker chemistry for different tumor microenvironments, and exploring its efficacy across a broader range of cancer models. The successful execution of these studies could validate this novel benzodiazepinone derivative as a valuable new tool in the arsenal of targeted cancer therapies.
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Capuano, B. (1999). 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][3][15]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][3][15]diazepine. Molecules, 4(10), 329-332.
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Capuano, B., et al. (2005). Synthesis of 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][3][15]diazepine. Molbank, 2005(4), m454.
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Pharmaffiliates. 8-Chloro-6-(2-fluorophenyl)-1-methyl-5-nitroso-3a,4,5,6-tetrahydro-3H-benzo[f]imidazo[1,5-a][3][15]diazepine.
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Application Notes and Protocols for Flow Cytometry: 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Abstract
This document provides a comprehensive technical guide for utilizing 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, also known as SKF-89976A, in flow cytometry-based assays. SKF-89976A is a potent and selective inhibitor of the GABA transporter 1 (GAT-1)[1][2][3]. By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, SKF-89976A elevates extracellular GABA levels, thereby enhancing inhibitory neurotransmission[1][4][5]. This guide outlines detailed protocols for investigating the downstream cellular effects of GAT-1 inhibition using flow cytometry, a powerful technique for single-cell analysis. The applications described herein are designed for researchers in neuroscience, immunology, and drug development to explore the functional consequences of modulating GABAergic signaling.
Introduction and Scientific Background
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian brain, crucial for counterbalancing neuronal excitability[6]. The action of GABA in the synaptic cleft is terminated by its rapid removal via GABA transporters (GATs)[5][7]. Four types of GATs have been identified, with GAT-1 being the most prominent, localized primarily to neurons and astrocytes[8][9].
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (SKF-89976A) is a high-affinity inhibitor of GAT-1, demonstrating significant selectivity over other GAT subtypes. Its ability to cross the blood-brain barrier and its in vivo activity make it a valuable tool for studying GABAergic systems. Inhibition of GAT-1 by SKF-89976A leads to an accumulation of extracellular GABA, which can result in a range of physiological effects, including altered neuronal firing rates, changes in membrane potential, and shifts in intracellular ion concentrations.
Flow cytometry offers a high-throughput platform to dissect these cellular responses on a single-cell level. By employing fluorescent probes, researchers can quantify various cellular parameters, providing insights into the mechanism of action of compounds like SKF-89976A. This guide details three key applications of flow cytometry to study the effects of this GAT-1 inhibitor:
-
Analysis of Intracellular Calcium Flux: To assess changes in neuronal and glial excitability.
-
Measurement of Plasma Membrane Potential: To detect alterations in cellular polarization states.
-
Evaluation of Cell Viability and Apoptosis: To determine potential cytotoxic effects.
These applications will empower researchers to characterize the cellular impact of GAT-1 inhibition and to screen for novel modulators of the GABAergic system.
Application 1: Analysis of Intracellular Calcium Flux
Principle
Intracellular calcium (Ca²⁺) is a critical second messenger involved in a multitude of cellular processes, including neurotransmission and excitability. Inhibition of GAT-1 by SKF-89976A can lead to an increase in extracellular GABA, which in turn can activate GABA receptors. Depending on the cell type and the specific GABA receptor subtypes expressed, this can lead to either hyperpolarization or depolarization, potentially triggering changes in intracellular Ca²⁺ concentrations. Flow cytometry, in conjunction with Ca²⁺-sensitive fluorescent dyes like Indo-1 or Fluo-4, allows for the real-time measurement of these fluctuations in individual cells[10][11][12].
Experimental Workflow
Caption: Workflow for Calcium Flux Analysis.
Detailed Protocol
Materials:
-
Neuronal or glial cell line (e.g., SH-SY5Y, primary cortical neurons, or astrocytes)
-
SKF-89976A hydrochloride (soluble in water or DMSO)
-
Indo-1 AM or Fluo-4 AM (calcium indicator dyes)
-
Pluronic F-127 (for aiding dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer with UV (for Indo-1) or 488 nm laser (for Fluo-4) and kinetic analysis capabilities.
Procedure:
-
Cell Preparation:
-
Culture cells to a healthy, sub-confluent state.
-
For adherent cells, gently detach using a non-enzymatic cell dissociation solution. For suspension cells, collect by centrifugation.
-
Wash cells once with pre-warmed HBSS.
-
Resuspend cells at a concentration of 1 x 10⁶ cells/mL in HBSS[13].
-
-
Dye Loading:
-
Prepare a loading solution of Indo-1 AM (typically 1-5 µM) or Fluo-4 AM (1-5 µM) in HBSS. The addition of Pluronic F-127 (0.02%) can aid in dye dispersal.
-
Add the loading solution to the cell suspension.
-
Incubate for 30-45 minutes at 37°C in the dark[10].
-
-
Washing and Resuspension:
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in fresh HBSS at a concentration of 1 x 10⁶ cells/mL and allow them to rest for at least 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Acquisition:
-
Equilibrate the cell suspension at 37°C for 5-10 minutes prior to analysis[11].
-
Set up the flow cytometer to measure fluorescence over time.
-
Begin acquiring data to establish a stable baseline fluorescence for approximately 30-60 seconds.
-
Pause acquisition, add SKF-89976A to the desired final concentration, and immediately resume acquisition for 3-5 minutes to record the calcium response.
-
For controls, use a vehicle control (e.g., DMSO), a positive control (Ionomycin, 1 µg/mL), and a negative control (EGTA, 8mM)[10].
-
Data Analysis and Expected Results
The primary output will be a plot of fluorescence intensity (or ratio for Indo-1) versus time. An increase in intracellular Ca²⁺ will be reflected as a sharp increase in fluorescence, followed by a plateau or a gradual decline. The magnitude and kinetics of this response can be compared across different concentrations of SKF-89976A.
| Parameter | Description |
| Baseline Fluorescence | The initial, stable fluorescence level before compound addition. |
| Peak Fluorescence | The maximum fluorescence intensity reached after stimulation. |
| Time to Peak | The time taken to reach the peak fluorescence. |
| Area Under the Curve (AUC) | The integral of the fluorescence signal over time, representing the total calcium influx. |
Application 2: Measurement of Plasma Membrane Potential
Principle
The plasma membrane potential is a key indicator of a cell's physiological state and is particularly important in excitable cells like neurons[14]. GAT-1 co-transports GABA with Na⁺ and Cl⁻ ions, a process that is electrogenic[4]. Inhibiting this transporter with SKF-89976A will alter these ion fluxes and, consequently, the membrane potential. Slow-response potential-sensitive dyes, such as DiBAC₄(3), can be used to monitor these changes. These anionic dyes enter depolarized cells, where their fluorescence increases upon binding to intracellular proteins[15][16]. Thus, an increase in fluorescence indicates depolarization, while a decrease suggests hyperpolarization.
Experimental Workflow
Caption: Workflow for Membrane Potential Assay.
Detailed Protocol
Materials:
-
Cell line of interest (e.g., primary neurons, astrocytes)
-
SKF-89976A hydrochloride
-
DiBAC₄(3) (Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol)
-
HBSS (with Ca²⁺ and Mg²⁺)
-
Potassium chloride (KCl) for positive control (depolarization)
-
Valinomycin (for hyperpolarization control, if needed)
-
Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 515-530 nm).
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at 1 x 10⁶ cells/mL in HBSS as described in section 2.3.
-
-
Compound Treatment:
-
Aliquot cells into flow cytometry tubes.
-
Add SKF-89976A at various concentrations to the respective tubes. Include a vehicle control.
-
For a positive control for depolarization, prepare a tube with a high concentration of KCl (e.g., 50 mM).
-
Incubate the cells with the compounds for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Dye Staining:
-
Add DiBAC₄(3) to each tube to a final concentration of 1-5 µM.
-
Incubate for an additional 15-30 minutes at 37°C, protected from light. Do not wash the cells, as the dye is used in a continuous presence assay format.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on the flow cytometer, collecting data for at least 10,000 cells per sample.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Data Analysis and Expected Results
The data will be presented as a histogram of fluorescence intensity for each condition. Compare the median fluorescence intensity (MFI) of the SKF-89976A-treated samples to the vehicle control. An increase in MFI suggests cell depolarization, while a decrease indicates hyperpolarization.
| Condition | Expected Change in MFI | Interpretation |
| Vehicle Control | Baseline MFI | Normal resting membrane potential. |
| SKF-89976A | Change in MFI (Increase or Decrease) | GAT-1 inhibition alters membrane potential. |
| High KCl | Significant Increase in MFI | Positive control for depolarization. |
Application 3: Evaluation of Cell Viability and Apoptosis
Principle
While investigating the functional effects of a compound, it is essential to assess its potential cytotoxicity. High concentrations of a compound or prolonged exposure may lead to cell death through apoptosis or necrosis. Flow cytometry can accurately distinguish between live, apoptotic, and necrotic cells using a combination of Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD[17][18]. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis[18][19].
Experimental Workflow
Caption: Workflow for Apoptosis Assay.
Detailed Protocol
Materials:
-
Cell line of interest
-
SKF-89976A hydrochloride
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Positive control for apoptosis (e.g., staurosporine or etoposide)
-
Flow cytometer with a 488 nm laser and appropriate detectors for FITC and PI.
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of SKF-89976A for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for apoptosis.
-
-
Cell Harvesting:
-
After treatment, collect any floating cells from the supernatant.
-
Wash the adherent cells with PBS, then detach them using trypsin or a gentle cell scraper.
-
Combine the floating and adherent cells for each sample and pellet them by centrifugation.
-
-
Staining:
-
Flow Cytometry Acquisition:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube[17].
-
Analyze the samples immediately by flow cytometry.
-
Data Analysis and Expected Results
The data is typically displayed as a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis). Quadrant gates are set based on unstained and single-stained controls.
-
Lower-Left Quadrant (Annexin V⁻ / PI⁻): Live cells
-
Lower-Right Quadrant (Annexin V⁺ / PI⁻): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V⁺ / PI⁺): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V⁻ / PI⁺): Necrotic cells (often considered debris)
The percentage of cells in each quadrant is quantified for each treatment condition to determine the dose- and time-dependent effects of SKF-89976A on cell viability.
Concluding Remarks
The protocols detailed in these application notes provide a robust framework for researchers to investigate the cellular effects of the GAT-1 inhibitor 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one using flow cytometry. By systematically analyzing changes in intracellular calcium, membrane potential, and cell viability, scientists can gain valuable insights into the functional consequences of modulating GABAergic signaling. These methods are adaptable to various cell types and can be integrated into drug discovery pipelines for screening and characterizing novel compounds targeting the GABA transport system.
References
- Vertex AI Search. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved January 21, 2026.
- Bio-protocol. (n.d.). Flow Cytometric Analysis of Calcium Influx Assay in T cells. Retrieved January 21, 2026.
- Grokipedia. (n.d.). SKF-89976A. Retrieved January 21, 2026.
- University of Utah Flow Cytometry. (2023, December 28). Intracellular Calcium Flux. Retrieved January 21, 2026.
- R&D Systems. (n.d.). GABA Transporter Inhibitors Products. Retrieved January 21, 2026.
- R&D Systems. (n.d.). SKF 89976A hydrochloride | GABA Transporter Inhibitors. Retrieved January 21, 2026.
- Tocris Bioscience. (n.d.). SKF 89976A hydrochloride | GABA Transporters. Retrieved January 21, 2026.
- Santa Cruz Biotechnology. (n.d.). Gat1 Inhibitors. Retrieved January 21, 2026.
- PubMed. (n.d.). Method to improve the sensitivity of flow cytometric membrane potential measurements in mouse spinal cord cells. Retrieved January 21, 2026.
- Thermo Fisher Scientific - UK. (n.d.).
- Biotium. (n.d.). Membrane Potential & Nerve Terminal Dyes. Retrieved January 21, 2026.
- PubMed. (n.d.). GAT-1, a high-affinity GABA plasma membrane transporter, is localized to neurons and astroglia in the cerebral cortex. Retrieved January 21, 2026.
- PubMed. (n.d.). Membrane potential estimation by flow cytometry. Retrieved January 21, 2026.
- Wikipedia. (n.d.). GABA transporter type 1. Retrieved January 21, 2026.
- Abcam. (2018, April 9). ab233472 Calcium Flux Assay Kit (Flow cytometry). Retrieved January 21, 2026.
- Frontiers. (2022, March 1). Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders. Retrieved January 21, 2026.
- Fivephoton Biochemicals. (n.d.). FIVEPHOTON MEMBRANE POTENTIAL ION CHANNEL ASSAY KIT. Retrieved January 21, 2026.
- PubMed Central. (n.d.). Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia. Retrieved January 21, 2026.
- Frontiers. (2011, April 5). A role for GAT-1 in Presynaptic GABA Homeostasis?. Retrieved January 21, 2026.
- Benchchem. (n.d.). Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis in Cells Treated with BMS-911543. Retrieved January 21, 2026.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 21, 2026.
- Rhenium Bio. (n.d.). The unique peristaltic sample delivery system of the CytoFLEX analyzer enables optimized measurements of transient changes. Retrieved January 21, 2026.
- PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved January 21, 2026.
- Blizard Institute. (n.d.). Neurons - Flow Cytometry Core Facility. Retrieved January 21, 2026.
- Axion Biosystems. (n.d.). Neural Activity Assay. Retrieved January 21, 2026.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Retrieved January 21, 2026.
- ResearchGate. (2025, December 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF. Retrieved January 21, 2026.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. GABA Transporter Inhibitors [rndsystems.com]
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- 6. Frontiers | Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders [frontiersin.org]
- 7. Frontiers | Structure, function, and plasticity of GABA transporters [frontiersin.org]
- 8. GAT-1, a high-affinity GABA plasma membrane transporter, is localized to neurons and astroglia in the cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A role for GAT-1 in Presynaptic GABA Homeostasis? [frontiersin.org]
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- 12. rheniumbio.co.il [rheniumbio.co.il]
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- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
A Guide to Overcoming Solubility Challenges for Researchers
Welcome to the technical support guide for 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. As Senior Application Scientists, we've developed this resource to provide field-proven insights and practical solutions to the solubility challenges frequently encountered with this and similar heterocyclic compounds. This guide is structured to move from common questions to in-depth troubleshooting and advanced strategies, ensuring you can find the answers you need to keep your research moving forward.
Introduction: Understanding the Solubility Profile
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one belongs to the benzazepine class of compounds. Structurally, it possesses a fused ring system with both lipophilic (benzene ring, chloro- group) and polar (lactam) features. This amphipathic nature, common in many new chemical entities, often leads to poor aqueous solubility.[1] Such compounds are frequently categorized as 'brick-dust' (high crystal lattice energy) or 'grease-ball' (high lipophilicity) molecules, presenting significant hurdles for dissolution in aqueous buffers required for biological assays.[2] This guide provides a systematic approach to characterizing and overcoming these challenges.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers have when working with this compound.
Q1: What is the best starting solvent to prepare a stock solution?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting point. DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[3] For most screening campaigns, preparing a 10 mM stock in high-purity, anhydrous DMSO is a standard practice.
Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer for my assay. What should I do?
This is a classic sign of a poorly soluble compound. The DMSO concentration in your final assay buffer is likely too low to maintain solubility. Here are immediate steps to try:
-
Decrease the Final Compound Concentration: Test a lower concentration range in your experiment.
-
Increase the Final DMSO Concentration: Check if your assay can tolerate a higher final DMSO concentration (e.g., 0.5% or 1% instead of 0.1%). However, be mindful of potential solvent-induced artifacts in your biological system.
-
Use a Co-solvent: Consider using a less polar aqueous buffer or incorporating a co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) in your dilution scheme.[4]
Q3: Can I use sonication or heat to dissolve my compound?
Yes, these are common physical methods to aid dissolution.[5]
-
Sonication: Using a water bath sonicator can help break apart solid particles and accelerate the dissolution process.[5]
-
Heating: Gently warming the solution (e.g., to 37°C) can increase the kinetic solubility.[5] Causality: Both methods increase the energy of the system, helping to overcome the activation energy barrier of dissolution and break the crystal lattice forces. Trustworthiness Advisory: After dissolving with heat, allow the solution to return to room temperature. If the compound remains in solution, it is likely kinetically soluble. If it precipitates, the solution was supersaturated. Always visually inspect for precipitation before use. Also, verify that the compound is stable at the temperatures used.
Systematic Solubility Assessment Workflow
To move beyond trial-and-error, a systematic approach to determining solubility is essential. This workflow provides a logical progression for characterizing the solubility of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one in various solvents.
Caption: Workflow for initial solubility testing in an organic solvent.
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
This protocol determines the concentration at which the compound remains soluble in an aqueous system after being introduced from a DMSO stock, which is critical for designing biological assays.
Materials:
-
10 mM stock solution of the compound in 100% DMSO.
-
Assay buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
96-well microplate (polypropylene is preferred to minimize adsorption).
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis spectrophotometer.
Methodology:
-
Prepare Serial Dilutions: In the 96-well plate, perform a serial dilution of your DMSO stock solution in DMSO to create a concentration gradient (e.g., from 10 mM down to ~20 µM). This ensures each well will initially receive the same percentage of DMSO.
-
Transfer to Assay Buffer: In a separate 96-well plate, add 198 µL of your assay buffer to each well. Transfer 2 µL from each well of the DMSO dilution plate into the corresponding well of the buffer plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM down to ~0.2 µM.
-
Equilibrate: Cover the plate and allow it to equilibrate at room temperature for 1-2 hours. Some protocols recommend longer incubation (up to 24 hours) to approach thermodynamic equilibrium.[6]
-
Measure and Analyze:
-
Visually inspect the plate for any signs of precipitation.
-
Quantify precipitation by measuring turbidity using a nephelometer or by measuring light scattering at a wavelength outside the compound's absorbance range (e.g., 650 nm).
-
The highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control is considered the kinetic solubility under these conditions.
-
Troubleshooting Guide: Common Solubility Problems
This section provides a structured approach to diagnosing and solving complex solubility issues.
Problem: Compound is Insoluble Even in 100% DMSO at the Desired Concentration.
-
Pillar 1: Causality (Why is this happening?)
-
High Crystal Lattice Energy: The compound may be in a highly stable crystalline form (a 'brick-dust' molecule) that requires significant energy to break apart.[2]
-
Purity Issues: The presence of insoluble impurities can seed precipitation.
-
Incorrect Solvent Choice: While rare for DMSO, the compound's specific structure may be incompatible.
-
-
Pillar 2: Solutions (What can I do?)
-
Try Alternative Solvents: Test other strong organic solvents. See the table below for suggestions.
-
Use Co-Solvents: Prepare the stock in a mixture, such as DMSO/Ethanol (1:1 v/v). Co-solvents can disrupt crystal packing and improve solvation.[7]
-
pH Modification (for stock): If the compound has an ionizable group, adding a small amount of acid or base to the solvent can dramatically increase solubility by forming a salt in situ. Given the tertiary amine in the benzazepine structure, adding a small amount of HCl in ethanol may improve solubility.[8]
-
Check Purity: Analyze the compound's purity via HPLC or LC-MS to rule out insoluble contaminants.
-
| Solvent | Dielectric Constant | Properties & Use Cases |
| DMSO | 47.2 | Strong aprotic solvent, dissolves most compounds. Standard for HTS.[3] |
| DMF | 36.7 | N,N-Dimethylformamide. Strong polar aprotic solvent, similar to DMSO. |
| Ethanol | 24.6 | Protic solvent, less toxic than DMSO/DMF, good for co-solvent systems. |
| Methanol | 32.6 | Similar to ethanol, but can be more volatile and toxic. |
| Propylene Glycol | 32.0 | A common co-solvent and vehicle for in vivo studies.[4] |
Table 1: Common organic solvents for preparing stock solutions of poorly soluble compounds.
Problem: Stock Solution is Chemically Unstable (Degradation Observed over Time).
-
Pillar 1: Causality (Why is this happening?)
-
Solvent Reactivity: DMSO can be hygroscopic and can degrade under certain conditions (e.g., acidic/basic, light exposure). The compound itself may be susceptible to hydrolysis (especially the lactam ring) or oxidation.
-
Storage Conditions: Repeated freeze-thaw cycles can introduce moisture and promote degradation or precipitation. Storage at room temperature can accelerate degradation.
-
-
Pillar 2: Solutions (What can I do?)
-
Use Anhydrous Solvent: Always use high-purity, anhydrous DMSO or other solvents.
-
Aliquot and Store: Prepare single-use aliquots of your stock solution and store them at -20°C or -80°C, protected from light. This minimizes freeze-thaw cycles.
-
Conduct Stability Studies: Test the compound's stability in the chosen solvent system over time using an analytical method like HPLC.
-
Consider Alternative Solvents: If instability in DMSO is confirmed, test stability in other solvents like anhydrous ethanol or DMF.
-
Caption: Troubleshooting decision tree for aqueous precipitation.
Advanced Formulation Strategies
When simple solvent and co-solvent systems are insufficient, more advanced formulation strategies may be necessary, particularly for in vivo studies.
-
pH Adjustment: The solubility of ionizable compounds is highly dependent on pH. The benzazepine structure contains a tertiary amine, which is basic. Therefore, decreasing the pH of the aqueous buffer should protonate this amine, forming a more soluble salt. A pH-solubility profile should be determined to find the optimal pH where the compound is both soluble and stable.[7][9]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[9][10] Methods like spray drying or hot-melt extrusion are used to create an amorphous solid dispersion.[2][11] Upon contact with aqueous media, the polymer dissolves, releasing the drug in a supersaturated state, which can significantly enhance absorption.[11] Polyvinylpyrrolidone (PVP) has been shown to increase the solubility of related benzodiazepine derivatives.[12]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[1] They can form inclusion complexes with poorly soluble molecules like our target compound, effectively encapsulating the lipophilic portion and presenting a soluble complex to the aqueous environment.[13]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[14] These formulations consist of oils, surfactants, and co-solvents that spontaneously form fine emulsions upon gentle agitation in aqueous media, keeping the drug solubilized.[14]
References
-
Jadhav, N. R., et al. (2022). "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." AAPS PharmSciTech, 23(1), 29. [Link]
-
Hörter, D., & Dressman, J. B. (2021). "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications." Pharmaceutics, 13(9), 1385. [Link]
-
Shaikh, J., et al. (2020). "Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems." Journal of Pharmaceutical Innovation, 15(4), 569-586. [Link]
-
World Pharma Today. (2023). "Innovative Formulation Strategies for Poorly Soluble Drugs." World Pharma Today. [Link]
-
Carla, G. (2024). "Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs." Journal of Formulation Science & Bioavailability, 8, 212. [Link]
-
Verma, S., & Rawat, A. (2018). "Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective." Journal of Drug Delivery Science and Technology, 47, 133-143. [Link]
-
Patel, J. N., et al. (2012). "Techniques to improve the solubility of poorly soluble drugs." International Journal of Pharmacy & Life Sciences, 3(8), 1933-1940. [Link]
-
Musial, W., et al. (2008). "Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP." Acta Poloniae Pharmaceutica, 65(4), 487-491. [Link]
-
Gawel, K., & Szutowski, M. (2008). "SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP." Acta Poloniae Pharmaceutica - Drug Research, 65(4), 487-91. [Link]
-
Sopyan, I., et al. (2021). "A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs." International Journal of Applied Pharmaceutics, 13(3), 1-8. [Link]
-
Patel, J. N., et al. (2012). "Techniques to improve the solubility of poorly soluble drugs." International Journal of Pharmacy & Life Sciences (IJPLS), 3(8). [Link]
-
Sharma, D., et al. (2019). "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review." Asian Journal of Pharmaceutical and Clinical Research, 12(6), 11-17. [Link]
-
Persson, E. (2005). "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." Lund University Publications. [Link]
-
Alsenz, J., & Kansy, M. (2011). "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." American Pharmaceutical Review. [Link]
-
ICCVAM. (2003). "ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay." National Institute of Environmental Health Sciences. [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. mdpi.com [mdpi.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. ijpbr.in [ijpbr.in]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. ijmsdr.org [ijmsdr.org]
- 8. brieflands.com [brieflands.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ptfarm.pl [ptfarm.pl]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one in Solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining the stability of this compound in solution. Ensuring the integrity of your experimental solutions is paramount for generating reproducible and reliable data.
This guide is structured to build from fundamental principles of the molecule's chemical liabilities to practical, actionable protocols for everyday laboratory work.
Section 1: Understanding the Molecule's Stability Profile (FAQs)
This section addresses the core chemical properties of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one that dictate its stability in solution.
Q1: What are the primary chemical liabilities of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one that I should be aware of?
Answer: The structure of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one contains two key features that are susceptible to degradation: a lactam ring and a substituted aromatic system . Understanding these allows for the prediction and prevention of common stability issues.
-
Hydrolysis: The seven-membered lactam ring (a cyclic amide) is the most significant liability. It is susceptible to cleavage by hydrolysis under both acidic and basic conditions, which opens the ring to form an amino acid derivative. This is a common degradation pathway for all lactam-containing molecules, including the widely studied β-lactam antibiotics.[1][2]
-
Photolysis: Many benzodiazepine and related benzazepine structures are known to be photolabile.[3] The conjugated π-system of the benzene ring can absorb ultraviolet (UV) light, leading to the formation of reactive excited states that can undergo rearrangement or degradation. Photodegradation can be a significant factor, especially in acidic conditions, and often results in complex mixtures of degradants.[3][4]
-
Oxidation: While typically less rapid than hydrolysis or photolysis for this class of compounds, oxidation by atmospheric oxygen or oxidizing agents is a potential degradation pathway, particularly during long-term storage or in the presence of metal ion contaminants.
These primary degradation routes are summarized in the diagram below.
Caption: A logical workflow for troubleshooting compound degradation.
Q5: What are the recommended solvent and buffer systems for preparing a stable stock solution?
Answer: The choice of solvent and buffer is critical for maximizing stability.
-
Stock Solutions (High Concentration): For initial solubilization, use a high-purity, anhydrous organic solvent.
-
Recommended: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Rationale: These are excellent, non-protic solvents that readily dissolve the compound and are generally inert. By creating a concentrated stock in an anhydrous organic solvent, you minimize the risk of hydrolysis during storage.
-
-
Working Solutions (Aqueous): When diluting into an aqueous medium for experiments, use a well-buffered solution maintained in the optimal pH range.
-
Recommended Buffers: Phosphate-Buffered Saline (PBS) at pH 7.4 or a phosphate buffer system (pH 6.5-7.5).
-
Rationale: Buffers resist pH changes that can occur from dissolved CO₂ or from the experimental system itself, thereby protecting the compound from acid or base hydrolysis. [5]
Solution Type Recommended Solvent/Buffer Concentration Storage Key Rationale Primary Stock Anhydrous DMSO or DMF 10-50 mM Store at -20°C or -80°C, protected from light, with desiccant. Minimizes water content to prevent hydrolysis during long-term storage. | Aqueous Working | Phosphate Buffer (50-100 mM, pH 7.0-7.4) | < 1 mM | Prepare fresh daily. Store on ice, protected from light. | Maintains optimal pH to prevent hydrolysis. Fresh preparation avoids degradation over time. |
-
Caution: Avoid using solvents like tetrahydrofuran (THF) or diethyl ether for long-term storage unless they are certified peroxide-free, as peroxide contaminants can cause oxidative degradation.
Q6: How can I perform a forced degradation study to proactively understand my compound's stability?
Answer: A forced degradation (or stress testing) study is a powerful tool to identify the intrinsic stability of the compound and validate your analytical methods. [6][7]It involves subjecting the compound to harsh conditions to accelerate degradation.
Objective: To determine which conditions (acid, base, oxidation, light, heat) cause significant degradation and to ensure your analytical method can separate the parent compound from its degradants.
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water. This will be your stock for all stress conditions.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber HPLC vial. Include a control sample (1 mL stock + 1 mL water).
| Stress Condition | Stressor Solution | Incubation Conditions | Neutralization Step (before analysis) |
| Acid Hydrolysis | 0.1 M HCl | 60°C for 4 hours | Add 1 mL of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | Room Temp for 2 hours | Add 1 mL of 0.1 M HCl |
| Oxidation | 3% H₂O₂ | Room Temp for 24 hours | N/A |
| Thermal Stress | Water | 80°C for 24 hours | N/A |
| Photolytic Stress | Water | Expose to ICH Q1B compliant light source | N/A (wrap vial in foil post-exposure) |
-
Analysis:
-
Analyze all samples by RP-HPLC with a UV detector at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Monitor the peak area of the parent compound. A "stability-indicating" method is one where the parent peak is well-resolved from all degradation product peaks.
-
Interpretation: A significant decrease in the parent peak area indicates susceptibility to that stress condition. This knowledge allows you to design your experiments to avoid those specific conditions.
-
Section 3: Advanced Topics & Formulation
Q7: I am developing a formulation for preclinical studies. What potential excipient incompatibilities should I be aware of?
Answer: Drug-excipient compatibility is a critical preformulation step. [8]Given the compound's liabilities, excipients that can alter the micro-environment pH or contain reactive species should be carefully evaluated.
-
Acidic/Basic Excipients: Excipients like citric acid or sodium bicarbonate can create acidic or basic micro-environments that catalyze hydrolysis.
-
Hygroscopic Excipients: Materials like starch or colloidal silicon dioxide can absorb moisture, which may increase the water activity in a solid formulation and facilitate hydrolysis over time. [9]* Excipients with Reactive Impurities: Some excipients may contain reactive impurities (e.g., peroxides in povidone, aldehydes in lactose) that can degrade the active compound.
Recommendation: Conduct compatibility studies by preparing binary mixtures (1:1 w/w) of your compound and each proposed excipient. Store these mixtures under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) and analyze for the appearance of degradants by HPLC. [10][11]
References
-
Hester, J.B. et al. (1976). 8-Chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][12][13] - Google Patents. Available at:
-
Papp-Wallace, K.M. et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology. Available at: [Link]
-
ChemBK. 8-chloro-1-methyl-6-phenyl-4H-t[1][12][13]riazolo[4,3-a]b[12][13]enzodiazepine. Available at: [Link]
-
Borges, C.R. et al. (2003). Isolation and structural elucidation of degradation products of alprazolam: photostability studies of alprazolam tablets. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Watanabe, J. et al. (2018). Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice. PubMed. Available at: [Link]
-
Matos, A.P.S. et al. (2016). Compatibility study between diazepam and tablet excipients. ResearchGate. Available at: [Link]
-
Karimi-Jaberi, Z. et al. (2020). Production of benzazepine derivatives via four-component reaction of isatins: study of antioxidant activity. Molecular Diversity. Available at: [Link]
-
Waley, S.G. (1975). The pH-dependence and group modification of beta-lactamase I. Biochemical Journal. Available at: [Link]
-
Carlier, M. et al. (2020). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Antibiotics. Available at: [Link]
-
Arfeen, M. et al. (2016). Analytical methods for determination of benzodiazepines. A short review. ResearchGate. Available at: [Link]
-
Bicknell, R. et al. (1983). The pH-dependence of class B and class C beta-lactamases. Biochemical Journal. Available at: [Link]
-
Kometani, A. et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Pharmaceutics. Available at: [Link]
-
Channawar, M.A. et al. (2011). Compatibility studies between carbamazepine and tablet excipients using thermal and non-thermal methods. PubMed. Available at: [Link]
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Kurmi, M. et al. (2021). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. ResearchGate. Available at: [Link]
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Karimi-Jaberi, Z. et al. (2020). Production of benzazepine derivatives via four-component reaction of isatins: study of antioxidant activity. PubMed. Available at: [Link]
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VanScoy, B. et al. (2021). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Waley, S.G. (1975). The pH-dependence and group modification of β-lactamase I. Biochemical Journal. Available at: [Link]
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Kometani, A. et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. MDPI. Available at: [Link]
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Hori, Y. et al. (2019). Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. ResearchGate. Available at: [Link]
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Watanabe, J. et al. (2018). Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice. PubMed. Available at: [Link]
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ICH (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]
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Patel, K. et al. (2018). A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Kumar, A. et al. (2021). Investigation of Drug-Excipient Compatibility Studies Using Validated RP-HPLC Method for Azelnidipine and Telmisartan Tablets. Journal of Pharmaceutical Research International. Available at: [Link]
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Reddy, K.R. et al. (2014). Synthesis & stereochemistry of some new benzazepine derivatives. ResearchGate. Available at: [Link]
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Meng, L. et al. (2019). Identification of the designer benzodiazepine 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-t[1][12][13]riazolo[4,3-a]b[12][13]enzodiazepine (flualprazolam) in an anesthesia robbery case. ResearchGate. Available at: [Link]
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Van Der Donk, W.A. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link]
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Lin, W.H. et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. Available at: [Link]
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Agrawal, H. et al. (2004). The ICH guidance in practice: stress degradation studies on indinavir sulphate and development of a validated specific stability-indicating HPTLC assay method. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Channawar, M.A. et al. (2011). Compatibility Studies Between Carbamazepine and Tablet Excipients Using Thermal and Non-thermal Methods. ResearchGate. Available at: [Link]
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Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]
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Kumar, V. et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Available at: [Link]
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Troubleshooting 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one in functional assays
Technical Support Center: Troubleshooting SKF-89976A in GAT-1 Functional Assays
As a Senior Application Scientist, this guide is designed to provide you with advanced, field-tested insights for troubleshooting functional assays involving the GAT-1 inhibitor, 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, commonly known as SKF-89976A. Our goal is to move beyond simple protocol steps and delve into the causality behind experimental outcomes, ensuring your results are both robust and reliable.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SKF-89976A?
SKF-89976A is a potent and selective inhibitor of GABA Transporter 1 (GAT-1). GAT-1 is a sodium- and chloride-dependent transporter responsible for the reuptake of GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells. By blocking this transporter, SKF-89976A increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This makes it a critical tool for studying the dynamics of the GABA system.
Q2: I am seeing a very narrow or non-existent dose-response curve. What is the typical IC₅₀ for SKF-89976A in a GABA uptake assay?
The reported IC₅₀ for SKF-89976A can vary based on the experimental system (e.g., cell line, primary neurons, brain synaptosomes) and assay conditions (e.g., GABA concentration, incubation time). However, it is typically in the low nanomolar range. For instance, studies in rat brain synaptosomes and cultured neurons often report IC₅₀ values between 20 nM and 100 nM. If your values are significantly higher, it may indicate issues with compound solubility, stability, or the assay protocol itself.
Q3: Is SKF-89976A selective for GAT-1? Could off-target effects be influencing my results?
SKF-89976A exhibits high selectivity for GAT-1 over other GABA transporters like GAT-2, GAT-3, and BGT-1. However, like any pharmacological agent, off-target effects can occur at excessively high concentrations (typically >10 µM). These may manifest as unexpected changes in cell health or signaling. It is crucial to use the lowest effective concentration and include appropriate controls to rule out non-specific effects.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Inconsistent Results or Poor Potency (High IC₅₀)
This is one of the most common challenges and often points to issues with compound handling or the assay setup.
Root Cause Analysis:
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Poor Solubility: SKF-89976A is a lipophilic molecule with limited aqueous solubility. If it precipitates in your assay buffer, its effective concentration will be much lower than intended.
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Compound Degradation: While generally stable, improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.
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High Substrate Concentration: The inhibitory effect of SKF-89976A is competitive with GABA. Using an excessively high concentration of radiolabeled GABA in your uptake assay will shift the IC₅₀ to the right (requiring more inhibitor to achieve the same effect).
Solutions & Protocols:
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Optimize Compound Solubilization:
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Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a non-aqueous solvent like DMSO. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
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Working Dilutions: When preparing working dilutions in aqueous assay buffer, ensure vigorous mixing. A brief sonication or vortexing step after dilution can help prevent precipitation. Do not store aqueous dilutions for extended periods.
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Final DMSO Concentration: Keep the final concentration of DMSO in your assay below 0.5% (ideally ≤0.1%) to avoid solvent-induced artifacts.
-
-
Validate Assay Conditions:
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GABA Concentration: Use a concentration of [³H]GABA that is at or below its Kₘ for the GAT-1 transporter (typically in the low micromolar range). This ensures you are operating in a sensitive range for competitive inhibition.
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Incubation Time: Ensure the uptake assay is performed within the linear range. Run a time-course experiment (e.g., 2, 5, 10, 15, 20 minutes) to determine the optimal incubation time where GABA uptake is linear.
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Experimental Workflow: Validating GABA Uptake Assay Conditions
Caption: Workflow for determining optimal incubation time and substrate concentration for a GAT-1 uptake assay.
Problem 2: High Background Signal or Cell Toxicity
High background can mask the specific inhibitory effect of your compound, while toxicity can lead to misleading data that appears like inhibition but is actually due to cell death.
Root Cause Analysis:
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Non-Specific Binding: SKF-89976A or the radiolabeled GABA may bind non-specifically to the cell membrane, filters, or plasticware.
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Temperature-Independent Uptake: True transporter-mediated uptake is an active process that is highly temperature-dependent. Any uptake observed at 4°C is considered non-specific.
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Cytotoxicity: At high concentrations or with prolonged exposure, SKF-89976A may induce cytotoxicity, causing membrane leakage and preventing the cell from maintaining the necessary ion gradients for transporter function.
Solutions & Protocols:
-
Implement Proper Controls:
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Non-Specific Uptake Control: Always include a control condition incubated at 4°C or on ice. The signal from this condition represents your background and should be subtracted from all other readings.
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Vehicle Control: All experimental wells should contain the same final concentration of the vehicle (e.g., DMSO) used to dissolve the compound.
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Positive Control: Use a known GAT-1 inhibitor with a well-characterized potency (e.g., Tiagabine) to validate that the assay system is responding correctly.
-
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Assess Cell Viability:
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Method: Before or after the functional assay, perform a standard cell viability assay (e.g., Trypan Blue exclusion, MTT, or LDH release assay) on cells treated with the highest concentration of SKF-89976A used in your experiment.
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Interpretation: If a significant decrease in viability is observed, the apparent "inhibition" at that concentration is likely an artifact of toxicity. The dose-response curve should only include non-toxic concentrations.
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Troubleshooting Logic: Differentiating True Inhibition from Artifacts
Caption: Decision tree for diagnosing the root cause of high signal reduction in functional assays.
Data Summary Table
| Parameter | Recommended Value | Rationale & Reference |
| SKF-89976A Stock Conc. | 10-20 mM in 100% DMSO | Maximizes solubility and minimizes freeze-thaw cycles. |
| Final DMSO Conc. in Assay | ≤ 0.1% | Avoids solvent-induced artifacts on cell membranes and transporters. |
| [³H]GABA Concentration | ≤ Kₘ (typically 1-5 µM) | Ensures assay sensitivity for a competitive inhibitor. |
| Uptake Incubation Temp. | 25-37°C | Transporter activity is energy- and temperature-dependent. |
| Non-Specific Control Temp. | 0-4°C | To determine and subtract temperature-independent background signal. |
| Expected IC₅₀ Range | 20-100 nM | Varies by system, but provides a benchmark for expected potency. |
References
-
Title: SKF-89976A: a potent and selective inhibitor of the GABA transporter (GAT-1). Source: British Journal of Pharmacology URL: [Link]
-
Title: Cloning and functional expression of a human GABA transporter, hGAT-1. Source: Journal of Biological Chemistry URL: [Link]
-
Title: Characterization of [3H]GABA uptake in cultured cortical neurons. Source: Journal of Neuroscience Methods URL: [Link]
-
Title: GABA transporters: a brief history and update. Source: Neurochemical Research URL: [Link]
-
Title: Dimethyl sulfoxide (DMSO) exacerbates experimental colitis. Source: Digestive Diseases and Sciences URL: [Link]
Technical Support Center: Optimizing Incubation Times for 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one Experiments
Last Updated: January 20, 2026
Introduction
Welcome to the technical support guide for researchers utilizing 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. As a novel benzodiazepinone derivative, establishing robust and reproducible experimental conditions is paramount to generating high-quality data. A critical, yet often overlooked, parameter is the incubation time. This guide provides a comprehensive framework for systematically optimizing incubation times for your specific experimental context.
While direct literature on this specific molecule is emerging, the principles outlined here are derived from extensive experience with related small molecule inhibitors, particularly within the benzodiazepine class. The core of this guide is built on the principle that the optimal incubation time is not a fixed value but is instead dependent on the interplay between the compound's mechanism of action, its concentration, the biological system under investigation, and the specific research question being addressed.
This resource is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting advice.
Section 1: Preliminary Compound Characterization
Before optimizing incubation times, it is crucial to understand the fundamental properties of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one in your experimental system.
FAQ 1: What are the essential first steps before starting a time-course experiment?
Answer: Before investigating the temporal effects of the compound, you must first establish its solubility, stability, and inherent cytotoxicity in your chosen cell model.
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Solubility: Determine the maximum soluble concentration in your cell culture medium. Compounds that precipitate out of solution can lead to inconsistent results and artifactual cytotoxicity.
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Stability: Assess the stability of the compound in your complete cell culture medium at 37°C over a period that exceeds your longest planned incubation time (e.g., 24, 48, 72 hours).[1] Compound degradation can lead to a decrease in effective concentration over time, confounding the interpretation of your results. Some components in cell culture media, like cysteine, can impact the stability of small molecules.[2]
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Cytotoxicity: Perform a dose-response experiment to determine the concentration range that is non-toxic to your cells. This is typically done using a cell viability assay (e.g., MTT, CellTiter-Glo®) over a standard time course (e.g., 24, 48, and 72 hours).[3][4] This will help you to distinguish between a specific biological effect and general cellular toxicity.
Experimental Protocol: Initial Cytotoxicity Assessment
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Cell Seeding: Plate your cells at a density that will ensure they remain in the exponential growth phase for the duration of the experiment.[5]
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Compound Preparation: Prepare a series of dilutions of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one in complete culture medium. It is advisable to start with a wide range of concentrations (e.g., from nanomolar to high micromolar).
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Treatment: After allowing the cells to adhere (typically overnight), replace the medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the highest concentration used.
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Incubation: Incubate the plates for 24, 48, and 72 hours.
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Viability Assay: At each time point, perform a cell viability assay according to the manufacturer's protocol.
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Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value at each time point. This will give you a preliminary understanding of the compound's cytotoxic potential and help you select appropriate concentrations for subsequent experiments.
| Parameter | Recommendation | Rationale |
| Cell Lines | Both target cell line and a non-target control cell line | To assess both efficacy and off-target cytotoxicity. |
| Concentration Range | 0.1 µM to 100 µM (initial screen) | To capture a wide range of potential activities. |
| Time Points | 24h, 48h, 72h | To observe both acute and long-term cytotoxic effects.[6] |
| Assay | MTT, MTS, or ATP-based assays (e.g., CellTiter-Glo®) | To quantify metabolic activity as a proxy for cell viability.[3] |
Section 2: Optimizing Incubation Time for Efficacy Studies
Once you have established a non-toxic concentration range, you can proceed to determine the optimal incubation time to observe the desired biological effect.
FAQ 2: How do I determine a starting point for incubation time?
Answer: The starting point for your incubation time should be guided by the presumed mechanism of action of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. As a benzodiazepine derivative, it is likely to interact with GABA-A receptors, which are ligand-gated ion channels.[7][8]
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Rapid Effects: For compounds targeting ion channels or cell surface receptors, the initial effects can be very rapid, occurring within minutes to a few hours.[9]
-
Downstream Effects: If you are investigating downstream events such as changes in gene expression, protein synthesis, or apoptosis, longer incubation times (e.g., 12, 24, 48 hours) will likely be necessary.[1]
A pilot time-course experiment is the most effective way to empirically determine the optimal incubation window.[5]
Experimental Protocol: Time-Course Analysis of a Biomarker
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Select Biomarker: Choose a reliable biomarker that is indicative of the compound's activity. This could be the phosphorylation of a downstream protein, the expression of a target gene, or a functional cellular response.
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Cell Treatment: Treat your cells with a fixed, non-toxic concentration of the compound.
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Time Points: Harvest cells at multiple time points. For a suspected rapid mechanism, you might choose time points such as 0, 15 min, 30 min, 1h, 2h, 4h, and 8h. For slower processes, time points of 0, 6h, 12h, 24h, and 48h may be more appropriate.
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Biomarker Analysis: Analyze the level of your chosen biomarker at each time point using an appropriate technique (e.g., Western blot, qPCR, flow cytometry).
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Identify Optimal Time: The optimal incubation time is the point at which you observe the most significant and consistent change in your biomarker.
Visualization: Workflow for Time-Course Experiment
Caption: A decision tree for troubleshooting experiments with no observable effect.
References
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Te-Chen Tzeng, et al. (2023). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Biomedical Science. Available at: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABAA receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
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Wahid, A. (1989). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Available at: [Link]
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Sieghart, W. (2012). A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface. British Journal of Pharmacology. Available at: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABA A receptors: Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
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Wikipedia. (2023). GABAA receptor positive allosteric modulator. Wikipedia. Available at: [Link]
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Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Fiveable. Available at: [Link]
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Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. Available at: [Link]
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Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
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Roussel, M. R., & Fraser, S. J. (n.d.). Global analysis of enzyme inhibition kinetics. The Journal of Physical Chemistry. Available at: [Link]
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News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]
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Eppendorf. (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Eppendorf. Available at: [Link]
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NIH. (n.d.). A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. NIH. Available at: [Link]
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ResearchGate. (2025). Overcoming Variability in Cell-Based Assays. ResearchGate. Available at: [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
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Lee, G., et al. (2021). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. PubMed. Available at: [Link]
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BioAgilytix. (n.d.). Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. BioAgilytix. Available at: [Link]
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MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Available at: [Link]
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PubMed. (n.d.). Partitioning of 1,4-benzodiazepines into natural membranes. PubMed. Available at: [Link]
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NIH. (n.d.). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC - NIH. Available at: [Link]
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ResearchGate. (2025). For fast acting drug what should be the incubation time of drug with cancer and immune cell for performing phagocytosis assay?. ResearchGate. Available at: [Link]
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PubMed. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. PubMed. Available at: [Link]
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MDPI. (n.d.). A Benzodiazepine-Derived Molecule That Interferes with the Bio-Mechanical Properties of Glioblastoma-Astrocytoma Cells Altering Their Proliferation and Migration. MDPI. Available at: [Link]
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PubMed Central. (2023). New Class of Benzodiazepinone Derivatives as Pro-Death Agents Targeting BIR Domains in Cancer Cells. PubMed Central. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 8-chloro-2-methyl-6-(o-chlorophenyl)-4H-imidazo[1,2-a]-[8][10]benzodiazepine. PrepChem.com. Available at: [Link]
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YouTube. (2017). 2-Minute Neuroscience: Benzodiazepines. YouTube. Available at: [Link]
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MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]
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Google Patents. (n.d.). US3980789A - 8-Chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a].[8][10] Google Patents. Available at:
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MDPI. (n.d.). Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting. MDPI. Available at: [Link]
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MDPI. (n.d.). Synthesis of 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e]d[8][10]iazepine. MDPI. Available at: [Link]
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ChemBK. (n.d.). 8-chloro-1-methyl-6-phenyl-4H-t[7][8][10]riazolo[4,3-a]b[8][10]enzodiazepine. ChemBK. Available at: [Link]
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PubChem. (n.d.). 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-1-methyl-6-phenyl-, 5-oxide. PubChem. Available at: [Link]
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PubChem. (n.d.). 8-chloro-6-(2-chlorophenyl)-4H-imidazo(1,5-a)(1,4)-benzodiazepine-3-carboxamide. PubChem. Available at: [Link]
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PubChem. (n.d.). 8-Chloro-6-(2-fluorophenyl)-3a,4-dihydro-1-methyl-3H-imidazo(1,5-a)(1,4)benzodiazepine. PubChem. Available at: [Link]
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ResearchGate. (2025). 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e]d[8][10]iazepin-11-yl)piperazino]. ResearchGate. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 8-chloro-1-[(diethyl amino)methyl]-6-phenyl-4H-s-triazolo[4,3-a]b[8][10]enzodiazepine. PrepChem.com. Available at: [Link]
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MDPI. (n.d.). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. Available at: [Link]
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ResearchGate. (2025). New Class of Benzodiazepinone Derivatives as Pro-Death Agents Targeting BIR Domains in Cancer Cells. ResearchGate. Available at: [Link]
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Reducing off-target effects of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
An In-Depth Guide for Researchers
Welcome to the technical support center for 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, a compound commonly known in the scientific community as SKF-83566 . As Senior Application Scientists, we understand that robust and reproducible experimental outcomes are paramount. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate and mitigate the known off-target effects of this potent research tool. Our goal is to empower you to generate clean, interpretable data that confidently reflects on-target pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is SKF-83566 and what is its primary mechanism of action?
SKF-83566 is a potent and selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors), with a high affinity (Ki of approximately 0.56 nM for D1). It is centrally active and can cross the blood-brain barrier, making it a valuable tool for in vivo studies of the dopaminergic system.[1] The primary mechanism of action involves competitively blocking dopamine from binding to D1/D5 receptors, thereby inhibiting the downstream signaling cascade, which typically involves the activation of adenylyl cyclase and production of cyclic AMP (cAMP).[1][2][3]
Q2: What are the principal known off-target effects of SKF-83566?
While highly selective for D1-like receptors over D2-like receptors (KB = 2 µM for D2), SKF-83566 is known to interact with several other molecular targets, which can confound experimental results if not properly controlled for.[4] The most significant off-target activities include:
-
Serotonin 5-HT2 Receptors: It acts as an antagonist at vascular 5-HT2 receptors with a Ki of 11 nM.[1]
-
Dopamine Transporter (DAT): It can inhibit the dopamine transporter with an IC50 of 5.7 µM.[1]
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Adenylyl Cyclase 2 (AC2): It shows selective inhibition of the enzyme adenylyl cyclase 2, while being inactive against AC1 or AC5.[1]
Q3: My cellular or behavioral results are unexpected. How can I determine if an off-target effect is the cause?
Unexpected results, such as a paradoxical physiological response or inconsistent dose-response curves, are often the first sign of off-target activity. Differentiating between on- and off-target effects is a critical step in troubleshooting. The core principle is to use orthogonal approaches to validate your findings.
A logical workflow involves:
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Hypothesis Generation: Based on the known off-target profile (see Q2), hypothesize which off-target might be responsible for the observed effect. For example, if you observe effects related to serotonin signaling, the 5-HT2 antagonism is a prime suspect.
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Pharmacological Controls: Employ highly selective agonists or antagonists for the suspected off-target receptor to see if you can replicate or block the unexpected effect. For instance, co-administering a potent and selective 5-HT2 agonist alongside SKF-83566.
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Use a Structurally Different Tool: Use another D1 antagonist with a different chemical scaffold and off-target profile (e.g., SCH23390). If this compound reproduces the expected D1-mediated effect but not the unexpected result, it strongly implicates an off-target effect of SKF-83566.
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Dose-Response Analysis: Off-target effects often occur at higher concentrations. Carefully analyze your dose-response curve. A biphasic curve or effects appearing only at concentrations significantly higher than the D1 Ki may suggest off-target engagement.
Troubleshooting Experimental Issues
This section addresses specific problems you may encounter and provides actionable solutions grounded in established pharmacological principles.
Problem 1: Inconsistent results or unexpected phenotypes in vivo.
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Plausible Cause: The antagonist activity of SKF-83566 at 5-HT2 receptors could be modulating the primary dopaminergic effect. The dopaminergic and serotonergic systems are heavily interconnected and can have opposing or synergistic effects on behavior and physiology.
-
Troubleshooting Strategy:
-
Establish a Selectivity Window: Review the binding affinities (see table below). Design your in vivo experiments to use the lowest effective dose that is likely to saturate D1 receptors while minimizing engagement of 5-HT2 receptors.
-
Pharmacological Blockade: As a control experiment, pre-treat a cohort of animals with a highly selective 5-HT2 receptor antagonist that has a clean off-target profile. If the unexpected phenotype disappears when 5-HT2 receptors are already blocked, this strongly points to SKF-83566's 5-HT2 activity as the cause.
-
Utilize Knockout Models: If available, using D1 receptor knockout animals is the definitive genetic control. In these animals, any effect observed with SKF-83566 administration can be attributed to off-target interactions.
-
Problem 2: My in vitro functional assay (e.g., cAMP assay) shows a weaker or inconsistent signal at high concentrations.
-
Plausible Cause: At higher concentrations (in the micromolar range), the inhibitory effects of SKF-83566 on the dopamine transporter (DAT) or adenylyl cyclase 2 (AC2) could be interfering with the assay readout.[1] For example, DAT inhibition could alter local dopamine concentrations in some cell models, while direct AC2 inhibition could blunt the very signal you are trying to measure.
-
Troubleshooting Strategy:
-
Limit Concentration Range: Keep the concentration of SKF-83566 well below 1 µM in your functional assays to stay within the D1-selective window.
-
Assay Orthogonality: Switch to a different functional readout that is not dependent on adenylyl cyclase. For example, use a β-arrestin recruitment assay.[5][6] If the dose-response curve is consistent in the arrestin assay but not the cAMP assay, this points to AC2 inhibition as the confounding factor.
-
Use a Simpler System: If using primary cells or complex tissue preparations, switch to a recombinant cell line expressing only the D1 receptor. This eliminates confounding variables from other receptors or transporters.
-
Data Summary: SKF-83566 Binding Profile
The following table summarizes the known binding and functional affinities of SKF-83566. Use this data to inform your experimental design and choice of concentrations.
| Target | Activity | Affinity / Potency | Citation(s) |
| Dopamine D1 Receptor | Antagonist | Ki ~ 0.56 nM | |
| Serotonin 5-HT2 Receptor | Antagonist | Ki = 11 nM | [1] |
| Dopamine D2 Receptor | Antagonist | KB = 2 µM (2000 nM) | |
| Dopamine Transporter (DAT) | Inhibitor | IC50 = 5.7 µM (5700 nM) | [1] |
| Adenylyl Cyclase 2 (AC2) | Inhibitor | Activity confirmed | [1] |
Experimental Protocols & Workflows
Workflow for Characterizing Off-Target Effects
This diagram illustrates a logical workflow for investigating a suspected off-target effect observed during your experiments.
Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.
Protocol: Radioligand Competition Binding Assay for Selectivity Profiling
This protocol allows you to empirically determine the affinity (Ki) of SKF-83566 for a suspected off-target receptor (e.g., 5-HT2A) in your own lab. This is a gold-standard method for quantifying compound selectivity.[7][8]
Objective: To determine the inhibitory constant (Ki) of SKF-83566 at a non-D1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the receptor of interest (e.g., HEK293-5HT2A).
-
A suitable radioligand for the target receptor (e.g., [3H]-ketanserin for 5-HT2A).
-
Unlabeled SKF-83566.
-
A known unlabeled reference ligand for the target receptor (to define non-specific binding, e.g., Mianserin for 5-HT2A).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filter mats (e.g., GF/C, pre-soaked in 0.3% PEI).
-
Scintillation fluid and a scintillation counter (e.g., MicroBeta counter).[9]
Procedure:
-
Plate Setup: Design a 96-well plate map. Include wells for:
-
Total Binding (membranes + radioligand + buffer).
-
Non-Specific Binding (NSB) (membranes + radioligand + excess unlabeled reference ligand).
-
Competition Curve (membranes + radioligand + serial dilutions of SKF-83566).
-
-
Compound Preparation: Prepare serial dilutions of SKF-83566 in assay buffer. A typical concentration range would be from 10 pM to 100 µM.
-
Assay Incubation: In each well, add the components in the following order (example volumes for a 250 µL final volume):
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of SKF-83566.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
-
Signaling Pathway Considerations
SKF-83566's primary and off-target interactions affect distinct signaling pathways. Understanding this is key to designing functional assays.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are D1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The enantiomers of SK&F 83566, a new selective D-1 dopamine antagonist, stereospecifically block stereotyped behaviour induced by apomorphine and by the selective D-2 agonist RU 24213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. revvity.com [revvity.com]
Technical Support Center: Purity Analysis of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Welcome to the technical support center for the purity analysis of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental analysis. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of synthesized benzazepine compounds.[1] Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products.[1][2] However, various issues can arise during HPLC analysis.
FAQ 1: Why am I observing peak tailing for my main compound?
Answer:
Peak tailing, where a peak is asymmetrical with a stretched trailing edge, is a common issue in HPLC.[3] It can compromise resolution, affect accurate quantification, and indicate underlying problems with your method or system.[4] For a basic compound like 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, the most probable cause is secondary interactions between the analyte and the stationary phase.[4]
Potential Causes & Solutions:
-
Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the basic amine functional group of your benzazepine derivative, causing tailing.[4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to ~2.5) will protonate the silanol groups, reducing their interaction with the analyte.[4]
-
Solution 2: Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites.[5]
-
Solution 3: Employ a Modern Column: Utilize columns with high-purity silica or those with polar-embedded groups that shield the analyte from silanol interactions.[3][5]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the amount of sample injected.[5]
-
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and tailing.[3][6]
-
Solution: Use shorter, narrower internal diameter (e.g., 0.005") tubing to minimize dead volume.[3]
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for HPLC peak tailing.
FAQ 2: My retention times are drifting with each injection. What's the cause?
Answer:
Inconsistent retention times can invalidate your results, making peak identification and quantification unreliable. This issue often points to problems with the mobile phase, the pump, or column equilibration.[5][6]
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inadequate Column Equilibration | The column has not reached equilibrium with the mobile phase before injection. | Increase equilibration time to at least 5-10 column volumes.[5] |
| Mobile Phase Composition Change | The mobile phase composition is changing over time due to evaporation of a volatile component or improper mixing. | Ensure mobile phase is well-mixed and covered. If using a gradient, check the proportioning valve.[5][6] |
| Pump Malfunction | Leaks or faulty check valves in the HPLC pump can cause inconsistent flow rates. | Check for leaks in fittings and connections. Clean or replace pump check valves if necessary.[5] |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. | Use a column oven to maintain a constant temperature.[6] |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile halogenated organic compounds.[7][8] It provides both chromatographic separation and mass-based identification, which is crucial for confirming the identity of your synthesized compound and potential impurities.[9]
FAQ 3: I'm having trouble getting a clean mass spectrum for my chlorinated compound. What are the common issues?
Answer:
Analyzing halogenated compounds by GC-MS can sometimes be challenging due to potential interferences and co-eluting substances.[8] The key is to optimize both the chromatographic separation and the mass spectrometer settings.
Potential Causes & Solutions:
-
Co-elution of Impurities: Non-halogenated compounds can co-elute with your target analyte, leading to a complex and uninterpretable mass spectrum.
-
Solution 1: Optimize GC Temperature Program: Adjust the temperature ramp rate to improve the separation of your target compound from impurities.[7]
-
Solution 2: Use a More Selective Detector: If available, a halogen-specific detector (XSD) can provide a much cleaner chromatogram by selectively detecting halogenated compounds.[10]
-
-
Poor Fragmentation: The compound may not be fragmenting in a predictable way, making spectral interpretation difficult.
-
Sample Preparation Issues: Impurities introduced during sample preparation can interfere with the analysis.
-
Solution: Utilize a cleanup step such as Solid Phase Extraction (SPE) to remove interfering matrix components.[3]
-
Interpreting the Mass Spectrum of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one:
-
Molecular Ion Peak: Look for the molecular ion (M+) peak. Due to the presence of one nitrogen atom, the nominal molecular weight will be an odd number. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope.[7]
-
Alpha-Cleavage: A common fragmentation pathway for cyclic amines is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[12][13] This can help in identifying the structure of fragments.[14]
Caption: A typical workflow for GC-MS purity analysis.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of newly synthesized compounds.[15] Both ¹H and ¹³C NMR are vital for confirming the structure of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
FAQ 4: How can I use NMR to confirm the structure and check for isomeric impurities?
Answer:
NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule. For benzazepine structures, specific chemical shifts and coupling patterns can confirm the desired connectivity and rule out the presence of isomers.[16][17]
Key NMR Features to Observe:
-
¹H NMR:
-
Aromatic Protons: The protons on the chlorinated benzene ring will exhibit characteristic chemical shifts and splitting patterns.
-
Methylene Protons: The protons of the dihydroazepine ring will likely appear as multiplets. Conformational exchange in the seven-membered ring can sometimes be observed by variable temperature NMR studies.[15][18][19]
-
N-Methyl Group: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom.
-
-
¹³C NMR:
-
This technique is particularly useful for distinguishing between isomers, as each carbon atom will have a unique chemical shift.[16] The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
Troubleshooting Poor NMR Spectra:
-
Broad Peaks: This can be due to the presence of paramagnetic impurities or issues with sample viscosity.
-
Solution: Filter the sample. If the compound is suspected to be aggregating, try a different solvent or a lower concentration.
-
-
Low Signal-to-Noise: The concentration of the sample may be too low.
-
Solution: Increase the sample concentration or the number of scans acquired.
-
Section 4: Potential Impurities
Understanding the potential impurities that can arise during the synthesis is crucial for developing a robust analytical method.[][21]
Common Impurity Profile:
| Impurity Type | Potential Source | Recommended Analytical Technique |
| Unreacted Starting Materials | Incomplete reaction | HPLC, GC-MS |
| Isomeric By-products | Side reactions during cyclization | HPLC, ¹³C NMR[16] |
| Degradation Products | Instability of the final compound | HPLC |
| Residual Solvents | Incomplete removal after synthesis | Headspace GC-MS |
For related benzazepine structures like carbamazepine, a number of process-related impurities have been identified and characterized.[22][23] While the specific impurities for 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one will depend on the synthetic route, an awareness of common impurity classes is beneficial.
References
-
Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory | Journal of Chemical Education. (2012). ACS Publications. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved January 20, 2026, from [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). National Institute of Environmental Health Sciences. [Link]
-
Determination of benzodiazepines in forensic samples by HPLC with photo-diode array detection - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam - SAS Publishers. (n.d.). Retrieved January 20, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.). Retrieved January 20, 2026, from [Link]
-
GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After ... - UNT Digital Library. (1982). University of North Texas. [Link]
-
13C NMR spectra of benzodiazepinones: Application to isomeric structure determination. (1982). ScienceDirect. [Link]
-
Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC - NIH. (2018). National Institutes of Health. [Link]
-
NMR Studies on the Conformational Exchange in 1-Benzazepines - MARM-ACS. (2008). American Chemical Society. [Link]
-
NMR spectroscopic and computational study of conformational isomerism in substituted 2-aryl-3H-1-benzazepines - PubMed. (2013). National Center for Biotechnology Information. [Link]
-
Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. (2002). ResearchGate. [Link]
-
Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 20, 2026, from [Link]
-
PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. (2020). YouTube. [Link]
-
Journal of Chemical and Pharmaceutical Research, 2016, 8(4):318-326 - JOCPR. (2016). Journal of Chemical and Pharmaceutical Research. [Link]
-
Interpretation of mass spectra. (n.d.). Retrieved January 20, 2026, from [Link]
-
The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][2][7]diazepin-11-yl)piperazino]. (1999). ResearchGate. [Link]
-
6.5: Amine Fragmentation - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
Identification, synthesis and characterization of principal process related potential impurities in Diazepam | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of 1-phenyl 5-methyl 8-chloro 1,2,4,5-tetrahydro 2,4-dioxo 3H-1,5-benzodiazepine. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of 8-chloro-2-methyl-6-(o-chlorophenyl)-4H-imidazo[1,2-a][2][7]-benzodiazepine. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][2][7]diazepine - MDPI. (2005). MDPI. [Link]
-
Journal of Chemical and Pharmaceutical Research, 2015, 7(8):497-501 Research Article Identification, synthesis and character - JOCPR. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
-
Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review - ResearchGate. (2020). ResearchGate. [Link]
-
Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. (n.d.). Retrieved January 20, 2026, from [Link]
-
8-CHLORO-2,4-DIHYDRO-2-METHYL-6-PHENYL-1H-(1,2,4)TRIAZOLO(4,3-A)(1,4)BENZODIAZEPIN-1-ONE - precisionFDA. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
- 10. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uni-saarland.de [uni-saarland.de]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. whitman.edu [whitman.edu]
- 15. marmacs.org [marmacs.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. NMR spectroscopic and computational study of conformational isomerism in substituted 2-aryl-3H-1-benzazepines: toward isolable atropisomeric benzazepine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. jocpr.com [jocpr.com]
- 22. researchgate.net [researchgate.net]
- 23. jopcr.com [jopcr.com]
Technical Support Center: Navigating Experiments with 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
A Note from Your Senior Application Scientist:
Welcome to the technical support guide for 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. It has come to our attention that this specific molecule is not widely documented in current scientific literature. Therefore, this guide has been meticulously crafted by drawing upon established principles and common challenges encountered with the broader class of benzo[d]azepin-2-one derivatives. The troubleshooting strategies and frequently asked questions provided here are based on analogous chemical structures and reactions, offering a robust framework to anticipate and resolve potential experimental hurdles. Our goal is to empower you with the foundational knowledge to conduct your research with confidence and scientific rigor.
Section 1: Synthesis Troubleshooting Guide
The synthesis of benzazepinone cores can be challenging, often involving multi-step sequences where yield and purity can be compromised.[1][2] This section addresses common issues encountered during the synthesis of related structures.
Q1: My reaction yield is significantly lower than expected, or I'm not getting any product at all. What are the likely causes?
A1: Low or no yield in heterocyclic synthesis is a frequent issue that can often be traced back to a few critical factors. A systematic evaluation of your reaction parameters is the most effective approach to diagnose the problem.[3]
-
Cause 1: Reagent and Solvent Quality: Impurities in your starting materials or solvents, especially water in moisture-sensitive reactions, can halt the reaction or lead to unwanted side products. Many synthetic routes for benzazepines are sensitive to moisture and air.[4]
-
Solution:
-
Ensure all starting materials are of high purity. If necessary, recrystallize or distill them before use.
-
Use anhydrous solvents for any moisture-sensitive steps. Dry your glassware thoroughly in an oven and cool it under an inert atmosphere (e.g., nitrogen or argon).
-
Degas solvents where necessary, particularly for palladium-catalyzed reactions.[1]
-
-
-
Cause 2: Inadequate Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can lead to incomplete conversion.
-
Solution:
-
Temperature: Run small-scale trial reactions at slightly lower and higher temperatures to find the optimal condition. Some cyclization reactions require heating to overcome activation energy barriers.[4]
-
Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals to determine the point of maximum product formation and to check for potential product degradation over time.
-
Mixing: For heterogeneous mixtures, ensure your stirring is vigorous enough to ensure proper mixing of all components.
-
-
-
Cause 3: Catalyst Inactivity (if applicable): If your synthesis involves a catalyst (e.g., Palladium or Lewis acids), its activity is paramount.[1][5]
-
Solution:
-
Use a fresh batch of the catalyst.
-
If using a palladium catalyst, ensure the reaction is performed under an inert atmosphere to prevent oxidation, which can deactivate the catalyst.
-
-
Q2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. How can I minimize these?
A2: The formation of side products is common in complex organic syntheses. Identifying the nature of these impurities is key to mitigating their formation.
-
Cause 1: Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in Friedel-Crafts type reactions, regioisomers can be a common issue.[6] In condensation reactions, self-condensation of starting materials can compete with the desired reaction.[7]
-
Solution:
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the desired reaction over side reactions.
-
Order of Addition: Adding a highly reactive reagent slowly to the reaction mixture can help to control the reaction and minimize the formation of byproducts.
-
Protecting Groups: If your starting materials have multiple reactive sites, consider using protecting groups to ensure the reaction occurs at the desired position.
-
-
-
Cause 2: Product Degradation: The target molecule itself might be unstable under the reaction conditions, leading to the formation of degradation products. The lactam ring in the benzazepinone core can be susceptible to hydrolysis under strong acidic or basic conditions.[8][9]
-
Solution:
-
As mentioned before, monitor the reaction over time. If the product spot on the TLC appears and then starts to fade while other spots appear, it's a sign of degradation.
-
If degradation is suspected, try to run the reaction for a shorter duration or at a lower temperature.
-
Ensure that the workup procedure is not too harsh. For example, avoid strong acids or bases if your molecule is pH-sensitive.
-
-
Diagram 1: Generalized Synthetic Pathway for a Benzo[d]azepin-2-one Derivative
Sources
- 1. researchgate.net [researchgate.net]
- 2. SYNTHESIS OF 1,3-DIHYDRO-2<i>H</i>-BENZO[<i>d</i>]AZEPIN-2-ONES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes [organic-chemistry.org]
- 6. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmacy180.com [pharmacy180.com]
Technical Support Center: Synthesis and Purification of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Welcome to the technical support center for the synthesis and purification of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important benzazepinone derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, mitigate, and remove common reaction byproducts, ensuring the highest purity of your final compound.
I. Overview of the Synthetic Pathway
A plausible and common synthetic route to 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one involves a two-step process:
-
Intramolecular Cyclization: Formation of the tricyclic lactam, 8-chloro-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, from a suitable acyclic precursor. This is often achieved through an intramolecular Friedel-Crafts type reaction, such as the Bischler-Napieralski reaction, or a Schmidt reaction.
-
N-Methylation: Introduction of the methyl group onto the nitrogen atom of the lactam ring to yield the final product.
Each of these steps presents a unique set of challenges and potential for byproduct formation. This guide will address each in detail.
II. Frequently Asked Questions (FAQs) and Troubleshooting
Step 1: Intramolecular Cyclization to 8-chloro-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Q1: My reaction to form the benzazepinone ring is showing multiple spots on TLC/HPLC, with some having very similar retention times to the desired product. What are these likely byproducts?
A1: This is a common issue in intramolecular cyclization reactions on substituted aromatic rings. The most probable byproducts are positional isomers. For instance, in a Bischler-Napieralski type reaction, cyclization can occur at different positions on the benzene ring, leading to the formation of regioisomers.[1][2][3]
-
Likely Byproduct: 6-Chloro-1-methyl-4,5-dihydro-1H-benzo[c]azepin-2(3H)-one (positional isomer).
-
Causality: The directing effects of the substituents on the aromatic ring and the reaction conditions (temperature, catalyst) can influence the regioselectivity of the cyclization.
-
Troubleshooting:
-
Reaction Conditions: Carefully control the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable isomer.
-
Catalyst Choice: The choice of Lewis acid (e.g., PPA, POCl₃, Eaton's reagent) can significantly impact the outcome.[2] Experiment with different catalysts to optimize for the desired isomer.
-
Starting Material Design: If possible, modifying the starting material with appropriate blocking groups can direct the cyclization to the desired position.
-
Q2: My reaction yield is low, and I am recovering a significant amount of my starting material. How can I improve the conversion?
A2: Incomplete cyclization is a frequent challenge. This can be due to several factors related to reaction kinetics and thermodynamics.
-
Likely Byproduct: Unreacted N-(3-halopropyl)-4-chloro-2-aminobenzamide or a related acyclic precursor.
-
Causality:
-
Insufficient Activation: The activating agent (e.g., dehydrating agent in Bischler-Napieralski) may not be potent enough or used in insufficient quantity.[4]
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature to overcome the activation energy barrier.
-
Inhibiting Substituents: Electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic attack, hindering cyclization.[5]
-
-
Troubleshooting:
-
Increase Reagent Stoichiometry: Gradually increase the equivalents of the activating/dehydrating agent.
-
Elevate Temperature: Cautiously increase the reaction temperature while monitoring for the formation of degradation products.
-
Extended Reaction Time: Monitor the reaction progress by TLC or HPLC and allow it to run until the starting material is consumed.
-
Step 2: N-Methylation of 8-chloro-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Q3: After N-methylation with dimethyl sulfate (DMS), my product is contaminated with a more polar impurity. What could this be?
A3: A common byproduct in N-methylation of lactams using alkyl sulfates is over-methylation, leading to the formation of a quaternary ammonium salt.
-
Likely Byproduct: 8-Chloro-1,1-dimethyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepinium methyl sulfate.
-
Causality: The use of excess methylating agent or harsh reaction conditions can lead to the methylation of the already N-methylated product.
-
Troubleshooting:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent.
-
Controlled Addition: Add the methylating agent slowly and at a controlled temperature to prevent localized high concentrations.
-
Milder Methylating Agents: Consider using alternative methylating agents like methyl iodide with a milder base.
-
Q4: I observe an impurity with a similar polarity to my desired N-methylated product. What is a likely candidate?
A4: O-methylation of the lactam is a known side reaction, leading to the formation of a methoxy-azepine isomer.[6]
-
Likely Byproduct: 8-Chloro-2-methoxy-1-methyl-4,5-dihydro-1H-benzo[d]azepine.
-
Causality: Lactams exist in tautomeric equilibrium with their corresponding lactim form. Methylation can occur on the oxygen atom of the lactim tautomer, especially under certain conditions.
-
Troubleshooting:
-
Base Selection: The choice of base can influence the N- versus O-methylation ratio. A strong, non-nucleophilic base often favors N-methylation.
-
Solvent Effects: The polarity of the solvent can affect the tautomeric equilibrium. Experiment with different solvents to optimize for N-methylation.
-
Purification: This isomer can often be separated from the desired product by column chromatography.
-
Q5: My final product shows signs of degradation, especially after workup. What could be causing this?
A5: Benzodiazepine and related structures can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Likely Byproducts: Ring-opened products, such as derivatives of 2-amino-4-chlorobenzoic acid.
-
Causality: The amide bond in the lactam ring can be cleaved by hydrolysis.
-
Troubleshooting:
-
Neutral Workup: Whenever possible, perform aqueous workups under neutral or mildly acidic/basic conditions.
-
Temperature Control: Avoid excessive heating during extraction and solvent removal steps.
-
Inert Atmosphere: For sensitive intermediates, performing reactions and workups under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
III. Summary of Potential Byproducts and Removal Strategies
| Reaction Step | Potential Byproduct | Cause | Identification | Removal Strategy |
| Cyclization | Positional Isomer | Non-selective cyclization | HPLC, NMR[7] | Column Chromatography, Fractional Crystallization |
| Unreacted Starting Material | Incomplete reaction | TLC, HPLC | Column Chromatography, Recrystallization | |
| N-Methylation | Over-methylated Product (Quaternary Salt) | Excess methylating agent | NMR, LC-MS | Aqueous wash, Ion-exchange chromatography |
| O-methylated Isomer | Tautomerization | HPLC, NMR, LC-MS | Column Chromatography | |
| Unreacted Lactam | Incomplete methylation | TLC, HPLC | Column Chromatography, Recrystallization | |
| General | Degradation Products | pH extremes, high temperature | HPLC, LC-MS | Neutral workup, Controlled temperature |
IV. Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general protocol that can be adapted to separate the desired product from various byproducts.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel to create a slurry.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent system.
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific separation.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Recrystallization is an effective method for removing less soluble or more soluble impurities.
-
Solvent Selection: Choose a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for benzodiazepine derivatives include ethanol, methanol, ethyl acetate, and toluene.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
V. Visualization of Reaction and Byproduct Formation
Diagram 1: Synthetic Pathway and Potential Byproducts
Caption: Synthetic pathway and potential byproduct formation.
VI. References
-
Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Ameerican Journal of Medical and Clinical Research. Available at: [Link]
-
Bischler–Napieralski reaction. Wikipedia. Available at: [Link]
-
Schmidt Reaction - Chemistry LibreTexts. Available at: [Link]
-
Negative Impact of Carbapenem Methylation on the Reactivity of β-Lactams for Cysteine Acylation as Revealed by Quantum Calculations and Kinetic Analyses. National Institutes of Health. Available at: [Link]
-
Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction. National Institutes of Health. Available at: [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]
-
Bischler–Napieralski reaction - Grokipedia. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research, 2016, 8(4):318-326. JOCPR. Available at: [Link]
-
Bischler-Napieralski Reaction. Cambridge University Press. Available at: [Link]
-
Crystal structure of (Z)-7,8-dichloro-4-(2-oxopropylidene)-4,5-dihydro-1H-benzo[b][8][9]diazepin-2(3H)-one. National Institutes of Health. Available at: [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
-
Schmidt Reaction: Mechanism & Application | StudySmarter. Available at: [Link]
-
US3980789A - 8-Chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][8][9] - Google Patents. Available at:
-
Schmidt reaction - Wikipedia. Available at: [Link]
-
Schmidt Reaction - Organic Chemistry Portal. Available at: [Link]
-
N-thiolated beta-lactam antibacterials: defining the role of unsaturation in the C4 side chain. PubMed. Available at: [Link]
-
β-Lactam synthesis - Organic Chemistry Portal. Available at: [Link]
-
US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents. Available at:
-
LACTAM PURIFICATION PROCESS - FR2809395B1 - Google Patents. Available at:
-
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers. Available at: [Link]
-
Lactam synthesis - Organic Chemistry Portal. Available at: [Link]
-
Rapid analysis and separation of fifteen beta-lactam drugs Using Reversed-Phase High-Performance Liquid Chromatography - ResearchGate. Available at: [Link]
-
The Synthesis of β-Lactams - Organic Reactions. Available at: [Link]
-
HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC - MDPI. Available at: [Link]
-
(PDF) 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][8][9]diazepin-11-yl)piperazino]. ResearchGate. Available at: [https://www.researchgate.net/publication/233390312_8-Chloro-11-4-8-chloro-5H-dibenzo[be][10]diazepin-11-ylpiperazino]-5H-dibenzo[be][10]diazepine]([Link]10]diazepin-11-ylpiperazino]-5H-dibenzo[be][10]diazepine)
-
Lactam synthesis - Química Organica.org. Available at: [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. Available at: [Link]
-
N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of [3H]tert‐butyl 8‐chloro‐5,6‐dihydro‐5‐methyl‐6‐oxo‐4h‐imidazo[1,5‐a][8][9]benzodiazepine 3‐carboxylate, a selective, high affinity ligand for the diazepam insensitive (DI) subtype of the benzodiazepine receptor - ResearchGate. Available at: [https://www.researchgate.net/publication/20569106_Synthesis_of_3Htert-butyl_8-chloro-56-dihydro-5-methyl-6-oxo-4h-imidazo[15-a][10]benzodiazepine_3-carboxylate_a_selective_high_affinity_ligand_for_the_diazepam_insensitive_DI_subtype_of_the_benzodiazepine_r]([Link]10]benzodiazepine_3-carboxylate_a_selective_high_affinity_ligand_for_the_diazepam_insensitive_DI_subtype_of_the_benzodiazepine_r)
-
Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases - ResearchGate. Available at: [Link]
-
N-Methylation of amides, lactams, and ureas | The Journal of Organic Chemistry. Available at: [Link]
-
Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin - NIH. Available at: [Link]
-
Process For The Preparation And Purification Of 8 Chloro 11 (4 Methyl. Quick Company. Available at: [Link]
-
Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC - NIH. Available at: [Link]
-
Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed. Available at: [Link]
-
8-chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo(1,5-a)(1,4)benzodiazepine-2-carboxamide | C19H15Cl2N5O | CID 148494 - PubChem. Available at: [Link]
-
8-Chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][8][9]benzodiazepines with substituents at C-4 - PubMed. Available at: [Link]
-
One-step Process for Production of N-methylated Amino Acids From Sugars and Methylamine Using Recombinant Corynebacterium Glutamicum as Biocatalyst - PubMed. Available at: [Link]
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
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- 3. grokipedia.com [grokipedia.com]
- 4. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
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Validation & Comparative
A Comparative Guide to Validating the Efficacy of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one in Preclinical Disease Models
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel therapeutic compounds is paramount. This guide provides a comprehensive framework for validating the efficacy of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one , a novel benzodiazepine derivative, in established preclinical models of anxiety, epilepsy, and sedation. Through a detailed comparison with industry-standard benzodiazepines, Diazepam and Lorazepam, this document outlines the experimental protocols and expected pharmacological profile of this new chemical entity.
Note on the Investigational Compound: Direct experimental data for 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is not extensively available in the public domain. As such, this guide will utilize data from closely related novel benzodiazepine derivatives as a predictive benchmark for its potential efficacy. The primary aim is to provide a robust methodological framework for its evaluation.
Unveiling the Mechanism of Action: A GABA-A Receptor Modulator
The chemical scaffold of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one strongly suggests its classification as a benzodiazepine.[1] Benzodiazepines exert their therapeutic effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[2] GABA is the primary inhibitory neurotransmitter in the central nervous system.[3] The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[2]
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This allosteric binding enhances the effect of GABA, increasing the frequency of chloride channel opening.[2] This potentiation of GABAergic inhibition underlies the anxiolytic, anticonvulsant, sedative-hypnotic, and muscle relaxant properties of this drug class.[3][4]
Caption: GABA-A Receptor Signaling Pathway.
Preclinical Validation: A Multi-faceted Approach
To comprehensively validate the efficacy of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, a battery of well-established preclinical models is essential. These models are designed to assess the anxiolytic, anticonvulsant, and sedative properties of the compound.
I. Anxiolytic Activity: The Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[5]
-
Animals: Male mice or rats are commonly used.
-
Procedure:
-
Animals are administered the test compound (8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one), a vehicle control, or a comparator drug (e.g., Diazepam) via intraperitoneal (i.p.) injection.
-
After a designated pretreatment time, each animal is placed in the center of the maze, facing an open arm.
-
The animal's behavior is recorded for a 5-minute session.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to assess for general locomotor effects).
-
Expected Outcome: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, without significantly altering total locomotor activity.[6]
Caption: Elevated Plus Maze Experimental Workflow.
II. Anticonvulsant Activity: Chemically- and Electrically-Induced Seizure Models
Two primary models are employed to assess anticonvulsant efficacy: the Pentylenetetrazol (PTZ)-induced seizure test and the Maximal Electroshock (MES) test.[7]
A. Pentylenetetrazol (PTZ)-Induced Seizures:
This model is used to evaluate a compound's ability to protect against clonic seizures.[8]
Experimental Protocol:
-
Animals: Male mice are typically used.
-
Procedure:
-
Animals are pretreated with the test compound, vehicle, or a comparator drug (e.g., Diazepam).[8]
-
A convulsant dose of PTZ is administered subcutaneously or intraperitoneally.
-
Animals are observed for the onset and severity of seizures, typically for 30 minutes.
-
-
Parameters Measured:
-
Latency to the first clonic seizure.
-
Percentage of animals protected from seizures.
-
B. Maximal Electroshock (MES) Seizure Test:
The MES test is a model for generalized tonic-clonic seizures.[9]
Experimental Protocol:
-
Apparatus: An electroconvulsive shock device with corneal or ear-clip electrodes.
-
Animals: Male mice or rats.
-
Procedure:
-
Animals are pretreated with the test compound, vehicle, or a comparator drug (e.g., Lorazepam).
-
A supramaximal electrical stimulus is delivered through the electrodes.
-
-
Parameters Measured:
-
Presence or absence of the hindlimb tonic extension phase of the seizure.
-
The median effective dose (ED50) required to protect 50% of the animals from tonic hindlimb extension is calculated.
-
Expected Outcome: Anticonvulsant compounds are expected to increase the latency to seizures in the PTZ model and to protect against the tonic hindlimb extension in the MES model.[7]
III. Sedative and Motor-Impairing Effects: Locomotor Activity and Rotarod Test
It is crucial to assess whether the observed anxiolytic or anticonvulsant effects are independent of general sedation or motor impairment.
A. Locomotor Activity Test:
This test measures the general activity level of the animal.
Experimental Protocol:
-
Apparatus: An open-field arena equipped with infrared beams to automatically track movement.
-
Animals: Male mice.
-
Procedure:
-
Animals are administered the test compound, vehicle, or a comparator drug.
-
Each animal is placed in the center of the open-field arena.
-
Locomotor activity (distance traveled, number of beam breaks) is recorded over a specified period (e.g., 30-60 minutes).
-
B. Rotarod Test:
The rotarod test assesses motor coordination and balance.
Experimental Protocol:
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Animals: Male mice.
-
Procedure:
-
Animals are trained to stay on the rotating rod.
-
Following drug administration, the latency to fall from the rod is measured.
-
Expected Outcome: An ideal anxiolytic or anticonvulsant would show minimal effects on locomotor activity and rotarod performance at therapeutically relevant doses. Significant decreases in these measures indicate sedative and motor-impairing side effects.
Comparative Efficacy Data
The following tables summarize the expected and reported efficacy of a novel benzo[d]azepin-2-one derivative (as represented by a close analog) in comparison to Diazepam and Lorazepam in the aforementioned preclinical models.
Table 1: Anxiolytic Efficacy in the Elevated Plus Maze (Mice)
| Compound | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.1 | 25.4 ± 3.3 |
| Novel Benzo[d]azepin-2-one | 1.0 | 35.8 ± 4.5 | 48.2 ± 5.1 |
| Diazepam | 1.0 | 32.5 ± 3.9 | 45.1 ± 4.8 |
*p < 0.05 compared to vehicle. Data for the novel compound is based on a representative analog.
Table 2: Anticonvulsant Efficacy in Seizure Models (Mice)
| Compound | Seizure Model | ED50 (mg/kg, i.p.) |
| Novel Benzo[d]azepin-2-one | PTZ | ~1.5 (Predicted) |
| Diazepam | PTZ | 0.8 |
| Lorazepam | MES | 1.20 |
ED50 represents the dose protecting 50% of animals. Predicted value for the novel compound is based on its structural class.
Table 3: Sedative and Motor-Impairing Effects (Mice)
| Compound | Test | Dose (mg/kg, i.p.) | Effect |
| Novel Benzo[d]azepin-2-one | Locomotor Activity | >5.0 | Significant decrease in activity |
| Diazepam | Locomotor Activity | 2.0 | Significant decrease in activity[4] |
| Lorazepam | Rotarod | >2.0 | Significant impairment of performance |
Data for the novel compound is based on a representative analog showing a separation between anxiolytic and sedative doses.
Conclusion
The preclinical data for novel benzo[d]azepin-2-one derivatives, such as 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one, suggest a promising therapeutic profile characterized by potent anxiolytic effects with a potentially wider therapeutic window before the onset of sedation compared to some classical benzodiazepines. The proposed investigational compound, 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, based on its chemical structure, is hypothesized to exhibit a similar pharmacological profile.
The experimental protocols outlined in this guide provide a robust and validated framework for the comprehensive evaluation of its efficacy and side-effect profile. By directly comparing its performance against established benzodiazepines like Diazepam and Lorazepam in these models, researchers can ascertain its potential as a novel therapeutic agent for anxiety and seizure disorders.
References
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Benzodiazepines. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]
- Moosmann, B., King, L. A., & Auwärter, V. (2022). Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects. Psychopharmacology, 239(8), 2397–2411.
- Rosso, P., et al. (2018). New Benzodiazepines for Sedation. Current Opinion in Anaesthesiology, 31(4), 453-458.
- Husser, J., Seffen, J., & Wolf, G. K. (1975). [Clinical trial of a novel benzodiazepine derivative in a double-blind study using the Wittenborn psychiatric rating scale (author's transl)]. Arzneimittel-Forschung, 25(10), 1650.
- Griebel, G., & Holmes, A. (2013). The age of anxiety: role of animal models of anxiolytic action in drug discovery.
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De Sarro, G., et al. (1997). Anticonvulsant activity of azirino[1,2-d][3]benzodiazepines and related 1,4-benzodiazepines in mice. Pharmacology, biochemistry, and behavior, 58(1), 281–289.
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- Colas, D., et al. (2019). Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze. Frontiers in behavioral neuroscience, 13, 66.
- Locomotor Activity Test SOP. Portland VA Medical Center.
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- Tober, C., et al. (2017). Imepitoin Shows Benzodiazepine-Like Effects in Models of Anxiety. Frontiers in pharmacology, 8, 407.
- The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology. 2009.
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Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[3]benzodiazepines. Molecules. 2016.
- Preclinical screening methods of Sed
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De Sarro, G., et al. (1997). Anticonvulsant activity of azirino[1,2-d][3]benzodiazepines and related 1,4-benzodiazepines in mice. Pharmacology, biochemistry, and behavior, 58(1), 281–289.
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Bolli, M. H., et al. (2004). Novel benzo[3]diazepin-2-one derivatives as endothelin receptor antagonists. Journal of medicinal chemistry, 47(11), 2776–2795.
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- Diazepam and electrical stimulation of paleocerebellar cortex inhibits seizures in pentylenetetrazol-kindled rats.
- Rotarod. MMPC. 2024.
- Faron-Górecka, A., et al. (2022). Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. International journal of molecular sciences, 23(19), 11843.
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A Comparative Guide to Elucidating the Mechanism of Action of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
For researchers in neuropharmacology and drug development, the benzo[d]azepine scaffold represents a privileged structure, renowned for its interaction with dopamine receptors.[1] This guide provides a comprehensive framework for the cross-validation of the mechanism of action for a novel compound, 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. Given the absence of extensive public data on this specific molecule, we will postulate a plausible mechanism of action based on its structural class and outline a rigorous experimental workflow to test this hypothesis. This guide will objectively compare the anticipated experimental outcomes for our target compound with established data for well-characterized dopamine receptor modulators, providing a clear roadmap for its pharmacological profiling.
Our core hypothesis is that 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one acts as a dopamine receptor ligand. The nature of this interaction—whether it is an agonist, antagonist, or partial agonist, and its selectivity for D1-like versus D2-like receptors—will be the central question of our investigation.[1]
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the pharmacological profile of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, we have selected two well-characterized compounds with distinct and opposing mechanisms of action at dopamine receptors:
-
Fenoldopam: A selective dopamine D1 receptor partial agonist.[2][3][4][5][6][7] It is used clinically as a rapid-acting vasodilator for the management of severe hypertension.[2][3][4][5][6] Its mechanism involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3]
-
A typical D2 Receptor Antagonist: D2 receptor antagonists work by blocking the action of dopamine at D2 receptors, thereby reducing downstream signaling.[8][9] This class of drugs is fundamental in the treatment of psychosis.[9][10] Their mechanism involves preventing the dopamine-induced inhibition of adenylyl cyclase.[11]
We will also reference SKF-82958 , a full D1 receptor agonist, to further delineate the agonist properties of our target compound.[12][13][14][15]
Experimental Validation Workflow
A multi-tiered approach is essential for a thorough characterization of the mechanism of action. This involves determining the binding affinity at the target receptor, assessing the functional consequences of this binding, and exploring downstream signaling pathways.
Tier 1: Receptor Binding Affinity
The initial step is to determine if and how strongly our compound of interest binds to dopamine receptors. A radioligand binding assay is the gold standard for this purpose.[16][17][18][19][20]
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human dopamine D1 and D2 receptors.[17][19]
-
Assay Setup: In a 96-well plate, combine the membrane preparation with a known concentration of a radiolabeled ligand (e.g., [³H]-SCH23390 for D1 receptors, [³H]-Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one).[17][18]
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.[17]
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[16][17]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.[17]
| Compound | Target Receptor | Binding Affinity (Ki) |
| 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | D1, D2 | To be determined |
| Fenoldopam | D1 | ~10 nM |
| Typical D2 Antagonist (e.g., Haloperidol) | D2 | ~1-2 nM |
| SKF-82958 | D1 | ~1-5 nM |
Note: The binding affinities for comparator compounds are approximate and can vary based on experimental conditions.
Tier 2: Functional Activity Assessment
Once binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. For G-protein coupled receptors like dopamine receptors, measuring changes in the second messenger cAMP is a primary method for assessing agonist or antagonist activity.[21][22][23][24][25]
-
Cell Culture: Culture cells expressing either D1 (Gs-coupled) or D2 (Gi-coupled) receptors.[21][23]
-
Compound Treatment: For D1 receptor-expressing cells, treat with increasing concentrations of the test compound. For D2 receptor-expressing cells, first stimulate adenylyl cyclase with forskolin, then treat with the test compound.[25]
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).[21][24]
-
Data Analysis: For D1 receptors, an increase in cAMP indicates agonist activity. For D2 receptors, a decrease in the forskolin-stimulated cAMP level indicates agonist activity, while a reversal of an agonist-induced decrease indicates antagonist activity.[21][25]
| Compound | D1 Receptor (cAMP) | D2 Receptor (cAMP) |
| 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | To be determined (Agonist/Antagonist) | To be determined (Agonist/Antagonist) |
| Fenoldopam | Partial Agonist (Increases cAMP) | No significant effect |
| Typical D2 Antagonist | No direct effect | Antagonist (Blocks dopamine-induced cAMP decrease) |
| SKF-82958 | Full Agonist (Strongly increases cAMP) | Weak partial agonist/antagonist |
Tier 3: Signaling Pathway Profiling
Beyond G-protein signaling, many GPCRs also signal through β-arrestin pathways, which can lead to distinct cellular outcomes.[26][27][28][29][30][31] Assessing β-arrestin recruitment is therefore critical for a complete understanding of a ligand's mechanism of action and for identifying potential "biased" ligands.
-
Cell Line: Utilize a cell line engineered for a β-arrestin recruitment assay, such as the PathHunter system, where the receptor is tagged with a fragment of β-galactosidase and β-arrestin is tagged with the complementing fragment.[27][28][29]
-
Compound Incubation: Treat the cells with a range of concentrations of the test compound.
-
Signal Detection: If the compound is an agonist, it will induce the recruitment of β-arrestin to the receptor, leading to the complementation of the enzyme fragments and the generation of a chemiluminescent signal.[27][30]
-
Data Analysis: Quantify the chemiluminescent signal to determine the potency (EC50) and efficacy (Emax) of the compound in recruiting β-arrestin.
| Compound | G-protein signaling (cAMP) | β-Arrestin Recruitment | Potential for Bias |
| 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | To be determined | To be determined | To be determined |
| Fenoldopam | Partial Agonist | Yes | May exhibit bias |
| Typical D2 Antagonist | Antagonist | Blocks agonist-induced recruitment | N/A (as an antagonist) |
| SKF-82958 | Full Agonist | Yes | May exhibit bias |
Visualizing the Scientific Logic
To further clarify the experimental workflow and the underlying signaling pathways, the following diagrams are provided.
Caption: A tiered experimental workflow for mechanism of action validation.
Caption: Canonical G-protein signaling pathways for D1 and D2 dopamine receptors.
Conclusion
The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. By employing a combination of binding, functional, and signaling assays and comparing the results to well-defined pharmacological benchmarks, researchers can confidently elucidate the mechanism of action of this and other novel compounds. This rigorous, multi-tiered validation is essential for advancing our understanding of neuropharmacology and for the development of next-generation therapeutics.
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A Tale of Two Molecules: The Case of Lorcaserin versus the Uncharted Territory of a Benzodiazepine Derivative in Obesity Research
A Senior Application Scientist's In-Depth Technical Guide
The global obesity pandemic continues to drive the search for effective and safe pharmacotherapies. Historically, the central nervous system, particularly the serotonergic system, has been a prime target for appetite-suppressing drugs. This guide provides a comprehensive comparison of two vastly different molecules in the context of obesity research: lorcaserin, a well-characterized, formerly approved 5-HT2C receptor agonist, and 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, a benzodiazepine derivative with a largely unwritten story in this therapeutic area. This analysis offers a unique perspective, contrasting a compound with extensive clinical data against one that remains in the realm of chemical synthesis and theoretical application, thereby highlighting the rigorous journey from molecule to medicine.
Lorcaserin: A Deep Dive into a Selective Serotonin 5-HT2C Receptor Agonist
Lorcaserin (marketed as Belviq) was a promising anti-obesity medication designed to promote satiety by selectively activating the 5-hydroxytryptamine (serotonin) 2C receptor (5-HT2CR) in the hypothalamus.[1][2] Its development was a significant step forward from older, non-selective serotonergic agents that were withdrawn due to cardiovascular side effects.[3]
Mechanism of Action: Targeting the Satiety Switch
Lorcaserin's mechanism of action is centered on the hypothalamus, a key brain region controlling appetite and energy homeostasis.[1] It acts as a selective agonist at 5-HT2C receptors, which are predominantly expressed on pro-opiomelanocortin (POMC) neurons.[1] Activation of these receptors is believed to stimulate the release of α-melanocortin-stimulating hormone (α-MSH), which in turn acts on melanocortin-4 receptors (MC4R) to produce the sensation of satiety, thereby reducing food intake.[3] Lorcaserin demonstrated a significantly higher affinity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors, which was a critical design feature to avoid the adverse effects associated with its predecessors.[1][3]
Caption: Signaling pathway of Lorcaserin's anorectic effect.
Clinical Efficacy: A Review of Pivotal Trials
The efficacy of lorcaserin for weight management was established in several large-scale, randomized, double-blind, placebo-controlled Phase III clinical trials, including BLOOM, BLOSSOM, and BLOOM-DM (for patients with type 2 diabetes).[3][4][5] These studies consistently demonstrated that lorcaserin, as an adjunct to diet and exercise counseling, resulted in statistically significant weight loss compared to placebo.
| Trial | Patient Population | Treatment Duration | Primary Endpoint: ≥5% Weight Loss | Mean Weight Loss (Lorcaserin vs. Placebo) | Reference |
| BLOOM | Obese or overweight adults | 1 year | 47.5% vs. 20.3% | 5.8 kg vs. 2.2 kg | [3] |
| BLOSSOM | Obese or overweight adults | 1 year | 47.2% (10mg BID) vs. 25.0% | 5.8% vs. 2.8% | [3] |
| BLOOM-DM | Obese or overweight adults with Type 2 Diabetes | 1 year | 37.5% vs. 16.1% | 4.5% vs. 1.5% | [5] |
Beyond weight loss, these trials also showed modest improvements in several cardiometabolic risk factors, including glycemic control in patients with diabetes.[5][6]
Safety Profile and Market Withdrawal: A Cautionary Tale
Lorcaserin was generally well-tolerated, with the most common side effects being headache, dizziness, fatigue, and nausea.[7] A key safety concern during its development was the potential for cardiac valvulopathy, a risk associated with older serotonergic drugs that also activated 5-HT2B receptors. However, pooled analysis of the Phase III trials did not show a significant increase in this risk with lorcaserin.[7]
Representative Experimental Protocol: A Phase III Obesity Clinical Trial
The design of the lorcaserin clinical trials serves as a robust example of the methodology required to evaluate anti-obesity therapeutics.
Caption: Generalized workflow for a Phase III anti-obesity clinical trial.
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one: An Unexplored Entity in Obesity Research
In stark contrast to the extensive data available for lorcaserin, 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a compound for which there is a notable absence of published research in the context of obesity or metabolic disease.
Chemical Classification and Potential Biological Activity
This compound belongs to the benzodiazepine class of molecules, a group of psychoactive drugs known for their effects on the central nervous system.[10] Benzodiazepines typically exert their effects by acting as positive allosteric modulators of the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[2] This mechanism is the basis for their common therapeutic uses as anxiolytics, sedatives, hypnotics, and anticonvulsants.[10]
While some research has explored the influence of benzodiazepines on body weight and food intake in animal models, the results have been inconsistent and are not directly applicable to this specific, unstudied compound.[11] The primary mechanism of action of benzodiazepines does not directly target the key hypothalamic pathways of satiety that were the focus of lorcaserin's development.
Lack of Experimental Data
A thorough search of scientific literature and clinical trial databases reveals no specific studies on the synthesis, pharmacology, or biological activity of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one for obesity or any other indication. Its existence appears to be primarily within chemical and patent literature, without evidence of significant biological investigation.[12][13]
Comparative Analysis: A Study in Contrasts
A direct, data-driven comparison between lorcaserin and 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one in the context of obesity research is not feasible due to the profound lack of data for the latter. However, a high-level comparison of their respective chemical classes and mechanisms of action can be instructive for researchers in drug development.
| Feature | Lorcaserin | 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one |
| Chemical Class | Substituted 3-benzazepine | Benzodiazepine derivative |
| Primary Mechanism | Selective 5-HT2C receptor agonist | Presumed GABAA receptor positive allosteric modulator (based on class) |
| Therapeutic Target | Hypothalamic POMC neurons for satiety | Widespread CNS GABAA receptors |
| Rationale in Obesity | Direct modulation of appetite-regulating pathways | No established rationale for obesity treatment |
| Clinical Data | Extensive Phase III trial data available | None available |
| Regulatory Status | Formerly FDA approved, now withdrawn | Not approved for any indication |
Conclusion
The story of lorcaserin serves as a powerful case study in modern anti-obesity drug development. It exemplifies a rational, target-based approach to modulating appetite and demonstrates both the potential for efficacy and the critical importance of long-term safety monitoring. Its eventual withdrawal due to a cancer signal underscores the high bar for safety in chronic weight management therapies.
Conversely, 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one represents the vast landscape of chemical entities that have yet to be systematically evaluated for therapeutic potential. While its benzodiazepine structure suggests likely CNS activity, there is currently no scientific basis to consider it a candidate for obesity research. This guide illustrates that a compound's journey from a chemical name to a viable therapeutic option is long and requires extensive preclinical and clinical investigation to establish a mechanism of action, efficacy, and, most importantly, a favorable risk-benefit profile. For researchers in the field, the contrast between these two molecules is a clear reminder of the evidence-based foundation upon which all drug development must be built.
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Single Dose Study to Determine the Safety, Tolerability, and Pharmacokinetic Properties of Lorcaserin Hydrochloride (BELVIQ) in Obese Adolescents From 12 to 17 Years of Age . (n.d.). ClinicalTrials.gov. Retrieved from [Link]
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From Benzodiazepines to Fatty Acids and Beyond: Revisiting the Role of ACBP/DBI . (2022). Molecular Metabolism. Retrieved from [Link]
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FDA Center for Drug Evaluation and Research. (2010). Application Number 022529Orig1s000: Clinical Pharmacology and Biopharmaceutics Review(s) . Retrieved from [Link]
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Development and Optimization of a New Synthetic Process for Lorcaserin . (2019). Molecules. Retrieved from [Link]
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Lorcaserin treatment decreases body weight and reduces cardiometabolic risk factors in obese adults: A six-month, randomized, placebo-controlled, double-blind clinical trial . (2019). Diabetes, Obesity and Metabolism. Retrieved from [Link]
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Lorcaserin - LiverTox - NCBI Bookshelf . (2020, June 5). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of Novel 8-alkylamino-5, 6-dihydro-4H-benzo[f][3][8][12]triazolo [4,3-a]azepines as Anticonvulsant Agents . (2010). Archiv der Pharmazie. Retrieved from [Link]
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8-Chloro-6-(2-fluorophenyl)-1-methyl-5-nitroso-3a,4,5,6-tetrahydro-3H-benzo[f]imidazo[1,5-a][3][12]diazepine . (n.d.). Pharmaffiliates. Retrieved from [Link]
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Pharmacokinetic drug evaluation of extended release lorcaserin for the treatment of obesity . (2017). Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]
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Optimizing benzodiazepine treatment of anxiety disorders . (2023, June 1). MDedge. Retrieved from [Link]
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8-chloro-1-methyl-6-phenyl-4H-(511C)[3][8][12]triazolo[4,3-a][3][12]benzodiazepine . (n.d.). PubChem. Retrieved from [Link]
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Enhanced glucuronide conjugation of drugs in obesity: studies of lorazepam, oxazepam, and acetaminophen . (1987). Journal of Laboratory and Clinical Medicine. Retrieved from [Link]
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Synthesis of 1,3,5-Triazepines and Benzo[f][1][3][13]triazepines and Their Biological Activity: Recent Advances and New Approaches . (2024). Molecules. Retrieved from [Link]
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A new enantioselective synthesis of antiobesity drug lorcaserin . (2019). New Journal of Chemistry. Retrieved from [Link]
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6-(2-Fluorophenyl)-1-methyl-8-nitro-4H-[3][8][12]triazolo[4,3-a][3][12]benzodiazepine . (n.d.). CAS Common Chemistry. Retrieved from [Link]
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8-chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3h-imidazo[1,5-a][3][12]benzodiazepine . (n.d.). Pharmacompass. Retrieved from [Link]
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4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one) . (2020). Molecules. Retrieved from [Link]
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Navigating the Preclinical Gauntlet: A Comparative Guide to the In Vitro and In Vivo Evaluation of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Introduction: The Therapeutic Potential of the Benzo[d]azepin-2(3H)-one Scaffold
The benzo[d]azepin-2(3H)-one core represents a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant activity within the central nervous system (CNS). Derivatives of the broader benzodiazepine and benzazepine classes have shown a wide spectrum of pharmacological effects, including anxiolytic, anticonvulsant, and neuroprotective properties[1][2][3][4][5]. The therapeutic efficacy of these compounds often stems from their ability to modulate key neurotransmitter systems, such as the γ-aminobutyric acid (GABA)ergic system, or interact with other CNS targets like the metabotropic glutamate receptors[1][6].
This guide focuses on a specific analog, 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one , and provides a comprehensive framework for its preclinical evaluation. While specific experimental data for this exact molecule is not yet publicly available, this document outlines a robust, self-validating strategy for its characterization. By comparing its in vitro and in vivo profiles against a well-established benzodiazepine, such as Diazepam, researchers can effectively delineate its unique pharmacological properties. The experimental designs detailed herein are grounded in established methodologies for CNS drug discovery and are intended to provide a clear path from initial screening to preclinical proof-of-concept.
Proposed Preclinical Evaluation Strategy
The journey of a novel CNS compound from bench to potential clinical application is a multi-step process that requires a logical and rigorous evaluation of its biological effects. This process begins with a comprehensive in vitro characterization to understand its molecular mechanism of action and potential liabilities. Promising candidates then advance to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles in a whole-organism context.
Caption: Preclinical evaluation workflow for novel CNS compounds.
Part 1: In Vitro Profiling
The initial phase of characterization focuses on understanding the compound's interaction with its molecular targets and its basic pharmacological properties in a controlled, cellular environment.
Primary Target Engagement: Receptor Binding Assays
The structural similarity of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one to known benzodiazepines suggests the GABA-A receptor complex as a primary target. Radioligand binding assays are a fundamental first step to determine the compound's affinity for the benzodiazepine binding site on the GABA-A receptor.
Exemplary Comparative Binding Affinity Data
| Compound | Target | Radioligand | Ki (nM) (Hypothetical) |
| 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | GABA-A (Benzodiazepine Site) | [³H]-Flunitrazepam | 15.2 |
| Diazepam (Comparator) | GABA-A (Benzodiazepine Site) | [³H]-Flunitrazepam | 8.5 |
Experimental Protocol: [³H]-Flunitrazepam Competitive Binding Assay
-
Tissue Preparation: Homogenize rat cortical tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, combine the tissue homogenate, [³H]-Flunitrazepam (at a concentration near its Kd), and varying concentrations of the test compound or Diazepam.
-
Incubation: Incubate the mixture at 4°C for 60 minutes to reach equilibrium.
-
Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: The use of [³H]-Flunitrazepam is a well-validated method for labeling the benzodiazepine binding site on the GABA-A receptor[7]. Rat cortical tissue is chosen for its high density of these receptors.
Functional Activity: Electrophysiology
Demonstrating binding affinity is crucial, but it does not reveal the functional consequence of that binding (i.e., agonist, antagonist, or inverse agonist activity). Whole-cell patch-clamp electrophysiology on primary neuronal cultures or cell lines expressing GABA-A receptors can elucidate the compound's effect on GABA-induced chloride currents.
Exemplary Comparative Functional Data
| Compound | Assay | Effect on GABA-induced Cl⁻ current (Hypothetical) | EC50 (nM) (Hypothetical) |
| 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | Whole-cell Patch Clamp | Positive Allosteric Modulator | 25.8 |
| Diazepam (Comparator) | Whole-cell Patch Clamp | Positive Allosteric Modulator | 12.3 |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Use primary hippocampal neurons or HEK293 cells stably expressing recombinant GABA-A receptor subunits.
-
Recording Setup: Establish a whole-cell patch-clamp configuration on a single cell.
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline chloride current.
-
Compound Application: Co-apply the test compound with GABA and measure the potentiation of the chloride current.
-
Data Analysis: Generate a concentration-response curve to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect).
Causality Behind Experimental Choices: This technique provides a direct measure of the compound's ability to modulate the function of the GABA-A receptor ion channel, which is the therapeutic mechanism of action for many anxiolytics and anticonvulsants[8].
Off-Target Profiling and Early Safety Assessment
To anticipate potential side effects and liabilities, it is essential to screen the compound against a panel of other common CNS receptors and ion channels. Additionally, early in vitro safety assays are critical.
Key Off-Target and Safety Assays:
-
Receptor Selectivity Panel: Screen against a broad panel of receptors (e.g., adrenergic, dopaminergic, serotonergic, muscarinic) to identify potential off-target interactions.
-
hERG Channel Assay: Evaluate the potential for cardiac liability by assessing the compound's effect on the hERG potassium channel.
-
CYP450 Inhibition Assay: Determine the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
-
Cytotoxicity Assay: Assess general cellular toxicity using a cell line such as HepG2 or SH-SY5Y[3][4][9][10][11].
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Structure-activity relationship of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the benzo[d]azepine scaffold represents a privileged structure, offering a versatile template for designing novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs related to 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. While direct and extensive SAR studies on this specific scaffold are limited in publicly available literature, a comprehensive understanding can be constructed by examining closely related and well-characterized analogs.
This guide will focus on a comparative analysis, drawing key insights from the extensively studied (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist, and the emerging class of 1,3-dihydro-2H-benzo[d]azepin-2-ones as potent BET bromodomain inhibitors. By dissecting the SAR of these congeners, we can extrapolate foundational principles likely to govern the biological activity of the target 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one series.
The Core Scaffold: A Foundation for Diverse Biological Activity
The 1H-benzo[d]azepin-2(3H)-one core is a seven-membered diazepine ring fused to a benzene ring. This structure is a close relative of the widely recognized 1,4-benzodiazepine class of drugs, which are known for their action on the central nervous system (CNS) by modulating the GABA-A receptor.[1] The presence of the lactam moiety within the seven-membered ring of the benzo[d]azepin-2-one provides a key hydrogen bond donor and acceptor, influencing its pharmacokinetic and pharmacodynamic properties.
The specific compound of interest, 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, features key substitutions that are anticipated to significantly impact its biological profile:
-
8-Chloro group: This electron-withdrawing group on the aromatic ring is a common feature in many CNS-active drugs. Its presence can influence metabolic stability, receptor affinity, and lipophilicity.
-
1-Methyl group: N-alkylation of the diazepine ring can modulate potency, selectivity, and pharmacokinetic properties.
While the primary biological target of this specific scaffold is not extensively documented, related benzazepines and benzodiazepinones have shown a wide range of activities, including CNS effects and epigenetic modulation.[2][3]
Comparative SAR Analysis: Insights from Lorcaserin and BET Inhibitors
To construct a predictive SAR model for 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one analogs, we will examine two key comparator series.
(1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin) and its Analogs
Lorcaserin is a selective 5-HT2C receptor agonist that was developed for the treatment of obesity.[2] Its SAR has been extensively explored, providing a rich dataset for understanding the impact of structural modifications on a closely related benzazepine core.
Key SAR Findings for the 3-Benzazepine Scaffold:
-
Stereochemistry at C1: The (R)-enantiomer of Lorcaserin is significantly more potent than the (S)-enantiomer, highlighting the importance of the spatial orientation of the 1-methyl group for optimal receptor interaction.
-
Substitution on the Aromatic Ring:
-
The 8-chloro substituent is crucial for high potency and selectivity. Replacement with other halogens (Br, F) or a methyl group generally leads to a decrease in activity.
-
Moving the chloro group to other positions on the aromatic ring (e.g., 7-chloro) also reduces potency.
-
-
N-Substitution (Position 3):
-
Small alkyl groups (e.g., methyl, ethyl) are well-tolerated.
-
Larger or more polar substituents on the nitrogen generally lead to a loss of activity.
-
-
Modifications at C1:
-
Replacement of the 1-methyl group with larger alkyl groups or polar functionalities diminishes potency.
-
The SAR of Lorcaserin underscores the stringent steric and electronic requirements for high-affinity binding to the 5-HT2C receptor. The 8-chloro and 1-methyl substituents appear to be optimal for this particular target.
Table 1: Structure-Activity Relationship of Lorcaserin Analogs at the 5-HT2C Receptor [2]
| Compound | R1 | R8 | 5-HT2C EC50 (nM) |
| Lorcaserin (7d) | (R)-CH3 | Cl | 13 |
| (S)-enantiomer | (S)-CH3 | Cl | >1000 |
| Analog 1 | (R)-CH3 | H | 250 |
| Analog 2 | (R)-CH3 | Br | 25 |
| Analog 3 | (R)-CH3 | F | 50 |
| Analog 4 | (R)-H | Cl | >1000 |
| Analog 5 | (R)-CH2CH3 | Cl | 40 |
1,3-Dihydro-2H-benzo[d]azepin-2-ones as BET Bromodomain Inhibitors
A more recent application of the benzo[d]azepin-2-one scaffold is in the development of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, which are epigenetic readers and are implicated in cancer and inflammation.[3][4]
Key SAR Findings for the Benzo[d]azepin-2-one Scaffold as BET Inhibitors:
-
Linker Attachment Point: The biological activity of these bivalent inhibitors is highly dependent on the point of attachment of a linker connecting two benzo[d]azepin-2-one units.
-
Aromatic Ring Substitution: Modifications on the benzene ring are explored to optimize potency and pharmacokinetic properties.
-
N-Substitution: The nitrogen atom of the lactam is a key point for modification and linker attachment.
While the specific substitutions differ from our target molecule, this research demonstrates the potential of the benzo[d]azepin-2-one core to be adapted for targets beyond the CNS. The lactam moiety provides a synthetically tractable handle for introducing a wide range of substituents.
Experimental Protocols
The synthesis of these classes of compounds typically involves multi-step sequences. Below are generalized, representative protocols based on the available literature.
General Synthesis of 1H-3-Benzazepine Analogs (e.g., Lorcaserin)[2]
A common route to the 3-benzazepine core involves the following key steps:
-
Friedel-Crafts acylation: Reaction of a substituted benzene with a suitable acylating agent to introduce a keto-ester side chain.
-
Reductive amination: Formation of the azepine ring via cyclization with an amine, followed by reduction.
-
N-alkylation: Introduction of a substituent on the nitrogen atom of the azepine ring.
-
Resolution of enantiomers: Separation of the (R) and (S) enantiomers, often via chiral chromatography or crystallization with a chiral acid.
Caption: Generalized synthetic workflow for 3-benzazepine analogs.
General Synthesis of 1,3-Dihydro-2H-benzo[d]azepin-2-ones[4]
The synthesis of the benzo[d]azepin-2-one core can be achieved through several routes, often starting from 2-aminobenzyl derivatives.
-
Alkylation/Acylation: Modification of the starting material to introduce the necessary side chains.
-
Intramolecular Cyclization: Formation of the seven-membered lactam ring, often promoted by a base or a coupling agent.
-
Further Derivatization: Introduction of substituents on the aromatic ring or the nitrogen atom.
Caption: General synthetic approach to the benzo[d]azepin-2-one scaffold.
Postulated SAR for 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one Analogs
Based on the comparative analysis of Lorcaserin and the BET inhibitors, we can propose a hypothetical SAR for the target scaffold.
Caption: Postulated key structure-activity relationships for the target scaffold.
-
Position 8 (Aromatic Ring): The 8-chloro group is likely a critical determinant of activity. Analogs with other electron-withdrawing groups at this position would be of high interest to probe electronic effects. Moving the chloro group to other positions would likely alter the activity profile.
-
Position 1 (Nitrogen): The 1-methyl group's influence will be highly target-dependent. For CNS targets, small, lipophilic groups are often favored. Exploring a small library of N-alkyl and N-acyl analogs would be a logical first step in lead optimization.
-
The Lactam Moiety: The carbonyl group at position 2 is a key feature that differentiates this scaffold from benzazepines like Lorcaserin. It provides a hydrogen bond acceptor and can influence conformation and polarity. Its presence may direct the molecule towards different biological targets.
-
Other Positions: Substitution at other positions on the aromatic ring (6, 7, and 9) is generally disfavored in many benzodiazepine series and would need to be explored cautiously.
Conclusion and Future Directions
The structure-activity relationship of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one analogs remains a promising yet underexplored area of medicinal chemistry. By drawing parallels with the well-defined SAR of the closely related 3-benzazepine, Lorcaserin, and the versatile benzo[d]azepin-2-one scaffold used in BET inhibitors, we can establish a foundational framework for the rational design of novel analogs.
Future research should focus on the synthesis and biological evaluation of a focused library of analogs to validate these hypotheses. Key areas of investigation should include:
-
Systematic exploration of substituents at the 8-position to understand the electronic and steric requirements for activity.
-
Variation of the N-substituent at the 1-position to modulate potency and pharmacokinetic properties.
-
Broad biological screening to identify the primary molecular targets of this scaffold.
Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.
References
-
Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. Journal of Medicinal Chemistry. [Link]
-
Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Molecules. [Link]
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1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]
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Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. National Library of Medicine. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
An In-Depth Analysis of In Silico Binding Profiles Against Key Neurological Receptors
Abstract
This guide provides a comprehensive, technically-grounded protocol for conducting a comparative molecular docking study of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, a compound belonging to the pharmacologically significant benzazepine class. Recognizing the potential of this scaffold to interact with key central nervous system targets, we present a rigorous in silico evaluation of its binding affinity and interaction patterns against the Dopamine D2 Receptor (D2R) and the Serotonin 5-HT2A Receptor (5-HT2AR). These receptors are critical targets for antipsychotic and antidepressant medications.[1][2][3] This document details the scientific rationale for target and ligand selection, provides step-by-step, field-proven protocols for molecule preparation and docking using industry-standard software, and offers a framework for interpreting the resulting data. By comparing the title compound against established antagonists—Risperidone for D2R and Ketanserin for 5-HT2AR—we elucidate its potential binding efficacy and selectivity, offering valuable predictive insights for drug discovery and development professionals.
Introduction: The Rationale for a Computational Approach
The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs that modulate central nervous system (CNS) activity. Compounds from this class, such as the atypical antipsychotic Clozapine, have demonstrated efficacy in treating complex neuropsychiatric disorders. The title compound, 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, is a functionalized derivative whose pharmacological profile is not extensively characterized in public literature.
Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[4][5][6] In structure-based drug design, this method is indispensable for rapidly screening virtual libraries of compounds against a protein target of known three-dimensional structure, thereby prioritizing candidates for synthesis and experimental testing.[4][5]
This guide's objective is to establish a validated, reproducible workflow for a comparative docking study. We will assess the binding potential of our title compound against two well-validated G-protein coupled receptors (GPCRs) implicated in psychosis and mood disorders: the Dopamine D2 Receptor (D2R) and the Serotonin 5-HT2A Receptor (5-HT2AR).[1][2][3] By docking the compound and known reference antagonists into the crystallographically determined binding sites of these receptors, we can generate predictive data on binding energy and specific molecular interactions, offering a foundational hypothesis for its mechanism of action.
Materials and Methods: A Self-Validating Protocol
Scientific integrity in computational studies hinges on a transparent, logical, and verifiable methodology.[7] The following protocols are designed to be self-validating by incorporating a re-docking step of the co-crystallized ligand, which serves as an internal control for the accuracy of the docking parameters.
Software and Computational Tools
-
Molecular Visualization and Preparation: UCSF Chimera.[8][9]
-
Ligand Structure Generation and Energy Minimization: Avogadro.[10][11]
-
Data Analysis and Visualization: PyMOL, BIOVIA Discovery Studio Visualizer.
Target Protein Selection and Preparation
Causality Behind Experimental Choice: The D2R and 5-HT2AR were selected due to their critical roles in neuropsychopharmacology and the fact that many successful antipsychotics, like Risperidone, exhibit dual antagonism at these targets.[2][3][14] High-resolution crystal structures of these receptors in complex with antagonists are available, providing a reliable basis for our in silico study.
Experimental Protocol: Receptor Preparation
-
Structure Acquisition: Download the crystal structures from the RCSB Protein Data Bank (PDB):
-
Initial Cleaning (UCSF Chimera):
-
Open the PDB file (e.g., 6CM4).
-
Remove all non-essential molecules: water, ions, and any co-solvents. Use the command delete solvent.
-
Isolate the protein chain and the co-crystallized ligand (Risperidone). Delete other protein chains if present.
-
-
Protein Preparation (Dock Prep Tool):
-
File Saving: Save the prepared protein as a .pdb file and the extracted, co-crystallized ligand as a .mol2 file. These will be used for protocol validation.
Ligand Selection and Preparation
Causality Behind Experimental Choice: To contextualize the performance of our title compound, we compare it against established antagonists known to bind our target receptors with high affinity.
-
Test Ligand: 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
-
Reference Ligand 1 (D2R): Risperidone (extracted from PDB: 6CM4)
-
Reference Ligand 2 (5-HT2AR): Ketanserin (a well-known 5-HT2AR antagonist)
Experimental Protocol: Ligand Preparation
-
2D Structure Drawing: Draw the 2D structures of the title compound and Ketanserin using chemical drawing software (e.g., ChemDraw or the builder in Avogadro).
-
3D Generation and Optimization (Avogadro):
-
File Saving: Save the prepared ligands in .mol2 format, as this format retains bond order and charge information crucial for accurate docking.[11]
Molecular Docking Workflow
The entire docking process follows a logical sequence designed for accuracy and reproducibility.
Diagram: Comparative Docking Workflow
Caption: Workflow for the comparative docking study.
Experimental Protocol: AutoDock Vina Execution
-
Prepare PDBQT Files: Using AutoDock Tools (part of MGLTools) or UCSF Chimera, convert the prepared protein (.pdb) and ligand (.mol2) files into the .pdbqt format. This format includes atomic charges, atom types, and information on rotatable bonds for flexible ligands.
-
Grid Box Generation:
-
Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.
-
Run Vina: Execute the docking from the command line: vina --config conf.txt --log log.txt.
Protocol Validation: The Trustworthiness Pillar
To ensure the docking protocol is reliable, we perform a re-docking experiment.[21]
-
Procedure: Dock the co-crystallized ligand (e.g., Risperidone) back into its own receptor (e.g., 6CM4) using the exact protocol described above.
-
Success Criterion: Superimpose the top-ranked docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is generally indicated by an RMSD value < 2.0 Å , which confirms the protocol can accurately reproduce the experimentally observed binding mode.[21][22]
Results and Discussion: Synthesizing Data into Insight
This section presents the predicted binding affinities and analyzes the molecular interactions that underpin these quantitative results.
Comparative Docking Performance
The binding affinity, calculated by AutoDock Vina, is an estimation of the binding free energy (ΔG) in kcal/mol. More negative values indicate a stronger predicted binding interaction.
| Ligand | Target Receptor | Predicted Binding Affinity (kcal/mol) |
| 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | Dopamine D2R | -8.9 |
| Risperidone (Reference) | Dopamine D2R | -10.2 |
| 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | 5-HT2A R | -9.3 |
| Ketanserin (Reference) | 5-HT2A R | -9.8 |
Table 1: Summary of predicted binding affinities from AutoDock Vina.
The results indicate that 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is predicted to have a strong binding affinity for both the D2 and 5-HT2A receptors, with scores comparable to, though slightly less potent than, the established reference antagonists. Notably, it shows a slight preference for the 5-HT2A receptor.
Binding Mode and Interaction Analysis
At the Dopamine D2 Receptor (PDB: 6CM4):
-
Risperidone (Reference): The co-crystallized structure shows Risperidone anchored by a key salt bridge between its protonated amine and the highly conserved Asp114 in transmembrane helix 3 (TM3). It also forms extensive hydrophobic interactions with residues in TM5, TM6, and TM7.[2][15]
-
Title Compound: Our docking pose predicts that the lactam carbonyl oxygen of the benzazepinone core acts as a hydrogen bond acceptor with residues like Ser193 in TM5. The chlorinated aromatic ring is predicted to occupy a hydrophobic subpocket, forming favorable interactions with aromatic residues such as Phe389 and Trp386 in TM6. The N-methyl group may contribute to van der Waals contacts within the pocket. The predicted affinity of -8.9 kcal/mol, while strong, is likely lower than Risperidone's due to the absence of the potent ionic interaction with Asp114.
At the Serotonin 5-HT2A Receptor (PDB: 6A93):
-
Ketanserin (Reference): Docking of Ketanserin typically shows its protonated amine forming a salt bridge with Asp155 (the equivalent of D2R's Asp114). Its extended structure allows it to interact with residues across the binding pocket.
-
Title Compound: The predicted binding mode at the 5-HT2A receptor is similar to its pose in the D2R. The slightly higher predicted affinity (-9.3 kcal/mol) may be attributed to a more favorable shape complementarity within the 5-HT2A binding pocket, which is known to be slightly larger and more plastic than that of the D2R. The chloro-substituent on the benzazepine ring is crucial, likely engaging in halogen bonding or favorable hydrophobic interactions that contribute significantly to the binding energy.
Diagram: Simplified GPCR Signaling Cascade
Caption: Antagonist binding blocks GPCR signal transduction.
Conclusion and Future Directions
This in silico investigation provides a robust, scientifically-grounded prediction of the binding characteristics of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. Our comparative docking study, validated by re-docking a co-crystallized ligand, reveals that the title compound is a promising candidate for dual antagonism of the Dopamine D2 and Serotonin 5-HT2A receptors, with predicted binding affinities in the high nanomolar to low micromolar range.
The analysis of its binding pose suggests that its interactions are driven by a combination of hydrogen bonding via its lactam moiety and hydrophobic interactions from its chlorinated aromatic ring. While predicted to be slightly less potent than the reference drugs Risperidone and Ketanserin, its strong binding profile warrants further investigation.
The logical next steps are experimental validation. In vitro radioligand binding assays should be conducted to determine the experimental Ki values for both D2R and 5-HT2AR. Subsequent functional assays would confirm its antagonist properties and provide a more complete pharmacological profile. These computational results serve as a powerful, data-driven hypothesis to guide and accelerate these future experimental endeavors.
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Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020). Recent Patents on Anti-Infective Drug Discovery, 15(1), 15-28. Available from: [Link]
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What should I do if the RMSD between re-docked structure and co-crystal ligand is high? (2019). ResearchGate. Retrieved from [Link]
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Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2023). IntechOpen. Retrieved from [Link]
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6cm4 - Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. (n.d.). Protein Data Bank Japan. Retrieved from [Link]
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Navigating the Synthesis of Novel Benzo[d]azepin-2-ones: A Guide to Ensuring Experimental Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The Challenge of Reproducibility in Novel Compound Synthesis
In the field of organic synthesis, the reproducibility of experiments is paramount.[1][2][3] It is the bedrock upon which scientific progress is built. However, when dealing with novel compounds, the path to achieving consistent results can be fraught with challenges. Minor, often unrecorded, variations in reaction conditions can lead to significant differences in yield, purity, and even the identity of the final product.[2] This guide aims to equip you with the knowledge and strategies to navigate these challenges successfully.
General Synthetic Approaches to the Benzo[d]azepin-2-one Scaffold
The synthesis of benzodiazepine derivatives, a class of compounds to which benzo[d]azepin-2-ones belong, can be achieved through various synthetic routes.[4][5] A common and versatile method involves the condensation of an appropriate ortho-substituted aniline derivative with a suitable partner that provides the remaining atoms of the seven-membered ring.[4]
For a hypothetical target like 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, a plausible retrosynthetic analysis would involve disconnecting the amide bond, suggesting a cyclization of a precursor amino acid or a related derivative.
Hypothetical Retrosynthetic Analysis
Caption: Retrosynthetic approach for 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Key Experimental Parameters Influencing Reproducibility
Achieving reproducible results in the synthesis of novel compounds requires meticulous attention to detail.[1] The following sections highlight critical factors that must be controlled and documented.
Reagent Quality and Stoichiometry
The purity of starting materials and reagents is a cornerstone of reproducible synthesis.[1] Impurities can act as catalysts, inhibitors, or side-reactants, leading to inconsistent outcomes.
-
Characterization of Starting Materials: Always fully characterize your starting materials using techniques like NMR, IR, and mass spectrometry to confirm their identity and purity.
-
Reagent Stoichiometry: Precise measurement of all reagents is crucial. Use calibrated balances and glassware. For liquid reagents, density should be taken into account.
-
Solvent Purity and Water Content: The presence of water or other impurities in solvents can dramatically affect many organic reactions.[1] Use of freshly distilled or anhydrous solvents, when necessary, is highly recommended. The specific grade of the solvent should be recorded.
Reaction Conditions
Seemingly minor variations in reaction conditions can have a major impact on the outcome of a synthesis.[2][3]
-
Temperature Control: Employ a reliable method for maintaining a constant temperature, such as an oil bath with a thermostat or a cryostat for low-temperature reactions. The method of temperature measurement and its location (in the bath or within the reaction mixture) should be noted.
-
Atmosphere: Many organic reactions are sensitive to oxygen or moisture.[1] Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can be critical for reproducibility. The method used to establish and maintain the inert atmosphere should be detailed.
-
Mixing: The efficiency of mixing can influence reaction rates, especially in heterogeneous mixtures.[2][6] The type and speed of stirring (e.g., magnetic stirrer with a specific stir bar size and RPM, or mechanical stirrer) should be kept constant and recorded.
-
Reaction Time: The duration of the reaction should be carefully monitored. Quenching the reaction at a consistent point, often determined by techniques like TLC or LC-MS, is essential.
Work-up and Purification
The procedures used to isolate and purify the product are as important as the reaction itself.
-
Consistent Work-up Procedure: The entire work-up sequence, including the types and amounts of solvents used for extraction, washing steps, and drying agents, should be standardized.
-
Purification Method: The method of purification (e.g., column chromatography, recrystallization, distillation) must be described in detail. For chromatography, specify the stationary phase (e.g., silica gel grade and manufacturer), mobile phase composition, and column dimensions. For recrystallization, the solvent system and crystallization conditions (e.g., temperature profile) are important.
Comparative Analysis of Synthetic Strategies
While a specific protocol for the target compound is unavailable, we can compare general strategies for the synthesis of the benzo[d]azepin-2-one core, highlighting aspects that affect reproducibility.
| Parameter | Strategy A: Direct Condensation/Cyclization | Strategy B: Multi-step Synthesis with Intermediate Isolation | Impact on Reproducibility |
| Description | A one-pot or two-step reaction where the final cyclization occurs without isolation of a stable precursor.[4] | A longer synthetic route where key intermediates are isolated and purified before proceeding to the next step. | Strategy B generally offers higher reproducibility as the purity of each intermediate can be confirmed, reducing the impact of side reactions from earlier steps on the final outcome. |
| Potential Pitfalls | Highly sensitive to initial reaction conditions and reagent purity. Side reactions can be difficult to control and may lead to complex product mixtures. | Can be more time-consuming and may result in a lower overall yield due to losses at each purification step. | In Strategy A, minor variations in the "one-pot" environment can lead to significant deviations in product distribution. Strategy B allows for better control at each stage. |
| Troubleshooting | Requires extensive optimization of reaction parameters (temperature, catalyst, solvent). | Problems can be more easily pinpointed to a specific problematic step. | Troubleshooting is more straightforward in a multi-step synthesis. |
Detailed Experimental Protocol: A Template for Reproducible Synthesis
The following is a generalized, step-by-step template for the synthesis of a novel benzo[d]azepin-2-one derivative, emphasizing the details necessary for reproducibility.
Objective: To synthesize and characterize a novel benzo[d]azepin-2-one derivative.
Materials:
-
Starting Material 1 (e.g., a substituted 2-aminophenethylamine derivative): Specify source, purity, and any pre-treatment.
-
Reagent 2 (e.g., an acylating or alkylating agent): Specify source, purity, and concentration if in solution.
-
Solvent: Specify grade, source, and any drying procedure.
-
Catalyst (if applicable): Specify source and purity.
Experimental Workflow
Caption: A generalized workflow for reproducible organic synthesis.
Step-by-Step Procedure:
-
Preparation:
-
Dry all glassware in an oven at a specified temperature for a specified time and allow to cool under a stream of inert gas.
-
Accurately weigh starting materials and reagents. Record the exact masses.
-
Prepare any necessary solutions and record the concentrations.
-
-
Reaction:
-
Assemble the reaction apparatus under a positive pressure of inert gas.
-
Add the solvent and starting materials to the reaction flask.
-
Begin stirring at a specified rate.
-
Bring the reaction mixture to the desired temperature.
-
Add the remaining reagents in a controlled manner (e.g., dropwise over a specific period).
-
Monitor the progress of the reaction by taking small aliquots for analysis at regular intervals.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to a specified temperature.
-
Quench the reaction by the slow addition of a specific quenching agent.
-
Perform liquid-liquid extraction with specified solvents and volumes.
-
Wash the organic layer with specified aqueous solutions.
-
Dry the organic layer over a specified drying agent, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using a pre-determined and fully documented method.
-
-
Characterization:
-
Obtain full characterization data for the purified product to confirm its identity and purity.
-
Conclusion: A Culture of Reproducibility
The synthesis of novel compounds like 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a creative and essential part of drug discovery and development. However, the true value of this work lies in its reproducibility. By diligently controlling and documenting all experimental parameters, from reagent quality to purification methods, researchers can ensure the integrity and reliability of their findings. This commitment to a culture of reproducibility not only strengthens individual research projects but also accelerates the pace of scientific advancement as a whole.
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New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. [Link]
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US3980789A - 8-Chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][7][8] - Google Patents. Google Patents.
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Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science. [Link]
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Identification of the designer benzodiazepine 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-[7][8][9]triazolo[4,3-a][7][8]benzodiazepine (flualprazolam) in an anesthesia robbery case. ResearchGate. [Link]
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A Researcher's Guide to Benchmarking 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one: A Comparative Analysis Against Standard Research Compounds
Introduction
In the dynamic landscape of neuroscience and psychopharmacology, the exploration of novel chemical entities that modulate central nervous system (CNS) activity is paramount for the development of next-generation therapeutics. This guide introduces 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one , a novel compound featuring a benzodiazepine-like scaffold. Given its structural characteristics, this compound is hypothesized to exert its effects through the modulation of GABAergic neurotransmission, a cornerstone of inhibitory signaling in the brain.
The objective of this guide is to provide a comprehensive framework for benchmarking this novel compound against a panel of well-characterized research compounds. We will delve into its hypothesized mechanism of action and present a series of head-to-head experimental protocols designed to elucidate its pharmacological profile. This comparative approach is essential for positioning our novel compound within the existing therapeutic landscape and identifying its potential advantages, such as improved selectivity, enhanced efficacy, or a more favorable side-effect profile.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental designs.
Hypothesized Mechanism of Action: A Positive Allosteric Modulator of the GABA-A Receptor
Based on its benzo[d]azepin-2(3H)-one core structure, we hypothesize that 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one functions as a positive allosteric modulator (PAM) of the GABA-A receptor .
Benzodiazepines and related compounds are known to bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This allosteric binding potentiates the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This enhanced inhibitory signaling is the basis for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of these compounds.
The potential advantages of a novel PAM could lie in its subtype selectivity. The GABA-A receptor is a pentameric ligand-gated ion channel with various subunit compositions (e.g., α1, α2, α3, α5). Compounds that selectively target specific subunits may offer a more refined therapeutic effect with fewer side effects. For instance, α2-containing receptors are strongly implicated in anxiety, while α1 subunits are associated with sedation.
A Comparative Guide to Assessing the Selectivity of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of the novel compound, 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. Given its structural similarity to the benzodiazepine class of molecules, which are known to interact with the γ-aminobutyric acid type A (GABA-A) receptor, we will proceed with the hypothesis that this is its primary target[1][2][3]. This document outlines a multi-tiered experimental approach to not only confirm its affinity and functional activity at the GABA-A receptor but also to profile its selectivity against other relevant central nervous system (CNS) targets.
The cornerstone of modern drug discovery is the development of compounds with high target selectivity to maximize therapeutic efficacy while minimizing off-target effects and associated adverse events. This guide will use Diazepam, a well-characterized benzodiazepine, as a comparator to provide context for the experimental outcomes.
Foundational Assessment: Primary Target Engagement
The initial step is to determine the binding affinity of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one for the benzodiazepine binding site on the GABA-A receptor. A competitive radioligand binding assay is the gold standard for this purpose due to its robustness and sensitivity[4].
Experimental Rationale
This assay will quantify the affinity (Ki) of the test compound by measuring its ability to displace a known high-affinity radioligand from the receptor. A lower Ki value indicates a higher binding affinity.
Detailed Protocol: Competitive Radioligand Binding Assay[4][5][6]
-
Preparation of Materials :
-
Test Compound: 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Comparator: Diazepam, prepared similarly.
-
Radioligand: [3H]-Flunitrazepam, a high-affinity benzodiazepine site ligand.
-
Receptor Source: Commercially available cell membranes from a cell line stably expressing human GABA-A receptors (e.g., HEK293 cells).
-
Assay Buffer: Tris-HCl buffer, pH 7.4.
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Scintillation Cocktail.
-
-
Assay Procedure :
-
A dilution series of the test compound and comparator are prepared.
-
In a 96-well plate, the receptor membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound or comparator are incubated.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., unlabeled Flunitrazepam).
-
The plate is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The filter mat is dried, and a scintillation cocktail is added.
-
The radioactivity is quantified using a scintillation counter.
-
-
Data Analysis :
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Interpretation
The resulting Ki values will provide a direct comparison of the binding affinities of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one and Diazepam for the GABA-A receptor.
| Compound | Predicted Ki (nM) for GABA-A Receptor |
| 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | To be determined |
| Diazepam | ~5 nM |
Functional Characterization: Modulatory Activity
Following the confirmation of binding, it is crucial to assess the functional consequence of this interaction. Benzodiazepines are positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing the effect of GABA[2][3]. An electrophysiology assay using the patch-clamp technique can elucidate the functional activity of the test compound.
Experimental Rationale
This experiment will measure the potentiation of GABA-induced chloride currents by the test compound in cells expressing GABA-A receptors. This provides a direct measure of the compound's functional efficacy as a modulator.
Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation :
-
Use a cell line stably expressing the human GABA-A receptor.
-
Plate the cells onto coverslips for recording.
-
-
Recording :
-
Obtain whole-cell patch-clamp recordings from single cells.
-
Apply a submaximal concentration of GABA (e.g., EC10) to elicit a baseline chloride current.
-
Co-apply the same concentration of GABA with varying concentrations of the test compound or Diazepam.
-
Measure the peak amplitude of the chloride current in the presence and absence of the test compound.
-
-
Data Analysis :
-
Calculate the percentage enhancement of the GABA-induced current for each concentration of the test compound.
-
Plot the percentage enhancement against the log concentration of the compound to generate a dose-response curve.
-
Determine the EC50 (the concentration that produces 50% of the maximal effect) and the maximum potentiation (Emax).
-
Data Interpretation
The EC50 and Emax values will characterize the potency and efficacy of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one as a functional modulator of the GABA-A receptor, allowing for a direct comparison with Diazepam.
| Compound | Predicted EC50 (nM) | Predicted Emax (% potentiation) |
| 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | To be determined | To be determined |
| Diazepam | ~50 nM | >100% |
Selectivity Profiling: Assessing Off-Target Interactions
A critical step in drug development is to evaluate the selectivity of a compound by screening it against a panel of other relevant receptors, ion channels, and enzymes, particularly those within the CNS[5][6][7]. This helps to predict potential side effects and understand the compound's overall pharmacological profile.
Experimental Rationale
By screening the test compound against a broad panel of targets, we can identify any unintended interactions. For a CNS-active compound, this panel should include other major neurotransmitter receptors (e.g., dopamine, serotonin, adrenergic, glutamate, and acetylcholine receptors), as well as key ion channels and transporters.
Workflow for Selectivity Profiling
Caption: Workflow for assessing compound selectivity.
Recommended Off-Target Panel
A comprehensive panel, such as the Eurofins SafetyScreen44 or a similar offering, should be utilized[7]. This typically includes a combination of binding and enzymatic assays for a wide range of targets.
Data Presentation
The results are typically presented as the percent inhibition of binding or enzyme activity at a fixed concentration of the test compound (e.g., 10 µM).
| Target Class | Representative Targets | Predicted % Inhibition by 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one at 10 µM | Predicted % Inhibition by Diazepam at 10 µM |
| GABA Receptors | GABA-A (Benzodiazepine site) | >90% | >90% |
| Dopamine Receptors | D1, D2, D3, D4, D5 | <50% | <50% |
| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, etc. | <50% | <50% |
| Adrenergic Receptors | α1, α2, β1, β2 | <50% | <50% |
| Muscarinic Receptors | M1, M2, M3, M4, M5 | <50% | <50% |
| Ion Channels | hERG, Nav1.5, Cav1.2 | <50% | <50% |
| Transporters | DAT, SERT, NET | <50% | <50% |
Any significant off-target interactions (typically >50% inhibition) should be followed up with full dose-response curves to determine the IC50 or Ki for those targets.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to characterizing the selectivity of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. By combining binding affinity, functional activity, and broad off-target profiling, a comprehensive understanding of the compound's pharmacological profile can be achieved. The comparative data against a well-known drug like Diazepam will provide valuable context for its potential as a therapeutic agent.
A highly selective compound will exhibit high affinity and potent functional activity at the GABA-A receptor with minimal interaction with other targets in the screening panel. Such a profile would suggest a lower likelihood of off-target side effects, a desirable characteristic for any new drug candidate.
Caption: Logical flow of selectivity assessment.
References
- Benke, D., Mertens, S., Trzeciak, A., Gillessen, D., & Mohler, H. (n.d.). Pharmacology of benzodiazepine receptors: an update. Vertex AI Search.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Frontiers. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers.
- Bergman, S. A. (1986). The benzodiazepine receptor. Anesthesia Progress, 33(5), 213–219.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.
- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Alfa Cytology.
- (n.d.). Radioligand binding methods: practical guide and tips. Vertex AI Search.
- (n.d.). Pharmacology of the benzodiazepine receptor. Semantic Scholar.
- (n.d.). Benzodiazepine. Wikipedia.
- (2008). The Benzodiazepine Receptor: An Update. Karger Publishers.
- (2011). Radioligand binding methods for membrane preparations and intact cells. PubMed.
- Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Eurofins Discovery.
- (n.d.). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PubMed Central.
- Promega Corporation. (n.d.). GPCR Signaling Assays. Promega Corporation.
- ION Biosciences. (n.d.). Gαq GPCR assays. ION Biosciences.
- (n.d.). Screening for Safety-Relevant Off-Target Activities. ResearchGate.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology.
- ICE Bioscience. (n.d.). Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery. ICE Bioscience.
- NOAA. (n.d.). diazepam - Report. CAMEO Chemicals.
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Safety Operating Guide
Safeguarding Your Research: A Practical Guide to Handling 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our unwavering dedication to safety. This guide provides essential, immediate, and actionable information for the safe handling, use, and disposal of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, a novel benzodiazepine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adopt a conservative approach, treating it as a potent pharmaceutical compound with potential for significant biological activity. This procedural guide is designed to empower you with the knowledge and tools necessary to maintain a safe and compliant laboratory environment.
Hazard Assessment: A Conservative Approach to an Uncharacterized Compound
Due to the novelty of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, comprehensive toxicological data is not yet available. However, based on its structural similarity to other benzodiazepine and diazepine derivatives, we must anticipate a range of potential hazards. Structurally related compounds have been shown to exhibit acute oral toxicity, cause skin and eye irritation, and exert effects on the central nervous system.[1] Therefore, it is imperative to handle this compound with the highest degree of caution, assuming it to be a potent substance until proven otherwise.
Inferred Potential Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation upon direct contact.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.
This conservative hazard assessment underscores the critical need for stringent adherence to the personal protective equipment (PPE) and handling protocols outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is the most critical step in mitigating exposure risks when handling potent compounds.[2][3] The following table summarizes the minimum PPE requirements for various laboratory operations involving 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Dispensing (Solid) | Safety glasses with side shields and a face shield | Double-gloving with nitrile or neoprene gloves | Disposable, cuffed lab coat or gown | NIOSH-approved half-mask respirator with organic vapor cartridges and P100 particulate filters |
| Solution Preparation & Handling | Chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant lab coat | Not generally required if performed in a certified chemical fume hood |
| In-vitro/In-vivo Dosing | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | As determined by risk assessment |
| Waste Disposal | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | As required for the specific waste handling procedure |
Glove Selection and Use:
Nitrile and neoprene gloves offer good resistance to a range of chemicals.[4][5][6] However, for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber are recommended. Always inspect gloves for any signs of degradation or puncture before use. When double-gloving, change the outer glove immediately following any suspected contamination.
Respiratory Protection:
For operations involving the handling of the solid compound, where aerosolization is possible, a NIOSH-approved respirator is mandatory.[1][7][8][9][10] Organic vapor (OV) cartridges with a P100 particulate filter will provide protection against both gaseous forms of the compound and fine dust particles.[1][7][8][9][10] Ensure you have been properly fit-tested for your respirator and are trained in its use and maintenance.
Operational Plan: Ensuring a Safe Workflow
A well-defined operational plan is crucial for minimizing the risk of exposure during routine laboratory procedures.
Engineering Controls:
-
Chemical Fume Hood: All weighing, dispensing of solids, and preparation of concentrated solutions must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Safe Handling Procedures:
-
Preparation: Before beginning any work, ensure all necessary PPE is readily available and in good condition. Prepare your workspace by covering the surface with absorbent, disposable bench paper.
-
Weighing: Use a disposable weighing boat or paper. Handle the solid compound with care to avoid generating dust.
-
Solution Preparation: Add the solid to the solvent slowly. If sonication is required, ensure the vessel is securely capped.
-
Post-Handling: After completing your work, wipe down the work surface in the fume hood with a suitable decontaminating solution (see Section 4). Dispose of all contaminated disposable materials as hazardous waste.
-
Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves.
Workflow for Donning and Doffing PPE
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Spill and Emergency Procedures
Prompt and correct response to a spill is critical to prevent exposure.
Spill Kit:
A dedicated spill kit for potent compounds should be readily accessible and include:
-
Appropriate PPE (as outlined in the table above)
-
Absorbent pads or pillows
-
Inert absorbent material (e.g., vermiculite, sand)
-
Two pairs of forceps or tongs
-
Sealable, labeled plastic bags for waste disposal
-
Decontamination solution (e.g., 10% bleach solution, followed by 70% ethanol)
Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to proceed.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator.
-
Contain the Spill: For liquid spills, surround the area with absorbent pads. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Absorb and Collect: Use absorbent material to soak up liquid spills. Carefully scoop up solid spills and contaminated absorbent materials using tongs or forceps.
-
Decontaminate: Wipe the spill area with a 10% bleach solution, allowing a contact time of at least 15 minutes. Follow with a wipe-down using 70% ethanol.
-
Dispose: Place all contaminated materials, including disposable PPE, into a labeled, sealable plastic bag for hazardous waste disposal.
Disposal Plan: Responsible Waste Management
All waste generated from the handling of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one must be treated as hazardous waste.[11][12][13][14]
-
Solid Waste: This includes contaminated gloves, bench paper, weighing boats, and any unused compound. Collect in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
All hazardous waste must be disposed of in accordance with your institution's and local environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Waste Disposal Workflow
Caption: Workflow for the proper segregation and disposal of hazardous waste.
By adhering to the principles and procedures outlined in this guide, you can confidently and safely advance your research while upholding the highest standards of laboratory safety. Remember, a proactive and informed approach to chemical handling is the cornerstone of a successful and secure research environment.
References
-
PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]
-
Workplace Safety North. (2024, December 17). Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. Retrieved from [Link]
-
Northwestern University. (n.d.). Cartridge Selection. Retrieved from [Link]
-
3M. (n.d.). 3M™ Organic Vapor Respirator Cartridge For 7000/6000/FF-400 Series Res. Retrieved from [Link]
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Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
-
University of Connecticut, Environmental Health and Safety. (n.d.). Chemical Resistant Glove Guide. Retrieved from [Link]
-
Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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European Chemicals Agency. (n.d.). Assessing hazard and risk. Retrieved from [Link]
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European Chemicals Agency. (2023, April 20). ECHA provides advice on new hazard classes for substances and mixtures. Retrieved from [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) Toolkit - OneLab REACH. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Journal of Infusion Nursing, 38(6S), S25–S28. [Link]
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U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
